Butyl sorbate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19181. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl (2E,4E)-hexa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3,5,7-8H,4,6,9H2,1-2H3/b5-3+,8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVZKPKDMFXESQ-VSAQMIDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305286 | |
| Record name | Butyl (2E,4E)-2,4-hexadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7367-78-4 | |
| Record name | Butyl (2E,4E)-2,4-hexadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl sorbate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7367-78-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl (2E,4E)-2,4-hexadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl (E,E)-hexa-2,4-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL SORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGD652VR5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Butyl Sorbate: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl sorbate, also known as butyl (2E,4E)-hexa-2,4-dienoate, is an organic compound belonging to the sorbate family of esters.[1] It is synthesized from sorbic acid and n-butanol.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound, with a focus on its applications relevant to research and development. Its primary use is as a preservative in food, beverages, and personal care products due to its antimicrobial properties against a range of bacteria, yeasts, and molds.[1][3] This activity helps to extend the shelf life of various products.[3] this compound is also explored as an excipient in pharmaceutical formulations to enhance drug solubility and bioavailability.[2]
Chemical Structure and Identification
This compound is the butyl ester of sorbic acid. The molecule features a six-carbon chain with two conjugated double bonds in the trans configuration, which is crucial for its biological activity.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | butyl (2E,4E)-hexa-2,4-dienoate | [4] |
| CAS Number | 7367-78-4 | [5] |
| Molecular Formula | C10H16O2 | [5] |
| SMILES | CCCCOC(=O)/C=C/C=C/C | [4] |
| InChI Key | SCVZKPKDMFXESQ-VSAQMIDASA-N | [5] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its application in various fields, including its function as a preservative and its potential use in drug delivery systems. A summary of these properties is presented in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Source(s) |
| Molecular Weight | 168.23 | g/mol | [3] |
| Appearance | Colorless clear liquid (estimated) | - | [6] |
| Boiling Point | 221.00 to 223.00 @ 760.00 mm Hg | °C | [6] |
| 226.5 | °C | [3] | |
| Melting Point | 120-140 | °C | [3][7][8][9] |
| Density | 0.9216 @ 20 °C | g/cm³ | [3][7][8] |
| 0.912 | g/cm³ | ||
| Solubility in Water | 81.27 @ 25 °C (estimated) | mg/L | [6] |
| 1.6 @ 29 ºC | mg/L | ||
| Solubility in Organic Solvents | Soluble in alcohol | - | [6] |
| Vapor Pressure | 0.081 @ 25.00 °C (estimated) | mmHg | [6] |
| 0.0815 @ 25°C | mmHg | [3][10] | |
| Flash Point | 97.22 | °C | [6] |
| 97.5 | °C | [3][10] | |
| Refractive Index | 1.4875 @ 20°C (589.3 nm) | - | [3][8] |
| 1.457 | - | [10] | |
| LogP (o/w) | 3.435 (estimated) | - | [6][8] |
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is through the esterification of sorbic acid with n-butanol.[11] Alternative methods, such as reacting 1-bromobutane with potassium sorbate, have also been reported.
A general experimental workflow for the synthesis via acid-catalyzed esterification is outlined below.
Caption: Synthesis of this compound via esterification.
Detailed Methodology for Acid-Catalyzed Esterification:
A method for preparing this compound involves the reaction of sorbic acid with n-butanol.[12] Toluene can be used as a water-carrying agent, and p-toluenesulfonic acid can serve as the catalyst.[12] The reaction is carried out under negative pressure (37.3 kPa to 61.3 kPa) to facilitate the removal of water, which drives the reaction towards the formation of the ester.[12] The molar ratio of sorbic acid to n-butanol is typically in the range of 1:1.0 to 1:2.5.[12] Conducting the reaction under negative pressure has been shown to significantly improve the yield of this compound by reducing polymerization that can occur at higher temperatures under normal atmospheric pressure.[12] Following the reaction, the mixture is typically neutralized, washed with water to remove the catalyst and any unreacted acid, and the crude product is then purified, commonly by distillation under reduced pressure.
Analysis of this compound
Gas chromatography (GC) is a primary analytical technique for the characterization and purity assessment of this compound.[11] When coupled with a mass spectrometer (GC-MS), it allows for detailed analysis of the compound and any potential impurities.[11]
General Gas Chromatography (GC) Protocol:
While specific parameters can vary depending on the instrument and column used, a general protocol for the analysis of this compound would involve the following steps:
-
Sample Preparation: The this compound sample is typically dissolved in a suitable volatile solvent, such as hexane.
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column. For this compound, a non-polar column like RTX-5 or a polar column such as Supelcowax-10 can be used.[13]
-
Detection: As the separated components exit the column, they are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).
-
Data Analysis: The resulting chromatogram shows peaks corresponding to each component. The retention time is used for identification, and the peak area can be used for quantification.
The NIST WebBook provides Kovats retention indices for this compound on both non-polar (1258) and polar (1694) columns, which can be used for its identification in complex mixtures.[4]
Biological Activity and Applications
The primary biological activity of this compound is its antimicrobial action. It is effective against a broad spectrum of molds, yeasts, and some bacteria, making it a valuable preservative in the food, beverage, and cosmetic industries.[1][3]
The antimicrobial mechanism of sorbates is believed to involve the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[11] The undissociated form of the acid is considered the active component, which explains why its efficacy is dependent on the pH of the medium.[11]
In the context of drug development, this compound's lipophilic nature makes it a candidate for use as an excipient.[2] It has the potential to enhance the solubility of poorly water-soluble drugs and improve their bioavailability.[2] Research has also explored its role in modulating the release profile of drugs from various delivery systems.[2]
Conclusion
This compound is a well-characterized compound with established applications as a preservative and emerging potential in the pharmaceutical sciences. Its chemical structure, particularly the conjugated double bond system, is key to its antimicrobial activity. The synthesis and analysis of this compound are straightforward, with well-documented protocols. For researchers and drug development professionals, understanding the physicochemical properties and biological activities of this compound is essential for leveraging its potential in new formulations and applications.
References
- 1. This compound (CAS 7367-78-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Buy this compound | 7367-78-4 [smolecule.com]
- 3. Cas 7367-78-4,this compound | lookchem [lookchem.com]
- 4. This compound | C10H16O2 | CID 5369076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound, 7367-78-4 [thegoodscentscompany.com]
- 7. This compound - CD Formulation [formulationbio.com]
- 8. This compound | 7367-78-4 [amp.chemicalbook.com]
- 9. This compound | 7367-78-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. chemnet.com [chemnet.com]
- 11. nbinno.com [nbinno.com]
- 12. CN101781207A - Method for preparing this compound - Google Patents [patents.google.com]
- 13. This compound [webbook.nist.gov]
Butyl sorbate CAS number 7367-78-4
An In-depth Technical Guide to Butyl Sorbate (CAS 7367-78-4)
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS 7367-78-4), the butyl ester of 2,4-hexadienoic acid, is a chemical compound with established applications as a preservative in the food, beverage, and personal care industries.[1] Its antimicrobial properties, effective against a range of molds, yeasts, and bacteria, are central to its utility.[1] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical properties, synthesis, analytical methodologies, and mechanism of action. While detailed experimental protocols and extensive quantitative biological data for this compound are not widely published, this document presents generalized procedures based on related compounds and established chemical principles to guide researchers. This guide is intended to serve as a foundational resource for scientific and drug development professionals interested in this compound.
Chemical and Physical Properties
This compound is a colorless liquid with the molecular formula C10H16O2.[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | butyl (2E,4E)-hexa-2,4-dienoate | [3] |
| Synonyms | n-Butyl sorbate, Butyl 2,4-hexadienoate | [4] |
| CAS Number | 7367-78-4 | [2] |
| Molecular Formula | C10H16O2 | [2] |
| Molecular Weight | 168.23 g/mol | [2] |
| Appearance | Colorless clear liquid (estimated) | [3] |
| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg | [3] |
| Melting Point | 120-140 °C (Note: This wide range suggests it may be a decomposition or boiling range under specific conditions rather than a true melting point) | [2] |
| Flash Point | 97.22 °C (207.00 °F) TCC | [3] |
| Density | 0.912 g/cm³ | [2] |
| Refractive Index | 1.457 | [2] |
| Solubility | Soluble in alcohol; Insoluble in water (81.27 mg/L @ 25 °C estimated) | [3] |
| logP (o/w) | 3.435 (estimated) | [3] |
Spectroscopic Data: Spectroscopic data for this compound is available, providing the basis for its analytical characterization.
-
Mass Spectrometry (MS): Electron ionization mass spectra are available in public databases.[2]
-
Infrared (IR) Spectroscopy: IR spectra for the liquid film are available.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data in CDCl3 have been reported.[2]
Synthesis of this compound
The primary method for synthesizing this compound is the esterification of sorbic acid with n-butanol.[6] Alternative methods have also been described in patent literature.
Acid-Catalyzed Esterification
A common laboratory and industrial synthesis involves the Fischer esterification of sorbic acid and n-butanol, typically using an acid catalyst. A patented method describes the use of p-toluenesulfonic acid as a catalyst with toluene as a water-carrying agent under negative pressure to drive the reaction to completion by removing water as it is formed.[4]
Disclaimer: The following is a generalized protocol based on standard esterification procedures and patent literature.[4][7] Optimization is required for specific laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add sorbic acid (1.0 eq), n-butanol (1.1-1.5 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, approximately 2-3 mL per gram of sorbic acid).
-
Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (e.g., 0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.[8]
Enzymatic Synthesis
Enzymatic synthesis using lipases presents a greener alternative to acid catalysis, allowing for milder reaction conditions.[6] Lipases, such as those from Candida antarctica (e.g., Novozym 435), can be used to catalyze the esterification in a solvent or solvent-free system.[9]
Disclaimer: This is a generalized protocol based on lipase-catalyzed esterifications of similar compounds.[10][11][12] Specific conditions will depend on the enzyme used.
-
Reaction Setup: In a suitable reaction vessel, combine sorbic acid and n-butanol. The reaction can be run in a solvent-free system or in an appropriate organic solvent (e.g., hexane).
-
Enzyme Addition: Add the lipase preparation (e.g., 5-10% by weight of the substrates).
-
Reaction: Incubate the mixture at a suitable temperature for the enzyme (e.g., 30-60°C) with agitation. Monitor the reaction progress by GC or HPLC.
-
Enzyme Removal and Product Isolation: After the desired conversion is reached, remove the immobilized enzyme by filtration. If a solvent was used, it can be removed under reduced pressure. The product can be further purified if necessary, for example, by vacuum distillation.
Caption: Synthesis of this compound via Esterification.
Analytical Methods
The analysis of this compound is crucial for quality control and research purposes. Chromatographic techniques are most commonly employed.
Gas Chromatography (GC)
GC and GC-MS are well-suited for the analysis of the relatively volatile this compound.[6] The NIST Chemistry WebBook provides some parameters for GC analysis.[13]
Disclaimer: The following is a representative protocol.[14] Method development and validation are required for specific applications.
-
Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., ZB-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 40-50°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Detector: A mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of, for example, 35-350 amu.
High-Performance Liquid Chromatography (HPLC)
-
Column: Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate buffer at pH 4.3) and an organic modifier (e.g., acetonitrile).[18]
-
Elution: Isocratic or gradient elution can be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the sorbate chromophore (around 235 nm).[18]
-
Sample Preparation: Liquid samples may be diluted with the mobile phase, while solid or semi-solid samples may require extraction followed by filtration.[16]
Caption: Generalized Analytical Workflow for this compound.
Antimicrobial Activity and Mechanism of Action
Sorbates, including this compound, are known for their antimicrobial activity, primarily against yeasts and molds, and to a lesser extent, bacteria.[20]
Mechanism of Action
The antimicrobial action of sorbates is largely attributed to the undissociated form of the acid, which is more prevalent at lower pH values.[20] The lipophilic nature of the undissociated molecule allows it to pass through the microbial cell membrane.[21] Once inside the cytoplasm, where the pH is typically higher, the acid dissociates, leading to a decrease in intracellular pH and disruption of metabolic processes.[22] Key proposed mechanisms include:
-
Disruption of Cell Membranes: Interference with the structure and function of the cell membrane.[6]
-
Inhibition of Enzymes: Sorbates can inhibit various enzymes involved in cellular metabolism.[9]
-
Interference with Spore Germination: Sorbates have been shown to inhibit the germination of bacterial spores.[20]
References
- 1. Toxicology of sorbic acid and sorbates. | Semantic Scholar [semanticscholar.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, 7367-78-4 [thegoodscentscompany.com]
- 4. CN101781207A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. This compound [webbook.nist.gov]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN101914015B - Preparation and purification method of butyl stearate - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound [webbook.nist.gov]
- 14. Stability control for breath analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. helixchrom.com [helixchrom.com]
- 16. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. njlabs.com [njlabs.com]
- 18. ajast.net [ajast.net]
- 19. HPLC Method for Analysis of Potassium Sorbate on Newcrom BH Column | SIELC Technologies [sielc.com]
- 20. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to Butyl Sorbate
For professionals in research, science, and drug development, a thorough understanding of chemical compounds is paramount. This guide provides a detailed overview of butyl sorbate, covering its fundamental chemical properties, a method for its synthesis, and its mechanism of action as an antimicrobial agent.
Core Chemical and Physical Properties
This compound, also known as butyl 2,4-hexadienoate, is the ester of sorbic acid and butanol.[1] It is recognized for its use as a preservative in various products, leveraging its ability to inhibit the growth of bacteria, yeast, and mold.[1]
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Unit |
| Molecular Formula | C₁₀H₁₆O₂ | |
| Molecular Weight | 168.23 | g/mol |
| CAS Number | 7367-78-4 | |
| Density | 0.9216 | g/cm³ (at 20 °C) |
| Boiling Point | 226.5 | °C (at 760 mmHg) |
| Melting Point | 120-140 | °C |
| Flash Point | 97.5 | °C |
| Refractive Index | 1.4875 | (at 20°C) |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is commonly achieved through the esterification of sorbic acid with n-butanol.[1] A patented method highlights a procedure that enhances the reaction yield by operating under negative pressure.[2]
Objective: To synthesize this compound via acid-catalyzed esterification of sorbic acid and n-butanol.
Materials:
-
Sorbic Acid
-
n-butanol
-
p-toluenesulfonic acid (catalyst)
-
Toluene (water-carrying agent)
Procedure:
-
The reaction is set up with sorbic acid and n-butanol, with a molar ratio of sorbic acid to n-butanol ranging from 1:1.0 to 1:2.5.[2] A more specific molar ratio of 1:1.1 to 1:1.5 is also suggested.[2]
-
Toluene is introduced into the reaction mixture to act as a water-carrying agent, forming an azeotrope with the water produced during the esterification.[2]
-
P-toluenesulfonic acid is added as a catalyst to facilitate the reaction.[2]
-
The reaction is conducted under a negative pressure of 37.3 kPa to 61.3 kPa.[2] This reduction in pressure aids in the removal of water, which in turn helps to drive the reaction towards the formation of the ester product and reduces the potential for polymerization of sorbic acid at high temperatures.[2]
-
The continuous removal of water via the toluene azeotrope under negative pressure increases the reaction speed and shortens the overall reaction time, leading to a higher yield of this compound.[2]
Antimicrobial Mechanism of Action
The preservative efficacy of this compound stems from its ability to disrupt microbial cellular functions. The primary mechanism is understood to be the interference with microbial cell membranes and essential metabolic pathways.[1] It is believed that the undissociated form of the acid is the active antimicrobial component, which explains why its effectiveness is dependent on the pH of the environment.[1] By disrupting these fundamental cellular processes, this compound effectively inhibits the growth and proliferation of a wide range of microorganisms.
Visualizing the Synthesis Workflow
To further elucidate the synthesis process, the following diagram illustrates the experimental workflow for the production of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Butyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of butyl sorbate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. This document details the physicochemical characteristics of this compound, outlines experimental protocols for its synthesis and analysis, and explores its applications, particularly within the pharmaceutical industry. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams to facilitate understanding.
Introduction
This compound, with the IUPAC name butyl (2E,4E)-hexa-2,4-dienoate, is the ester formed from sorbic acid and n-butanol.[1] It belongs to the sorbate family of compounds, which are widely recognized for their antimicrobial properties.[2] this compound is utilized as a flavoring agent and preservative in the food and cosmetics industries.[1][2] In the pharmaceutical sector, it holds potential as an excipient in various drug formulations due to its lipophilic nature, which can enhance drug solubility and bioavailability.[1][3] Its longer hydrocarbon chain, compared to other sorbate esters like methyl or ethyl sorbate, imparts unique solubility characteristics, making it particularly effective in non-polar systems and fatty products.[1] This guide will delve into the core physical and chemical properties of this versatile compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in various fields. While it is generally described as a colorless liquid at room temperature, some sources report a high melting point, indicating it may be a solid.[4][5] This discrepancy in the literature highlights the need for careful consideration of the data source. The following tables summarize the key physical and chemical properties of this compound.
General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | butyl (2E,4E)-hexa-2,4-dienoate | [1][6] |
| CAS Number | 7367-78-4 | [1][2][7] |
| Molecular Formula | C₁₀H₁₆O₂ | [1][2][7] |
| Molecular Weight | 168.23 g/mol | [1][3][7] |
| Appearance | Colorless clear liquid (estimated) | [4] |
| Odor | Fruity | [1] |
Quantitative Physicochemical Data
| Property | Value | Conditions | Source(s) |
| Melting Point | 120-140 °C | [2][3][5] | |
| Boiling Point | 221.00 to 223.00 °C | @ 760.00 mm Hg | [4] |
| 226.5 °C | @ 760 mmHg | [2][8] | |
| 128-130 °C | @ 33 mbar | [9] | |
| Density | 0.912 g/cm³ | [8] | |
| 0.9216 g/cm³ | @ 20 °C | [2][3][5] | |
| Flash Point | 97.22 °C | (Closed Cup) | [4] |
| 97.5 °C | [2][8] | ||
| Vapor Pressure | 0.081 mmHg | @ 25.00 °C (estimated) | [4] |
| 0.0815 mmHg | @ 25°C | [2][8] | |
| Refractive Index | 1.457 | [8] | |
| 1.4875 | @ 20°C (589.3 nm) | [2][3][5] | |
| Water Solubility | 81.27 mg/L | @ 25 °C (estimated) | [4] |
| LogP (o/w) | 2.80 (estimated) | [4] | |
| 3.435 (estimated) | [4][5] |
Chemical Properties and Stability
This compound, as an ester, is susceptible to hydrolysis, especially under acidic or basic conditions, to yield sorbic acid and butanol. It is a combustible liquid. In its dry, crystalline form, sorbic acid (the parent acid of this compound) is stable. However, in solutions and food matrices, it can undergo autoxidation, leading to the formation of carbonyls and other degradation products.[10] The major degradation products of sorbic acid in aqueous solutions are reported to be acetaldehyde and β-carboxylacrolein.[10] The stability of sorbates is influenced by factors such as pH, temperature, water activity, and the presence of oxygen.[10]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common method for synthesizing this compound is the Fischer esterification of sorbic acid with n-butanol, typically using an acid catalyst.[11]
-
Materials: Sorbic acid, n-butanol, sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid), toluene (for azeotropic removal of water), sodium bicarbonate solution, anhydrous magnesium sulfate, and a suitable solvent for extraction (e.g., diethyl ether).
-
Apparatus: Round-bottom flask, reflux condenser, Dean-Stark trap (optional, for azeotropic removal of water), heating mantle, separatory funnel, and rotary evaporator.
-
Procedure:
-
In a round-bottom flask, combine sorbic acid and an excess of n-butanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
If using a Dean-Stark trap, fill it with toluene.
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then again with water.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent using a rotary evaporator to yield crude this compound.
-
Purify the product by vacuum distillation.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.[12][13][14][15]
-
Sample Preparation: Samples containing this compound (e.g., from a synthesis reaction or a formulated product) are typically diluted in a suitable solvent like hexane or ethyl acetate before injection. For complex matrices like food or cosmetics, a prior extraction step may be necessary.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: A suitable mass range to detect the molecular ion (m/z 168) and characteristic fragments of this compound.
-
-
Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification against a calibration curve prepared with known concentrations of a this compound standard. The mass spectrum, showing the molecular ion and fragmentation pattern, confirms the identity of the compound.[1]
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound via Fischer Esterification.
GC-MS Analytical Workflow
Caption: Generalized workflow for the analysis of this compound using GC-MS.
Antimicrobial Mechanism of Sorbates
Caption: Conceptual diagram of the antimicrobial action of sorbates.
Applications in Drug Development
This compound's properties make it a candidate for several applications in drug development:
-
Preservative: Like other sorbates, it can be used as a preservative in topical, oral, and other non-sterile formulations to prevent microbial growth.[2][16] Its effectiveness is generally higher at acidic pH.[16]
-
Excipient for Enhanced Solubility and Bioavailability: Due to its lipophilic nature, this compound can act as a solvent or co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs).[1] This can be particularly useful in the formulation of oral and topical drug products to improve drug dissolution and subsequent absorption.[1]
-
Stabilizer: In some formulations, it may act as a stabilizer, preventing the degradation of the API or other components.[1]
-
Component of Drug Delivery Systems: While research has focused more broadly on polysorbates, the ester nature of this compound suggests its potential as a component in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions, to improve the oral bioavailability of lipophilic drugs.
Conclusion
This compound is a versatile compound with a range of physical and chemical properties that make it suitable for various applications, including as a flavoring agent, preservative, and potentially as a valuable excipient in pharmaceutical formulations. This technical guide has provided a consolidated overview of its key characteristics, along with generalized experimental protocols and visual representations of important processes. While there are some inconsistencies in the reported physical data, particularly the melting point, the information presented herein serves as a solid foundation for researchers and professionals working with this compound. Further research to clarify the conflicting data and to explore its full potential in advanced drug delivery systems is warranted.
References
- 1. Buy this compound | 7367-78-4 [smolecule.com]
- 2. Cas 7367-78-4,this compound | lookchem [lookchem.com]
- 3. This compound - CD Formulation [formulationbio.com]
- 4. This compound, 7367-78-4 [thegoodscentscompany.com]
- 5. This compound | 7367-78-4 [amp.chemicalbook.com]
- 6. This compound | C10H16O2 | CID 5369076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - CAS - 7367-78-4 | Axios Research [axios-research.com]
- 8. chemnet.com [chemnet.com]
- 9. This compound [webbook.nist.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. nbinno.com [nbinno.com]
- 12. Analysis of Food Preservatives by GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. mdpi.com [mdpi.com]
- 14. An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. fagronacademy.us [fagronacademy.us]
Butyl sorbate spectral data (IR, GC-MS)
An In-depth Technical Guide to the Spectral Analysis of Butyl Sorbate (IR, GC-MS)
This guide provides a comprehensive overview of the infrared (IR) and gas chromatography-mass spectrometry (GC-MS) spectral data for this compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on the characterization of this compound. The document includes tabulated spectral data, detailed experimental protocols, and workflow diagrams to facilitate understanding and replication of the analytical methods.
This compound: An Overview
This compound (butyl (2E,4E)-hexa-2,4-dienoate) is an organic compound commonly used as a flavoring agent. Accurate analytical characterization is crucial for quality control and regulatory purposes. This guide focuses on two key analytical techniques for its identification and characterization: Infrared (IR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Infrared (IR) Spectral Data
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and conjugated alkene functionalities.
Table 1: Major Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1640 | Medium | C=C stretch (conjugated alkene) |
| ~1460 | Medium | C-H bend (alkane) |
| ~1260 | Strong | C-O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
| ~1000 | Medium | =C-H bend (alkene) |
Note: The peak positions are approximate and based on typical spectra for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture. For a pure compound like this compound, GC-MS provides a characteristic retention time and a mass spectrum that reveals its molecular weight and fragmentation pattern.
Table 2: Key Mass Spectral Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Ion |
| 41 | 74.70 | [C₃H₅]⁺ |
| 67 | 89.50 | [C₅H₇]⁺ |
| 95 | 99.99 | [C₆H₇O]⁺ |
| 112 | 41.80 | [M - C₄H₈O]⁺ |
| 168 | (not prominent) | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following sections detail the methodologies for acquiring the IR and GC-MS data for this compound.
Infrared (IR) Spectroscopy Protocol
This protocol is for the analysis of neat (undiluted) liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer with a capillary cell.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Demountable capillary cell with IR-transparent windows (e.g., NaCl or KBr)
-
This compound sample
-
Pipette or syringe
-
Solvent for cleaning (e.g., isopropanol)
-
Lens tissue
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Acquire a background spectrum with an empty, clean capillary cell in the sample holder. This will be subtracted from the sample spectrum to remove any instrument and atmospheric absorptions.
-
Sample Preparation:
-
Disassemble the capillary cell and ensure the salt plates are clean and dry.
-
Using a pipette or syringe, apply a small drop of neat this compound to the center of one salt plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Assemble the cell holder around the salt plates.
-
-
Sample Analysis:
-
Place the prepared capillary cell into the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Disassemble the capillary cell and clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol) and lens tissue.
-
Store the salt plates in a desiccator to prevent fogging from atmospheric moisture.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the analysis of this compound using a standard capillary GC-MS system.
Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., 5% phenyl-methylpolysiloxane)
-
Helium carrier gas (high purity)
-
This compound sample
-
Solvent for dilution (e.g., hexane or ethyl acetate)
-
Autosampler vials with caps
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent like hexane or ethyl acetate. Transfer the solution to an autosampler vial.
-
GC-MS System Setup:
-
Injector: Set the injector temperature to 250 °C. Use a split injection mode with a split ratio of, for example, 50:1 to prevent column overloading.
-
GC Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/minute to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Scan range: m/z 40-400.
-
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
The data system will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the TIC based on its retention time.
-
Extract the mass spectrum for that peak.
-
Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm the identity of the compound.
-
Analyze the fragmentation pattern to ensure it is consistent with the structure of this compound.
-
Visualizations
The following diagrams illustrate the experimental workflows for the IR and GC-MS analyses.
Caption: Experimental workflow for FTIR analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Butyl Sorbate from Sorbic Acid and n-Butanol
This technical guide provides a comprehensive overview of the synthesis of this compound, a compound of interest for its antimicrobial properties and applications in various industries. The primary method detailed is the Fischer-Speier esterification of sorbic acid with n-butanol, a robust and widely utilized chemical transformation. This document outlines the reaction mechanism, a detailed experimental protocol, purification techniques, and key reaction parameters.
Introduction
This compound, the butyl ester of 2,4-hexadienoic acid, is a valuable chemical intermediate. Its synthesis is most commonly achieved through the esterification of sorbic acid with n-butanol.[1][2] This reaction is a classic example of Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.[1] The reaction is reversible, and therefore, specific strategies are employed to drive the equilibrium towards the product side to achieve high yields.
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound from sorbic acid and n-butanol proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of sorbic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the now more electrophilic carbonyl carbon of the protonated sorbic acid.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final product, this compound.
Caption: Fischer-Speier esterification mechanism for this compound synthesis.
Experimental Protocol
This protocol is based on the principles of Fischer esterification and incorporates specific conditions outlined for the synthesis of this compound.[2]
Materials:
-
Sorbic Acid (C₆H₈O₂)
-
n-Butanol (C₄H₁₀O)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine sorbic acid, n-butanol, toluene, and p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the ester. Continue the reflux until no more water is collected in the trap.
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Work-up:
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize the p-toluenesulfonic acid catalyst and remove any unreacted sorbic acid.
-
Wash the organic layer with a saturated brine solution to remove any remaining water-soluble impurities.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene and excess n-butanol using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Reaction Conditions
The following table summarizes the key reaction parameters for the synthesis of this compound.
| Parameter | Value/Condition | Rationale |
| Reactants | Sorbic Acid, n-Butanol | - |
| Catalyst | p-Toluenesulfonic acid | An effective and commonly used acid catalyst for Fischer esterification. |
| Solvent | Toluene | Forms an azeotrope with water, facilitating its removal via a Dean-Stark trap.[2] |
| Molar Ratio (Sorbic Acid:n-Butanol) | 1:1.1 to 1:1.5 | Using a slight excess of n-butanol helps to shift the reaction equilibrium towards the product side.[2] |
| Pressure | 37.3 kPa to 61.3 kPa (Negative Pressure) | Lowering the pressure reduces the boiling point, allowing for azeotropic removal of water at a lower temperature, which can prevent polymerization of the conjugated diene system in sorbic acid and this compound.[2] |
| Yield | High | The use of a water-carrying agent and negative pressure significantly improves the reaction yield.[2] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Experimental workflow for this compound synthesis and purification.
Conclusion
The synthesis of this compound from sorbic acid and n-butanol via Fischer-Speier esterification is an effective method. The key to achieving high yields is the continuous removal of water, which can be efficiently accomplished using a Dean-Stark apparatus with toluene as a water-carrying agent, and potentially under reduced pressure to minimize side reactions. The purification of the final product through a series of washes and vacuum distillation is crucial for obtaining high-purity this compound suitable for research and development applications. This guide provides a solid foundation for the successful laboratory-scale synthesis of this important compound.
References
An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Butyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl sorbate, the butyl ester of sorbic acid, is a lipophilic compound with significant potential as an antimicrobial agent. This technical guide delineates the core antimicrobial mechanism of action of this compound, drawing upon the established principles of sorbic acid and its other esters. The primary mode of action involves the disruption of microbial cell membrane integrity and the inhibition of key metabolic enzymes. This document provides a comprehensive overview of these mechanisms, supported by quantitative data for analogous compounds, detailed experimental protocols for mechanism-of-action studies, and visual representations of the key pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide serves as a foundational resource by extrapolating from closely related sorbates and providing the necessary methodological framework for its further investigation.
Introduction
Sorbic acid and its salts have a long history of use as preservatives in the food and pharmaceutical industries. Their antimicrobial efficacy is primarily attributed to the undissociated form of the acid, which is more prevalent in acidic environments.[1] However, the effectiveness of sorbic acid diminishes at a higher pH. To overcome this limitation and enhance antimicrobial activity, esters of sorbic acid, such as this compound, have been developed. These esters are more lipophilic, allowing for more efficient passage through the microbial cell membrane, even at a neutral pH.[2] It is hypothesized that once inside the cell, intracellular esterases hydrolyze this compound into sorbic acid and butanol, leading to the disruption of cellular functions.[2] This guide provides a detailed exploration of the molecular mechanisms underpinning the antimicrobial action of this compound.
Core Antimicrobial Mechanisms of Action
The antimicrobial activity of this compound is a multi-faceted process targeting fundamental cellular structures and pathways. The primary mechanisms are detailed below.
Disruption of Cell Membrane Integrity
The increased lipophilicity of this compound compared to sorbic acid is a key factor in its enhanced antimicrobial properties.[2] The proposed mechanism for membrane disruption is as follows:
-
Passive Diffusion: this compound, being a lipophilic molecule, readily partitions into the lipid bilayer of the microbial cell membrane.
-
Membrane Fluidization: The integration of this compound into the membrane can lead to an increase in membrane fluidity, disrupting the highly organized structure of the lipid bilayer. This can impair the function of membrane-embedded proteins, such as those involved in transport and signaling.
-
Increased Permeability: The disruption of the membrane's structure leads to increased permeability, allowing for the leakage of essential intracellular components like ions, ATP, and nucleic acids. This loss of cellular contents can be lethal to the microorganism.
Inhibition of Metabolic Enzymes
Once this compound enters the cytoplasm, it is likely hydrolyzed by non-specific esterases to release sorbic acid and butanol. The intracellular sorbic acid then acts as a potent inhibitor of various metabolic pathways. Sorbic acid is known to inhibit several key enzymes, including those involved in:
-
Carbohydrate Metabolism: Enzymes such as enolase and lactate dehydrogenase can be inhibited, disrupting glycolysis and energy production.[3]
-
Citric Acid Cycle: Key enzymes like malate dehydrogenase and succinate dehydrogenase are also targets of sorbic acid inhibition, further crippling the cell's ability to generate ATP.[3]
This enzymatic inhibition leads to a state of metabolic arrest, preventing microbial growth and proliferation.
Intracellular Acidification
Following the intracellular hydrolysis of this compound, the resulting sorbic acid dissociates in the neutral pH of the cytoplasm, releasing protons (H+).[4] This leads to a decrease in the intracellular pH, creating an acidic environment that is detrimental to the function of many enzymes and cellular processes. The cell expends significant energy attempting to pump out the excess protons, further depleting its ATP reserves.[4]
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid and Potassium Sorbate against various microorganisms.
| Microorganism | Compound | pH | MIC (mg/L) | Reference |
| Escherichia coli | Potassium Sorbate | 7.0 | 400 | [6] |
| Staphylococcus aureus | Potassium Sorbate | 7.0 | 400 | [6] |
| Bacillus subtilis | Potassium Sorbate | 7.0 | 800 | [6] |
| Aspergillus sp. | Sodium Benzoate | - | >400 | [6] |
| Trametes sp. | Potassium Sorbate | - | 100 | [6] |
| Penicillium sp. | Potassium Sorbate | - | 100 | [6] |
| Cladosporium sp. | Potassium Sorbate | - | 100 | [6] |
| Salmonella enterica | Potassium Sorbate | - | 100 | [6] |
| Klebsiella pneumoniae | Potassium Sorbate | - | 100 | [6] |
| Proteus sp. | Potassium Sorbate | - | 100 | [6] |
| Bacillus cereus | Potassium Sorbate | - | 100 | [6] |
Table 2: IC50 Values of Sorbic Acid and Potassium Sorbate against various enzymes.
| Enzyme | Compound | IC50 (mg/L) | Reference |
| NAD(P)H:FMN oxidoreductase | Sorbic Acid | 0.02 | [7] |
| NAD(P)H:FMN oxidoreductase | Potassium Sorbate | 14 | [7] |
| Butyrylcholinesterase (BChE) | Sorbic Acid | > 50 | [7] |
| Lactate Dehydrogenase (LDH) | Sorbic Acid | > 50 | [7] |
| Alcohol Dehydrogenase (ADH) | Sorbic Acid | > 50 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to elucidate the antimicrobial mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Microbial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the sterile broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (no visible growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
Cell Membrane Disruption Assay (Liposome Dye Leakage Assay)
This assay assesses the ability of a compound to disrupt the integrity of a lipid bilayer, simulating a cell membrane.[8]
Materials:
-
Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.
-
This compound solution
-
Triton X-100 (positive control for membrane lysis)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Prepare a suspension of the fluorescent dye-loaded liposomes in PBS.
-
In a 96-well plate, add the liposome suspension to wells containing serial dilutions of this compound.
-
Include a positive control (liposomes with Triton X-100) and a negative control (liposomes with PBS only).
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.
-
An increase in fluorescence indicates the leakage of the dye from the liposomes due to membrane disruption by this compound. Calculate the percentage of dye leakage relative to the positive control.
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme.[9]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Buffer solution providing the optimal pH for the enzyme
-
This compound solution
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
In a reaction vessel (e.g., cuvette or microplate well), combine the buffer, the enzyme, and varying concentrations of this compound.
-
Pre-incubate the enzyme with this compound for a short period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction rate by measuring the change in absorbance or fluorescence over time, which corresponds to the consumption of the substrate or the formation of the product.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a control reaction without the inhibitor.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.
Visualizations
Signaling Pathways and Mechanisms
References
- 1. nbinno.com [nbinno.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Sorbic Acid vs Potassium Sorbate: Food Preservation - Elchemy [elchemy.com]
- 4. Weak-acid preservatives: modelling microbial inhibition and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy of sodium benzoate and potassium sorbate in inhibiting the growth of food fungi and bacteria - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 7. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Bilayer Permeability Disruption Assay Kit [profoldin.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
Green Synthesis of Butyl Sorbate: A Technical Guide
Introduction
Butyl sorbate, the ester of sorbic acid and butanol, is a valuable compound with applications in the food, pharmaceutical, and cosmetic industries, primarily for its antimicrobial properties. Traditional chemical synthesis of this compound often involves harsh reaction conditions and the use of hazardous catalysts and solvents, posing environmental and safety concerns. Green chemistry principles advocate for the development of more sustainable and environmentally benign synthetic routes. This technical guide provides an in-depth overview of green synthesis methodologies for this compound, with a focus on enzymatic catalysis and whole-cell biocatalysis. This document is intended for researchers, scientists, and drug development professionals seeking to implement sustainable practices in their work.
Enzymatic Synthesis of this compound
Enzymatic esterification, particularly using lipases, has emerged as a leading green alternative for the synthesis of esters like this compound.[1][2] Lipases are highly selective, operate under mild conditions, and are biodegradable, aligning well with the principles of green chemistry.[2] The most commonly employed lipase for this purpose is an immobilized form of Candida antarctica lipase B (CALB), often known by trade names such as Novozym 435.[3][4]
Reaction Principle
The enzymatic synthesis of this compound involves the direct esterification of sorbic acid with butanol, catalyzed by a lipase. The general reaction is as follows:
Sorbic Acid + Butanol ⇌ this compound + Water
The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side and achieve high yields.[5]
Experimental Protocol: Lipase-Catalyzed Synthesis
The following is a generalized protocol for the enzymatic synthesis of this compound based on methodologies reported for similar esters.[3][4][6]
Materials:
-
Sorbic Acid
-
n-Butanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic Solvent (e.g., n-hexane, heptane, or solvent-free system)
-
Molecular Sieves (optional, for water removal)
-
Shaking incubator or magnetic stirrer with heating
-
Reaction vessel (e.g., screw-capped flask)
Procedure:
-
Reactant Preparation: Dissolve sorbic acid in the chosen organic solvent in the reaction vessel. If conducting a solvent-free synthesis, directly add the liquid butanol to the solid sorbic acid.
-
Substrate Molar Ratio: Add n-butanol to the reaction mixture. The molar ratio of butanol to sorbic acid is a critical parameter to optimize, with ratios typically ranging from 1:1 to 5:1.[7] An excess of the alcohol can help to shift the reaction equilibrium.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5% and 15% (w/w) of the total substrate weight.
-
Water Removal: (Optional) Add activated molecular sieves to the mixture to adsorb the water produced during the reaction.
-
Reaction Conditions: Place the sealed reaction vessel in a shaking incubator or on a heated magnetic stirrer. The reaction temperature is generally maintained between 40°C and 60°C.[7] The reaction time can vary from a few hours to over 24 hours, depending on the specific conditions.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Product Recovery: After the reaction reaches the desired conversion, the immobilized enzyme can be easily separated by filtration for reuse. The solvent (if used) can be removed under reduced pressure. The crude this compound can then be purified, for example, by vacuum distillation.
Quantitative Data on Lipase-Catalyzed Ester Synthesis
The following table summarizes typical reaction conditions and outcomes for the synthesis of various short-chain esters using lipases, which can be indicative for the synthesis of this compound.
| Ester | Lipase Source | Substrates | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Butyl Acetate | Candida antarctica lipase B | Acetic Acid, Butanol | 3:1 | 40 | 2.5 | >90 | [3] |
| Butyl Propionate | Novozym 435 | Propionic Acid, Butanol | 9:1 | 42.77 | 24.87 | 93.76 | [3] |
| Methyl Butyrate | Immobilized Rhizopus oryzae | Vinyl Butyrate, Methanol | 0.6 M Methanol | 32 | 14 | 70.42 | [8] |
| Octyl Acetate | Novozym 435 | Vinyl Acetate, Octanol | 2 M Octanol | 36 | 12 | 92.35 | [8] |
| Glycerol Sorbate | Candida antarctica lipase B | Sorbic Acid, Glycerol | N/A (Glycerol as solvent) | N/A | 24 | N/A | [6][9] |
| Butyl Butyrate | Immobilized Candida rugosa | Butyric Acid, Butanol | N/A | N/A | N/A | N/A | [10] |
Whole-Cell Biocatalysis for this compound Synthesis
Whole-cell biocatalysis utilizes entire microbial cells containing the desired enzymes to carry out a chemical transformation.[11] This approach can be more cost-effective than using purified enzymes as it eliminates the need for costly and time-consuming enzyme purification steps.[12] Furthermore, the cellular environment can protect the enzyme and facilitate the regeneration of any necessary cofactors.
Principle of Whole-Cell Biocatalysis
In the context of this compound synthesis, a microorganism (often a recombinant strain of Escherichia coli or yeast) is engineered to overexpress a lipase, such as CALB.[11] These whole cells are then used directly as the catalyst in the reaction between sorbic acid and butanol.
Experimental Protocol: Whole-Cell Biocatalysis
The following is a generalized protocol for ester synthesis using a whole-cell biocatalyst.
Materials:
-
Recombinant microbial cells expressing lipase
-
Sorbic Acid
-
n-Butanol
-
Reaction Buffer (e.g., phosphate buffer) or organic solvent
-
Centrifuge
-
Shaking incubator
-
Reaction vessel
Procedure:
-
Cell Culture and Harvest: Cultivate the recombinant microbial cells under appropriate conditions to induce lipase expression. Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Reaction Setup: Resuspend the cell pellet in the reaction medium (either a buffer or an organic solvent).
-
Substrate Addition: Add sorbic acid and n-butanol to the cell suspension. The concentrations and molar ratios of the substrates need to be optimized for the specific whole-cell system.
-
Reaction Conditions: Incubate the reaction mixture in a shaking incubator at a controlled temperature (typically between 30°C and 40°C).
-
Monitoring and Product Recovery: Monitor the reaction progress as described for the enzymatic synthesis. After the reaction, the cells can be separated by centrifugation. The supernatant or the organic phase containing the this compound can then be processed for product purification.
Quantitative Data on Whole-Cell Biocatalysis for Ester Synthesis
Data on whole-cell biocatalysis for this compound is scarce. However, studies on other esters provide insights into the potential of this approach.
| Product | Biocatalyst | Substrates | Key Findings | Reference |
| Mono-ethyl dicarboxylic acids | Recombinant E. coli | C6, C8, C9 fatty acids | Molar yield of 0.75 for mono-ethyl azelate from nonanoic acid. | [13] |
| Phenolic Glycoside Esters | Candida parapsilosis | Phenolic glycosides, acyl donors | High conversion (99.5% for salidroside). | [14] |
| Simvastatin | Recombinant E. coli | Monacolin J, DMB-S-MMP | >99% conversion. | [12] |
| Wax Esters | Metabolically engineered E. coli | Glucose, fatty acids | Continuous production with a productivity of 8.2 mg/(L·h). | [15] |
Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Whole-Cell Biocatalysis Workflow
Caption: Workflow for this compound synthesis via whole-cell biocatalysis.
Conclusion
Green synthesis routes for this compound, particularly those employing enzymatic and whole-cell biocatalysis, offer significant advantages over traditional chemical methods. These approaches are characterized by milder reaction conditions, higher selectivity, reduced waste generation, and the use of renewable catalysts. While the optimization of reaction parameters is crucial for achieving high yields and economic viability, the detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and industry professionals to develop and implement sustainable and efficient processes for the production of this compound. Further research into novel biocatalysts and process intensification strategies will continue to enhance the green credentials of this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ester synthesis reaction with CALB displaying yeast whole cell biocatalyst: effect of organic solvent and initial water content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli - WUR [wur.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Enzymatic catalysis in butyl sorbate production
An In-depth Technical Guide to the Enzymatic Catalysis of Butyl Sorbate Production
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an ester of sorbic acid, is a valuable compound with applications as a food additive and preservative.[1][2] Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous catalysts.[1][2] In contrast, enzymatic catalysis, primarily utilizing lipases, offers a sustainable and highly selective alternative.[1][3][4] This guide provides a comprehensive overview of the enzymatic production of this compound, detailing the reaction mechanisms, experimental protocols, and key process parameters. By leveraging the high specificity and mild operating conditions of biocatalysis, researchers can achieve high-yield, environmentally conscious production of this important ester.
Introduction to Enzymatic Esterification
The synthesis of this compound is achieved through the esterification of sorbic acid with n-butanol. While conventional chemical methods can accomplish this, they often require high temperatures and strong acid catalysts, leading to potential side reactions and environmental concerns.[2] Enzymatic synthesis has emerged as a superior "green" alternative, offering several distinct advantages:
-
Mild Reaction Conditions: Enzymes operate efficiently at moderate temperatures and pressures, preserving the integrity of thermally sensitive molecules and reducing energy consumption.
-
High Specificity and Selectivity: Lipases exhibit remarkable chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted byproducts and simplifying downstream purification processes.[4]
-
Environmental Sustainability: Biocatalytic processes are environmentally benign, avoiding the use of corrosive acids and hazardous organic solvents.[3]
Lipases (EC 3.1.1.3) are the primary class of enzymes employed for this transformation. They are highly versatile and can function effectively in non-aqueous or solvent-free systems, which is crucial for driving the esterification equilibrium towards product formation.[4] For industrial applications, lipases are often immobilized on solid supports. Immobilization enhances enzyme stability, prevents denaturation, and, most importantly, allows for easy recovery and reuse of the biocatalyst, significantly improving process economics.[3][5][6][7] Lipases from various microbial sources, such as Candida antarctica (e.g., the commercial preparation Novozym 435), Rhizomucor miehei, and Aspergillus oryzae, have been successfully used for synthesizing various esters.[3][5][8][9]
The Catalytic Mechanism
Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.[10][11] This two-step process involves the formation of a covalent intermediate between the enzyme and one of the substrates.
-
Acylation Step: First, the sorbic acid molecule enters the enzyme's active site. A key serine residue in the catalytic triad (Ser-His-Asp) performs a nucleophilic attack on the carbonyl carbon of the acid. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable acyl-enzyme complex, releasing a molecule of water.
-
Deacylation Step: Next, the n-butanol molecule enters the active site and attacks the acyl-enzyme intermediate. This second nucleophilic attack forms another tetrahedral intermediate, which subsequently collapses, releasing the final product, this compound, and regenerating the free enzyme for the next catalytic cycle.
dot
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed this compound synthesis.
Experimental Protocols
This section outlines generalized methodologies for the enzymatic synthesis of this compound, derived from common practices in biocatalysis research.
Materials and Biocatalyst Preparation
-
Substrates: Sorbic acid (≥99% purity), n-butanol (≥99% purity).
-
Enzyme: Immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), is a common choice due to its high activity and stability.[5][12]
-
Solvent (Optional): While solvent-free systems are preferred to maximize reactant concentration and reduce waste, an organic solvent like n-hexane or isooctane may be used to reduce substrate inhibition or improve mass transfer.[13]
-
Dehydrating Agent (Optional): Molecular sieves (3Å or 4Å) can be added to the reaction mixture to remove the water produced during esterification, thereby shifting the reaction equilibrium towards higher product yields.
General Procedure for Batch Esterification
-
Reactant Loading: In a sealed reaction vessel (e.g., a 50 mL screw-capped flask), combine sorbic acid and n-butanol. The molar ratio of alcohol to acid is a critical parameter to optimize, with an excess of alcohol often used to drive the reaction forward.[3][12]
-
Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is typically expressed as a weight percentage of the total substrates (e.g., 1-10% w/w).[3][14]
-
Reaction Conditions: Place the vessel in an incubator shaker or a temperature-controlled water bath with magnetic stirring. Set the desired temperature (typically 40-60°C) and agitation speed (e.g., 150-200 rpm) to ensure a homogenous mixture.[3][13][15]
-
Sampling and Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Dilute the sample with a suitable solvent (e.g., ethanol or hexane) and filter or centrifuge to remove the immobilized enzyme before analysis.
-
Reaction Termination: Once the reaction reaches equilibrium or the desired conversion, terminate it by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and dried for reuse in subsequent batches.
Analytical Methods for Quantification
The conversion of sorbic acid and the yield of this compound are typically quantified using chromatographic techniques.
-
Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) is commonly used. An internal standard (e.g., decane or dodecane) is added to the samples for accurate quantification. The percentage conversion is calculated by comparing the peak area of the remaining sorbic acid (or the formed this compound) to its initial concentration.[1]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is also suitable, particularly for monitoring the disappearance of sorbic acid, which has a strong UV absorbance.[1][5]
Data on Enzymatic Synthesis
The efficiency of enzymatic this compound production is influenced by several factors. The tables below summarize quantitative data from studies on similar ester syntheses, highlighting the impact of different enzymes and reaction parameters.
Table 1: Comparative Performance of Different Lipases in Ester Synthesis
| Lipase Source | Substrates | System | Conversion/Yield | Reference |
|---|---|---|---|---|
| Candida antarctica (Novozym 435) | Propionic Acid + n-Butanol | Solvent-Free | 93.76% | [12] |
| Aspergillus oryzae (Immobilized) | Acetic Acid + n-Butanol | Solvent-Free | 80% | [3] |
| Candida antarctica (CALB) | Sorbic Acid + Glycerol | Solvent-Free | >95% (Acid Conversion) | [5][8] |
| Rhodococcus cutinase (Immobilized) | Butyric Acid + n-Butanol | Isooctane | ~60 mM product | [13] |
| Candida antarctica (CALB) | Dihydrocaffeic Acid + 1-Butanol | Organic Solvent | ~67% |[16] |
Table 2: Influence of Key Parameters on Butyl Ester Synthesis Yield
| Parameter | Range Studied | Optimal Value | Resulting Yield | Reference |
|---|---|---|---|---|
| Temperature | 30 - 50°C | 42.77°C | 93.76% (Butyl Propionate) | [12] |
| 30 - 50°C | 40°C | High Conversion (Butyl Butyrate) | [13] | |
| Substrate Molar Ratio | 1:0.5 - 1:3 (Acid:Alcohol) | 1:0.5 | 80% (Butyl Acetate) | [3] |
| (Acid:Alcohol) | ||||
| 1:1 - 1:12 (Acid:Alcohol) | 1:9 | 93.76% (Butyl Propionate) | [12] | |
| Enzyme Concentration | 5 - 30 g/L | 15 g/L | 70.55% (Octyl Formate) | [14] |
| 1 - 10% (w/w) | 2.35% | 93.76% (Butyl Propionate) | [12] | |
| Reaction Time | - | 24.87 h | 93.76% (Butyl Propionate) | [12] |
| | - | 72 h | 80% (Butyl Acetate) |[3] |
Visualizing Workflows and Pathways
Experimental Workflow for Process Optimization
The systematic optimization of this compound synthesis involves several logical steps, from screening potential biocatalysts to refining process conditions.
dot
Caption: A logical workflow for optimizing enzymatic this compound production.
Detailed Reaction Pathway at the Active Site
This diagram illustrates the molecular interactions within the lipase active site, focusing on the role of the catalytic triad.
dot
References
- 1. nbinno.com [nbinno.com]
- 2. CN101781207A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. irjet.net [irjet.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives [mdpi.com]
- 7. The Studies of Sepharose-Immobilized Lipases: Combining Techniques for the Enhancement of Activity and Thermal Stability [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Butyl sorbate suppliers and manufacturers
An In-depth Technical Guide to Butyl Sorbate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a versatile ester with applications across the pharmaceutical, cosmetic, and food industries. Aimed at researchers, scientists, and drug development professionals, this document details its chemical and physical properties, outlines key experimental protocols, and provides a list of potential suppliers and manufacturers.
Introduction to this compound
This compound (CAS No. 7367-78-4) is the ester formed from sorbic acid and n-butanol. Its chemical formula is C₁₀H₁₆O₂. The extended hydrocarbon chain of the butyl group enhances its solubility in non-polar solvents, making it an effective preservative in lipid-based formulations and fatty food products.[1] It is also utilized as a flavoring agent and as an excipient in pharmaceutical formulations to improve drug solubility and bioavailability.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7367-78-4 | [1] |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| Appearance | Colorless, clear liquid (estimated) | The Good Scents Company |
| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg | The Good Scents Company |
| Melting Point | 120-140 °C | [2] |
| Density | 0.9216 g/cm³ @ 20 °C | [2] |
| Flash Point | 97.5 °C | [2] |
| Refractive Index | 1.4875 @ 20 °C | [2] |
| Water Solubility | 81.27 mg/L @ 25 °C (estimated) | The Good Scents Company |
| Purity | Typically >97% | [3] |
Suppliers and Manufacturers
A comprehensive, though not exhaustive, list of suppliers and manufacturers of this compound is provided below, categorized by region.
North America:
-
Parchem
-
Smolecule[1]
-
Axios Research
Europe:
Asia:
-
ChemicalBook (China)[2]
-
Echemi (China)
-
HANGZHOU LEAP CHEM CO., LTD. (China)
-
CD Formulation (China)[4]
-
NINGBO INNO PHARMCHEM CO.,LTD. (China)[1]
-
APAC Chemical (China)
-
Topfine (China)
Experimental Protocols
This section details key experimental procedures involving this compound, from its synthesis to its analysis.
Synthesis of this compound via Esterification
A common method for synthesizing this compound is through the esterification of sorbic acid with n-butanol. A patented method describes a process designed to improve yield and reduce polymerization.[2]
Materials:
-
Sorbic Acid
-
n-Butanol
-
Toluene (as a water-carrying agent)
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
Combine sorbic acid and n-butanol in a molar ratio of 1:1.1 to 1:1.5 in a reaction vessel.[2]
-
Add toluene to the mixture to act as an azeotropic water-remover.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture under a negative pressure of 37.3 kPa to 61.3 kPa.[2] The negative pressure facilitates the removal of water, driving the equilibrium towards the formation of the ester and reducing the reaction temperature to minimize polymerization.[2]
-
Continuously remove the water-toluene azeotrope.
-
Monitor the reaction progress via gas chromatography (GC) until the consumption of sorbic acid is complete.
-
Upon completion, neutralize the catalyst, wash the organic phase, and purify the this compound through distillation.
Caption: Workflow for the synthesis of this compound via esterification.
Quality Control Analysis by Gas Chromatography (GC)
The purity of this compound is typically assessed using gas chromatography. The following parameters are based on data from the NIST WebBook and represent a starting point for method development.[3]
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
GC Conditions:
-
Column: RTX-5 (non-polar), 10 m x 0.18 mm ID, 0.2 µm film thickness[3]
-
Carrier Gas: Helium
-
Temperature Program:
-
Initial Temperature: 40°C, hold for 0.5 min
-
Ramp: 50°C/min to 275°C
-
Final Temperature: 275°C, hold for 0.5 min[3]
-
-
Injection: Split injection
-
Detector: FID
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., ethanol).
-
Prepare the sample for analysis by diluting it in the same solvent.
-
Inject the standard and sample solutions into the GC.
-
Identify the this compound peak based on its retention time.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method).
Caption: A typical workflow for determining the purity of this compound using GC-FID.
Application as a Preservative in a Topical Formulation
The following is a generalized protocol for evaluating the efficacy of this compound as a preservative in a topical cream, based on antimicrobial effectiveness testing principles.
Materials:
-
Topical cream base
-
This compound
-
Microbial challenge organisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)
-
Sterile containers
-
Incubator
Procedure:
-
Prepare several batches of the topical cream base containing varying concentrations of this compound (e.g., 0.1%, 0.2%, 0.4% w/w). A control batch with no preservative should also be prepared.
-
Dispense known quantities of each batch into sterile containers.
-
Inoculate each container with a standardized suspension of one of the challenge organisms.
-
Store the inoculated samples at a specified temperature (e.g., 20-25°C).
-
At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the concentration of viable microorganisms.
-
Evaluate the effectiveness of the preservative by comparing the reduction in microbial count in the preserved samples to the control. The acceptance criteria are typically defined by pharmacopeias (e.g., USP <51> or Ph. Eur. 5.1.3).
Supplier Qualification
For researchers and drug development professionals, ensuring the quality and consistency of raw materials is paramount. The following diagram outlines a logical workflow for qualifying a new supplier of this compound.
Caption: A logical workflow for the qualification of a this compound supplier.
This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of protocols and adherence to relevant regulatory guidelines are essential.
References
IUPAC name for butyl 2,4-hexadienoate
An In-depth Technical Guide to Butyl (2E,4E)-hexa-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl (2E,4E)-hexa-2,4-dienoate, commonly known as butyl sorbate, is an unsaturated aliphatic ester with significant applications across the food, cosmetic, and pharmaceutical industries. This document provides a comprehensive technical overview of its chemical properties, synthesis, and biological activities. Particular focus is given to its role as a preservative, its mechanism of action, and its interactions with biological systems, including mammalian metabolic pathways, which are of interest to drug development professionals. Detailed experimental protocols, quantitative data, and diagrams of key processes are provided to serve as a resource for scientific and research applications.
Nomenclature and Chemical Properties
The compound is systematically named butyl (2E,4E)-hexa-2,4-dienoate according to IUPAC nomenclature.[1] The "(2E,4E)" designation specifies the stereochemistry of the two double bonds in the hexadienoate chain. It is also widely known by its common name, this compound, as it is the butyl ester of sorbic acid.[2][3]
Synonyms
-
This compound[2]
-
n-Butyl sorbate[1]
-
Butyl (E,E)-hexa-2,4-dienoate[1]
-
2,4-Hexadienoic acid, butyl ester, (2E,4E)-[1]
-
HEXA-2,4-DIENOIC ACID BUTYL ESTER[2]
Chemical and Physical Data
Quantitative data for butyl (2E,4E)-hexa-2,4-dienoate are summarized in Table 1 for ease of reference. The compound is a colorless to pale yellow liquid characterized by a fruity odor.[4] It exhibits good solubility in organic solvents like alcohol but has limited solubility in water.[4][5]
| Property | Value | Source(s) |
| CAS Number | 7367-78-4 | [1][6] |
| Molecular Formula | C₁₀H₁₆O₂ | [1][2][4] |
| Molecular Weight | 168.23 g/mol | [2][7] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 221-226.5 °C at 760 mmHg | [2][3][5] |
| Flash Point | 97.2 - 97.5 °C | [2][3][5] |
| Density | 0.912 - 0.922 g/cm³ at 20 °C | [2][3] |
| Refractive Index | 1.4875 at 20 °C | [2] |
| Water Solubility | 81.27 mg/L at 25 °C (estimated) | [5] |
| LogP (o/w) | 3.435 (estimated) | [5] |
Synthesis and Manufacturing
The primary industrial synthesis of butyl (2E,4E)-hexa-2,4-dienoate is achieved through the Fischer-Speier esterification of (2E,4E)-hexa-2,4-dienoic acid (sorbic acid) with n-butanol.[2][4] This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[8]
The reaction is an equilibrium process. To drive the reaction toward the formation of the ester product, an excess of one reactant (typically the alcohol, n-butanol) is used, and the water formed as a byproduct is continuously removed.[8] More sustainable, "greener" synthesis routes are also being explored, including enzymatic catalysis using lipases, which can be performed under milder conditions.[2]
Experimental Protocol: Fischer-Speier Esterification
The following is a generalized, representative protocol for the laboratory-scale synthesis of butyl (2E,4E)-hexa-2,4-dienoate.
-
Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle. If desired, a Dean-Stark trap can be included between the flask and condenser to azeotropically remove water.
-
Charging Reactants: To the round-bottom flask, add (2E,4E)-hexa-2,4-dienoic acid (1.0 equivalent). Add an excess of n-butanol (e.g., 3-5 equivalents), which will also serve as the solvent.
-
Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the mixture with stirring.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). If using a Dean-Stark trap, monitor the collection of water.
-
Workup and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude ester by vacuum distillation to yield pure butyl (2E,4E)-hexa-2,4-dienoate.
Applications in Research and Drug Development
Butyl 2,4-hexadienoate has several applications relevant to scientific research and pharmaceutical development.
-
Antimicrobial Preservative: It is an effective antimicrobial agent against yeasts and molds, making it a common preservative in food, beverages, and personal care products.[3]
-
Flavor and Fragrance: Due to its fruity aroma, it is used as a flavor and fragrance agent.[4][7]
-
Excipient in Drug Formulations: Its lipophilic nature can be leveraged to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). It is explored as an excipient in oral, topical, and parenteral formulations.[1]
-
Drug Delivery Systems: Research has investigated the use of this compound in modulating the release profile of drugs and enhancing their permeation across biological membranes.[1]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other molecules, such as aroma products.[7]
Biological Activity and Mechanisms of Action
Antimicrobial Mechanism
The primary biological activity of this compound is its antimicrobial action, which is attributed to the sorbate moiety. The proposed mechanism is multifaceted and most effective at a pH below its pKa (~4.76), where the undissociated form of the acid predominates.[2]
-
Membrane Disruption: The lipophilic, undissociated molecule is thought to pass through the microbial cell membrane. Inside the more alkaline cytoplasm, it dissociates, lowering the internal pH and disrupting the transmembrane proton gradient. This interferes with cellular transport and metabolic processes.[2]
-
Enzyme Inhibition: Sorbates are known to inhibit various microbial enzymes, particularly those involved in carbohydrate metabolism (e.g., enolase, lactate dehydrogenase) and the citric acid cycle. Enzymes containing critical sulfhydryl groups are also susceptible to inhibition.[9]
Effects on Mammalian Cells and Signaling
While generally regarded as having low mammalian toxicity, studies on sorbic acid and its salts have revealed interactions with mammalian biological pathways that are pertinent to drug development and toxicology.
Hepatic Lipid Metabolism: A study in mice demonstrated that sorbic acid can deregulate hepatic fatty acid metabolism.[1] Treatment with sorbic acid led to an accumulation of triglycerides in the liver. Mechanistically, this was linked to the downregulation of key proteins and transcription factors involved in lipid homeostasis, including:
-
De Novo Lipogenesis: Decreased expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1c), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FAS).
-
Fatty Acid Uptake: Reduced levels of CD36 and Liver Fatty Acid-Binding Protein (L-FABP).
-
Lipoprotein Secretion: Decreased expression of Apolipoprotein E (ApoE), which is crucial for the assembly and secretion of Very Low-Density Lipoprotein (VLDL).
Genotoxicity: Some in vitro studies using high concentrations of potassium or sodium sorbate on human lymphocytes have reported genotoxic effects, including an increase in chromosomal aberrations and DNA strand breaks.[4][6][10] However, extensive toxicological reviews conclude that sorbates are non-mutagenic and non-clastogenic under normal conditions of use and are not considered carcinogenic.[11][12]
Toxicology and Safety Profile
This compound and other sorbates are characterized by a very low level of mammalian toxicity.[11] This is largely because they are metabolized by the same pathways as endogenous fatty acids.[11][12] The GHS classification for this compound indicates potential for skin and eye irritation.[13] While generally safe, some in vitro studies suggest that high concentrations of sorbates may have cytotoxic or genotoxic potential.[7][10] Additionally, some animal studies have indicated that potassium sorbate may alter the diversity of the gut microbiome.[14] These findings highlight the importance of concentration and context when evaluating the safety profile for new applications.
References
- 1. Food preservative sorbic acid deregulates hepatic fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. odinity.com [odinity.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. extension.iastate.edu [extension.iastate.edu]
- 10. Genotoxicity of food preservative sodium sorbate in human lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicology of sorbic acid and sorbates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicology of sorbic acid and sorbates. | Semantic Scholar [semanticscholar.org]
- 13. This compound | C10H16O2 | CID 5369076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. zoe.com [zoe.com]
An In-depth Technical Guide to Butyl Sorbate for Researchers and Drug Development Professionals
October 31, 2025
Abstract
This technical guide provides a comprehensive overview of butyl sorbate (butyl 2,4-hexadienoate), a significant compound with applications in the food, cosmetic, and pharmaceutical industries. This document collates and synthesizes existing research literature, focusing on the chemical and physical properties, synthesis methodologies, antimicrobial efficacy, and toxicological profile of this compound. Special emphasis is placed on providing quantitative data in accessible formats, detailing experimental protocols for key analytical and synthetic procedures, and visualizing complex processes to aid in research and development. While the precise metabolic pathways and specific intracellular signaling cascades modulated by this compound are not extensively detailed in current literature, this guide presents the prevailing understanding of its mechanism of action.
Introduction
This compound, the butyl ester of sorbic acid, is a member of the sorbate family of preservatives.[1][2] Its antimicrobial properties make it an effective agent against the growth of a wide range of molds, yeasts, and bacteria, thus extending the shelf life of various products.[2] Beyond its role as a preservative, this compound also finds application as a flavoring and fragrance agent.[3] For researchers and professionals in drug development, an in-depth understanding of this compound's characteristics is crucial for its potential application as an excipient, for its antimicrobial properties in formulations, and for a comprehensive understanding of its biological interactions.[4]
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₁₀H₁₆O₂.[4] It is a fatty acid ester, specifically butyl (2E,4E)-hexa-2,4-dienoate.[5][6] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Unit | Reference(s) |
| Molecular Formula | C₁₀H₁₆O₂ | - | [1][5] |
| Molecular Weight | 168.23 | g/mol | [1][5] |
| CAS Number | 7367-78-4 | - | [1][5] |
| Appearance | Colorless clear liquid (estimated) | - | [7] |
| Melting Point | 120-140 | °C | [1][8] |
| Boiling Point | 221.00 to 223.00 @ 760.00 mm Hg | °C | [7] |
| Density | 0.9216 @ 20 °C | g/cm³ | [1][8] |
| Flash Point | 97.22 (Tag Closed Cup) | °C | [7] |
| Vapor Pressure | 0.0815 @ 25 °C | mmHg | [1] |
| Refractive Index | 1.4875 @ 20 °C | - | [1][8] |
| Water Solubility | 81.27 @ 25 °C (estimated) | mg/L | [7] |
| logP (o/w) | 3.435 (estimated) | - | [7] |
Synthesis of this compound
The most common method for synthesizing this compound is through the Fischer esterification of sorbic acid with n-butanol, typically in the presence of an acid catalyst.[9] Greener synthesis routes employing enzymatic catalysis with lipases are also being explored.[9]
General Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.
Detailed Experimental Protocol: Fischer Esterification
The following protocol is a representative example for the synthesis of an ester via Fischer esterification and can be adapted for this compound.
Materials:
-
Sorbic acid (1.0 equivalent)
-
n-Butanol (excess, can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 5 drops)
-
5% Aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying tube
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine sorbic acid and an excess of n-butanol. Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% aqueous NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Separate the organic layer.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the excess butanol and solvent under reduced pressure.
-
Purify the resulting crude this compound by distillation.
-
Antimicrobial Activity
The antimicrobial action of sorbates is attributed to their ability to inhibit the growth of a wide range of microorganisms, including yeasts, molds, and some bacteria.[9] The undissociated form of the acid is considered the active component, making its efficacy pH-dependent.[9] While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available, the data for sorbic acid and potassium sorbate provide a useful reference.
| Microorganism | Preservative | pH | MIC | Unit | Reference(s) |
| Escherichia coli | Potassium Sorbate | 5.7 | 1500 | µg/mL | [4] |
| Staphylococcus aureus | Sorbic Acid | - | 1250 | µg/mL | [10] |
| Staphylococcus aureus | Potassium Sorbate | - | 2500 | µg/mL | [10] |
| Aspergillus niger | Sorbic Acid | 4.0 | 4.5 | mM | [8][11] |
| Saccharomyces cerevisiae | Sorbic Acid | 4.0 | 3 | mM | [12] |
| Saccharomyces cerevisiae | Glycerol Sorbate | - | 0.14 | mg/mL | [13] |
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanism of sorbates is multifaceted and not fully elucidated. The primary proposed mechanisms involve the disruption of cell membrane integrity and the inhibition of key metabolic enzymes.
Metabolism and Toxicology
The metabolism of this compound is presumed to involve hydrolysis by esterases to sorbic acid and butanol. Sorbic acid is then metabolized similarly to other fatty acids.[14] The butyl moiety is likely oxidized through various pathways. However, specific, detailed metabolic pathways for this compound have not been extensively documented in the available literature.
Toxicological Data
Toxicological studies on this compound indicate a low level of toxicity. A summary of available data is presented in Table 3.
| Test | Species | Route | Value | Unit | Reference(s) |
| LD₅₀ | Rat | Oral | >5000 | mg/kg | [1] |
| LD₅₀ | Rabbit | Dermal | >5000 | mg/kg | [1] |
| Skin Irritation | - | - | Irritant | - | [1] |
| Eye Irritation | - | - | Irritant | - | [1] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques for the quantification and identification of this compound.
HPLC Analysis Workflow
The following diagram illustrates a general workflow for the analysis of this compound in a sample matrix using HPLC.
Detailed Experimental Protocol: HPLC Analysis of Sorbates
This protocol provides a general framework for the HPLC analysis of sorbates in food or cosmetic samples.
Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (or other suitable buffer)
-
Deionized water
-
This compound standard
-
Sample for analysis
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and an aqueous buffer. The exact ratio may need to be optimized depending on the specific separation requirements.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and then prepare a series of working standards by dilution.
-
Sample Preparation:
-
Liquid Samples: Dilute the sample with the mobile phase or a suitable solvent.
-
Solid/Semi-solid Samples: Homogenize a known weight of the sample with a suitable extraction solvent. Centrifuge or filter to obtain a clear extract. Further dilution may be necessary.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min.
-
Injection volume: Typically 10-20 µL.
-
Detection wavelength: Monitor at a wavelength where sorbates show strong absorbance (e.g., around 254-264 nm).
-
Column temperature: Maintain at a constant temperature (e.g., 25-30 °C).
-
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
GC-MS Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, providing both separation and structural information.
General Protocol Outline:
-
Sample Preparation: Similar to HPLC, samples require extraction and cleanup. For volatile compounds, headspace analysis or solid-phase microextraction (SPME) can be employed. Derivatization may be necessary for less volatile compounds.[15]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure good separation of analytes.
-
Injection Mode: Split or splitless injection depending on the concentration of the analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.
-
Conclusion
This compound is a versatile compound with established applications as a preservative and flavoring agent. This guide has summarized key technical information regarding its properties, synthesis, antimicrobial activity, and analytical determination. While its general safety profile is favorable, further research is warranted to elucidate its specific metabolic fate and to explore in greater detail its interactions with microbial and mammalian cellular pathways. The provided experimental protocols and visualizations are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cas 7367-78-4,this compound | lookchem [lookchem.com]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pjoes.com [pjoes.com]
- 6. This compound | C10H16O2 | CID 5369076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. The interaction of antioxidants and structurally related compounds with mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inter-kingdom signalling: communication between bacteria and their hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. researchgate.net [researchgate.net]
- 14. Food preservative sorbic acid deregulates hepatic fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, 7367-78-4 [thegoodscentscompany.com]
Methodological & Application
Application Note: Gas Chromatography Analysis of Butyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of butyl sorbate. This compound is an antimicrobial preservative used in various pharmaceutical and cosmetic preparations. The described protocol utilizes a flame ionization detector (GC-FID) for sensitive and accurate quantification. This method is suitable for quality control, stability studies, and formulation development.
Introduction
This compound, the butyl ester of sorbic acid, is an effective preservative against molds, yeasts, and bacteria. Its determination in product formulations is crucial to ensure product quality and stability. Gas chromatography offers a specific and sensitive method for the analysis of volatile and semi-volatile compounds like this compound.[1] This application note provides a comprehensive protocol for the GC-FID analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters. The method is designed to be stability-indicating, capable of separating this compound from potential degradation products.[2][3]
Experimental Protocol
Instrumentation and Materials
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent) equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium (99.999% purity).
-
Gases for FID: Hydrogen and compressed air.
-
Software: Agilent OpenLab CDS (or equivalent).
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Solvents and Reagents: Methanol (HPLC grade), this compound reference standard (>98% purity).
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method should be adapted based on the sample matrix. Below is a general procedure for a semi-solid formulation (e.g., cream or ointment).
-
Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex for 5 minutes to disperse the sample.
-
Sonication for 15 minutes in an ultrasonic bath to ensure complete extraction of this compound.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.
-
Transfer 1 mL of the filtered extract into a GC vial for analysis.
GC-FID Operating Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Inlet | |
| Injection Mode | Split (Split Ratio 20:1) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Column | |
| Column Type | Agilent J&W DB-5ms (or equivalent) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven | |
| Initial Temperature | 100 °C, hold for 2 minutes |
| Temperature Ramp | 15 °C/min to 250 °C, hold for 5 minutes |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Detector | |
| Detector Type | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Data Presentation
The following tables present the quantitative data obtained from the method validation, demonstrating its suitability for the intended purpose.
Table 1: Retention Time and Peak Characteristics
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~8.5 | 1.1 | >50000 |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity | |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision | |
| Repeatability (%RSD, n=6) | < 2.0% |
| Intermediate Precision (%RSD, n=6) | < 3.0% |
| Accuracy (Recovery) | |
| Spiked at 50% | 98.5% - 101.2% |
| Spiked at 100% | 99.1% - 100.8% |
| Spiked at 150% | 98.9% - 101.5% |
Mandatory Visualizations
Workflow for GC Analysis of this compound
References
Application Note: Determination of Butyl Sorbate Purity using High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of butyl sorbate. This compound, a preservative used in various industries, can be effectively analyzed using a reversed-phase HPLC method with UV detection. This document provides a comprehensive protocol, including sample and standard preparation, detailed chromatographic conditions, and data analysis procedures, making it suitable for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound, the butyl ester of sorbic acid, is utilized as a preservative to inhibit the growth of mold, yeast, and fungi in a variety of products. Ensuring the purity of this compound is critical for its efficacy and for meeting regulatory standards. High-Performance Liquid Chromatography (HPLC) is a precise and widely accepted analytical technique for assessing the purity of chemical compounds.[1][2] This application note outlines a specific HPLC method adapted from established protocols for related sorbate compounds, providing a reliable means to quantify this compound and its potential impurities.
Experimental Protocol
This protocol is designed to provide a clear, step-by-step guide for the HPLC analysis of this compound purity.
Materials and Reagents
-
This compound Reference Standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (analytical grade)
-
Methanol (HPLC grade, for cleaning)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The conditions provided below are a starting point and may require minor adjustments based on the specific instrument and column used.
| Parameter | Condition |
| HPLC System | A system with a pump, autosampler, column oven, and UV/Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v). |
| Gradient | Isocratic at 60% Acetonitrile / 40% 0.1% Formic Acid in Water. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detector Wavelength | 254 nm. |
| Injection Volume | 10 µL. |
| Run Time | 10 minutes. |
Preparation of Solutions
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of 0.1% formic acid in water. Degas the solution for at least 15 minutes using an ultrasonic bath or a suitable online degasser.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Bring the flask to volume with the mobile phase and mix thoroughly.
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.
-
Dissolve the sample in the mobile phase.
-
Bring the flask to volume with the mobile phase and mix thoroughly.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Calculation:
A summary of expected results is presented in the table below.
| Parameter | Expected Value |
| Retention Time | ~ 5.2 min |
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (T) | 0.9 - 1.5 |
| Purity of Standard | ≥ 99.5% |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental protocol.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Conclusion
The HPLC method described in this application note provides a straightforward and reliable approach for determining the purity of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The detailed protocol and clear data analysis steps will enable researchers and quality control professionals to accurately assess the quality of their this compound samples.
References
Application Notes and Protocols for the GC-MS Identification of Butyl Sorbate Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and differentiation of four butyl sorbate isomers (n-butyl, sec-butyl, isobutyl, and tert-butyl sorbate) using Gas Chromatography-Mass Spectrometry (GC-MS). Sorbate esters are widely used as preservatives in food, pharmaceuticals, and cosmetic products. The isomeric form of the butyl group can influence the compound's efficacy and physical properties. Therefore, a reliable method for their individual identification is crucial for quality control and research purposes. This protocol outlines the sample preparation, GC-MS instrument parameters, and data analysis required for the successful separation and identification of these isomers based on their retention times and mass spectral fragmentation patterns.
Introduction
This compound, the butyl ester of sorbic acid, is an effective antimicrobial agent. It exists as four structural isomers depending on the arrangement of the butyl group: n-butyl, sec-butyl, isobutyl, and tert-butyl sorbate. While "this compound" often refers to the n-butyl isomer, the presence of other isomers can occur depending on the synthesis process or starting materials. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides information about the mass-to-charge ratio of the parent molecule and its fragments, allowing for structural elucidation and confirmation.
Experimental Protocol
This section details the necessary reagents, equipment, and procedures for the GC-MS analysis of this compound isomers.
Materials and Reagents
-
Standards: Analytical standards of n-butyl sorbate, sec-butyl sorbate, isothis compound, and tert-butyl sorbate (purity ≥98%).
-
Solvent: Hexane or ethyl acetate (GC grade).
-
Anhydrous Sodium Sulfate: For drying of synthesized standards if applicable.
Standard Solution Preparation
Prepare individual stock solutions of each this compound isomer at a concentration of 1000 µg/mL in hexane. From these stock solutions, prepare a mixed isomer working standard solution containing each isomer at a concentration of 10 µg/mL in hexane.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.
-
GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation.
-
Autosampler: For reproducible injections.
GC-MS Operating Conditions
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| GC Inlet | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | |
| Initial Temperature | 60°C, hold for 2 minutes |
| Ramp Rate | 10°C/minute |
| Final Temperature | 280°C, hold for 5 minutes |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40-250 amu |
| Solvent Delay | 4 minutes |
Data Analysis and Expected Results
Chromatographic Separation and Retention Times
The four this compound isomers are expected to elute at different retention times due to differences in their boiling points and shapes. The expected elution order on a non-polar column is generally based on boiling points, with more branched isomers often having lower boiling points and thus shorter retention times. The anticipated elution order is: tert-butyl sorbate, isothis compound, sec-butyl sorbate, and n-butyl sorbate.
Table 1: Predicted Elution Order and Estimated Retention Times of this compound Isomers
| Isomer | Predicted Elution Order | Estimated Retention Time (min) |
| tert-Butyl Sorbate | 1 | 9 - 10 |
| Isothis compound | 2 | 10 - 11 |
| sec-Butyl Sorbate | 3 | 11 - 12 |
| n-Butyl Sorbate | 4 | 12 - 13 |
Note: Actual retention times may vary depending on the specific GC system, column condition, and operating parameters.
Mass Spectral Fragmentation
The mass spectra of the this compound isomers will show a molecular ion peak ([M]⁺) at m/z 168. The fragmentation patterns, however, will differ due to the different butyl group structures, providing a basis for their identification.
n-Butyl Sorbate: The mass spectrum of n-butyl sorbate is characterized by a base peak at m/z 95, corresponding to the sorboyl cation. Other significant fragments are expected at m/z 113 (loss of C₄H₉•), m/z 67, and m/z 41.[1]
-
sec-Butyl Sorbate: Expect a significant fragment from the loss of a sec-butyl radical (m/z 113) and fragments arising from the cleavage of the sec-butyl group itself.
-
Isothis compound: The fragmentation will likely involve the loss of an isobutyl radical (m/z 113) and characteristic fragments from the isobutyl group.
-
tert-Butyl Sorbate: The tert-butyl cation (m/z 57) is very stable and is expected to be a prominent peak in the mass spectrum of tert-butyl sorbate. The loss of the tert-butyl radical (m/z 113) will also be a key fragment.
Table 2: Expected Major Mass Fragments (m/z) and their Relative Abundance for this compound Isomers
| m/z | n-Butyl Sorbate (Relative Abundance) | sec-Butyl Sorbate (Predicted) | Isothis compound (Predicted) | tert-Butyl Sorbate (Predicted) | Fragment Ion Identity |
| 168 | Low | Low | Low | Very Low / Absent | [M]⁺ Molecular Ion |
| 113 | Moderate | High | High | High | [M - C₄H₉]⁺ Loss of butyl radical |
| 95 | High (Base Peak) | Moderate | Moderate | Moderate | [C₆H₇O]⁺ Sorboyl cation |
| 67 | Moderate | Moderate | Moderate | Moderate | [C₅H₇]⁺ |
| 57 | Low | Moderate | Moderate | High (likely Base Peak) | [C₄H₉]⁺ Butyl cation (tert-butyl cation is most stable) |
| 41 | Moderate | Moderate | Moderate | Moderate | [C₃H₅]⁺ Allyl cation |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS protocol for identifying this compound isomers.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the isomeric structure and the resulting analytical data.
References
Application Notes and Protocols for Butyl Sorbate as a Food Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl sorbate, the butyl ester of sorbic acid, is a food preservative with antimicrobial properties against a range of spoilage microorganisms, including yeasts, molds, and some bacteria.[1] As a member of the sorbate family, its mechanism of action is primarily attributed to the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[2][3] The undissociated form of the acid is the active component, making its efficacy pH-dependent.[2][3] This document provides detailed application notes, experimental protocols, and an overview of the antimicrobial mechanism of this compound for research and development purposes.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | butyl (2E,4E)-hexa-2,4-dienoate | [4] |
| CAS Number | 7367-78-4 | [4] |
| Molecular Formula | C10H16O2 | [5] |
| Molecular Weight | 168.23 g/mol | [5] |
| Appearance | Colorless clear liquid (estimated) | [4] |
| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg | [4] |
| Flash Point | 97.22 °C | [4] |
| Solubility | Soluble in alcohol; Insoluble in water | [4] |
Antimicrobial Efficacy (Quantitative Data)
Direct quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a wide range of foodborne microorganisms is limited in publicly available literature. However, data from studies on sorbic acid, potassium sorbate, and other sorbic acid esters can provide valuable insights into the expected efficacy. The antimicrobial activity of sorbates is pH-dependent, with higher efficacy at lower pH values.[6][7]
Note: The following tables summarize MIC values for sorbic acid and potassium sorbate, which are structurally related to this compound and are expected to have a similar spectrum of activity. The lipophilicity of this compound may influence its efficacy in different food matrices.
Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid Against Various Microorganisms
| Microorganism | pH | MIC (ppm) | Reference |
| Escherichia coli | 5.5 | >1000 | [7] |
| Staphylococcus aureus | 5.5 | 500 | [7] |
| Salmonella Typhimurium | 5.5 | 1000 | [7] |
| Aspergillus niger | 5.0 | 500 | [8] |
| Penicillium notatum | 5.0 | 200 | [9] |
| Saccharomyces cerevisiae | 4.5 | 100 | [10] |
| Zygosaccharomyces bailii | 4.0 | 800 | [11] |
Table 2: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate Against Various Microorganisms
| Microorganism | pH | MIC (ppm) | Reference |
| Listeria monocytogenes | 6.0 | >5000 | [12] |
| Pseudomonas putida | 6.0 | >5000 | [12] |
| Yersinia enterocolitica | 5.0 | 2500 | [12] |
| Aeromonas hydrophila | 5.0 | 1000 | [12] |
| Aspergillus niger | 5.5 | 1500 | [8] |
| Penicillium expansum | 5.0 | 500 | [8] |
Mechanism of Antimicrobial Action
The antimicrobial action of sorbates, including this compound, is multifaceted and not fully elucidated at the molecular signaling level. The primary mechanisms are understood to be:
-
Disruption of Cell Membrane: The lipophilic nature of the undissociated sorbic acid allows it to pass through the microbial cell membrane.[1] Inside the cell, where the pH is generally higher, the acid dissociates, releasing protons and acidifying the cytoplasm. This disrupts the transmembrane proton gradient, interfering with cellular processes such as ATP synthesis and nutrient transport.[1][13]
-
Inhibition of Cellular Enzymes: Sorbates can inhibit various essential enzymes involved in microbial metabolism.[1][14] This includes enzymes of the Krebs cycle and other metabolic pathways, leading to the cessation of growth and eventual cell death.
Caption: Generalized antimicrobial action of sorbates.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound as a food preservative. These should be adapted and optimized for specific food matrices and target microorganisms.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound stock solution (prepared in a suitable solvent, e.g., ethanol, and then diluted in the growth medium)
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for fungi)
-
Microorganism culture in the logarithmic growth phase, adjusted to a standardized concentration (e.g., 1 x 10^6 CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution across the wells of the 96-well plate using the appropriate growth medium. The final volume in each well should be 100 µL.
-
Inoculation: Inoculate each well (except for the negative control) with 100 µL of the standardized microorganism suspension, resulting in a final volume of 200 µL and a 1:2 dilution of the this compound concentrations. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the microorganism (no this compound).
-
Negative Control: Wells containing only the growth medium (no microorganism or this compound).
-
-
Incubation: Incubate the microtiter plate at the optimal temperature and time for the growth of the target microorganism (e.g., 37°C for 24-48 hours for bacteria; 25-30°C for 48-72 hours for yeasts and molds).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 7. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of Weak Acid Preservatives and Modified Atmosphere Packaging (MAP) on Mold Growth in Modal Agar System [scirp.org]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition, Injury, and Inactivation of Four Psychrotrophic Foodborne Bacteria by the Preservatives Methyl ρ-Hydroxybenzoate and Potassium Sorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Butyl Sorbate in Beverage Preservation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl sorbate, the butyl ester of sorbic acid, is an antimicrobial agent with significant potential for application in the preservation of beverages. As a member of the sorbate family of preservatives, it is effective against a broad spectrum of spoilage microorganisms, including yeasts, molds, and some bacteria.[1][2] Its mechanism of action is primarily attributed to the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[3] The undissociated form of the acid is the active component, making its efficacy dependent on the pH of the beverage.[3] This document provides detailed application notes and experimental protocols for researchers and scientists interested in evaluating and utilizing this compound as a beverage preservative.
Mechanism of Action
Sorbates, including this compound, exert their antimicrobial effect through a multi-pronged approach targeting key cellular functions in spoilage microorganisms. The primary mechanism involves the passive diffusion of the undissociated sorbic acid across the microbial cell membrane. Once inside the more neutral cytoplasm, the acid dissociates, releasing protons and leading to intracellular acidification. This disrupts the pH homeostasis and inhibits various enzymatic processes crucial for microbial growth and metabolism.[4][5]
Furthermore, sorbates are known to inhibit specific enzymes, including those involved in fatty acid oxidation and dehydrogenases.[2][6] Evidence also suggests that sorbic acid can interfere with the respiratory chain in yeasts, targeting mitochondrial function.[7] This multifaceted attack on cellular integrity and metabolism makes sorbates effective preservatives.
Caption: Mechanism of this compound Action on Microbes.
Data Presentation: Efficacy of Sorbates
While extensive quantitative data specifically for this compound is still emerging, the following tables summarize the known efficacy of sorbic acid and potassium sorbate against common beverage spoilage microorganisms. This data serves as a valuable starting point for determining the effective concentration range for this compound in specific beverage formulations. The lipophilic nature of the butyl group may enhance its efficacy compared to other sorbates, particularly in beverages with a higher fat content.
Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid Against Spoilage Microorganisms
| Microorganism | pH | MIC (ppm) | Reference |
| Escherichia coli | 5.5 | 50 | [8] |
| Erwinia carotovora | 5.5 | 25 | [8] |
| Various Bacteria | 4.5 - 6.0 | 100 - >1500 | [8] |
| Various Yeasts | 7.0 | Varies | [8] |
| Various Molds | 7.0 | Varies | [8] |
Table 2: Efficacy of Potassium Sorbate in Beverages
| Beverage Type | Target Microorganisms | Effective Concentration (ppm) | Key Factors | Reference |
| Carbonated Drinks, Fruit Juices | Yeasts, Molds | 100 - 350 | pH, Sugar Content | [9] |
| Fruit Juices | Alicyclobacillus acidoterrestris | 100 - 500 | Inoculum Level | [10] |
| Dressings | Zygosaccharomyces bailii | Varies | pH | [11] |
Experimental Protocols
The following protocols are provided as a guide for researchers to evaluate the efficacy of this compound in beverage preservation. These methodologies can be adapted based on the specific beverage matrix and target spoilage microorganisms.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., ethanol)
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium for the target microorganism (e.g., Malt Extract Broth for yeasts and molds, Nutrient Broth for bacteria)
-
Standardized inoculum of the target microorganism (~5 x 10^5 CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive control wells (medium with inoculum, no this compound) and negative control wells (medium only).
-
Incubate the plates at the optimal temperature for the target microorganism for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for yeasts and molds).
-
Determine the MIC by observing the lowest concentration of this compound that shows no visible turbidity or growth.
Caption: Workflow for MIC Determination.
Antimicrobial Effectiveness Test (Challenge Test)
This protocol, adapted from standard methods like USP <51>, evaluates the effectiveness of this compound in a beverage formulation over time.[4][12][13]
Materials:
-
Beverage product containing the desired concentration of this compound.
-
Control beverage product without this compound.
-
Standardized inocula of a panel of microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).
-
Sterile containers for storage.
-
Plating media for microbial enumeration (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Incubator.
Procedure:
-
Dispense the test and control beverage samples into sterile containers.
-
Inoculate each container with one of the test microorganisms to achieve a final concentration of 10^5 to 10^6 CFU/mL.
-
Store the inoculated samples at a specified temperature (e.g., 20-25°C) for a period of 28 days.
-
At specified intervals (e.g., day 0, 7, 14, and 28), withdraw aliquots from each sample.
-
Perform serial dilutions and plate onto the appropriate agar to determine the number of viable microorganisms.
-
Calculate the log reduction in microbial population for each time point compared to the initial inoculum.
Caption: Workflow for Antimicrobial Challenge Test.
Beverage Shelf-Life Study
This protocol is designed to assess the overall stability and microbial safety of a beverage preserved with this compound under real-world storage conditions.[14][15]
Materials:
-
Final beverage product packaged in its intended commercial packaging.
-
Controlled storage environments simulating different conditions (e.g., ambient, refrigerated, accelerated).
-
Equipment for microbiological, chemical, and sensory analysis.
Procedure:
-
Produce a batch of the beverage containing the selected concentration of this compound.
-
Package the product as it would be for commercial sale.
-
Distribute the packaged samples to the different controlled storage environments.
-
At predetermined time intervals (e.g., monthly for a 12-month shelf life), pull samples for analysis.
-
Conduct a battery of tests at each time point:
-
Microbiological Analysis: Enumerate total viable count, yeasts, and molds.
-
Chemical Analysis: Measure pH, titratable acidity, brix, and color.
-
Sensory Evaluation: Assess appearance, aroma, flavor, and overall acceptability using a trained panel.
-
-
Continue testing until the product fails to meet the pre-established quality and safety specifications.
-
Analyze the data to determine the shelf life of the beverage.
Conclusion
This compound presents a promising option for the preservation of a wide range of beverages. Its effectiveness is influenced by factors such as pH, the type and level of microbial contamination, and the beverage matrix itself. The protocols provided herein offer a systematic approach for researchers to evaluate and optimize the use of this compound, ensuring the safety and quality of beverage products. Further research to establish specific MIC values for this compound against a broader range of beverage spoilage organisms is warranted and will contribute to its effective implementation in the industry.
References
- 1. mdpi.com [mdpi.com]
- 2. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modeling Yeast Spoilage in Cold-Filled Ready-To-Drink Beverages with Saccharomyces cerevisiae, Zygosaccharomyces bailii, and Candida lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of potassium sorbate (E-202) and the antifungal PgAFP protein on Aspergillus carbonarius growth and ochratoxin A production in raisin simulating media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. circadiancropsciences.com [circadiancropsciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Evidence that sorbic acid does not inhibit yeast as a classic 'weak acid preservative' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sorbate metal complexes as newer antibacterial, antibiofilm, and anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
Butyl Sorbate as an Antimicrobial Agent in Cosmetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl sorbate, the ester of sorbic acid and butanol, is a promising antimicrobial preservative for cosmetic formulations. As a member of the sorbate family, it is effective against a broad spectrum of microorganisms, including molds, yeasts, and some bacteria.[1] Its efficacy is attributed to the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[2] The antimicrobial activity of sorbates is pH-dependent, with higher efficacy in acidic environments where the undissociated form of sorbic acid predominates.[3] This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing this compound as a preservative in cosmetic products.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Butyl (2E,4E)-hexa-2,4-dienoate | [4] |
| Synonyms | n-Butyl sorbate, Hexa-2,4-dienoic acid butyl ester | [1] |
| CAS Number | 7367-78-4 | [4] |
| Molecular Formula | C₁₀H₁₆O₂ | [4] |
| Molecular Weight | 168.23 g/mol | [4] |
| Appearance | Colorless clear liquid (estimated) | [4] |
| Solubility | Soluble in alcohol; Insoluble in water (81.27 mg/L @ 25 °C est.) | [4] |
| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg | [4] |
| Flash Point | 97.22 °C (207.00 °F) TCC | [4] |
Table 2: Antimicrobial Efficacy of Sorbates (MIC Values)
| Microorganism | Sorbate Compound | pH | Concentration (%) | Reference |
| S. aureus | Isopropyl sorbate | 7 | - | [2] |
| E. coli | Isopropyl sorbate | 7 | - | [2] |
| C. albicans | Isopropyl sorbate | 7 | - | [2] |
| Gram-positive bacteria | Potassium sorbate | - | 0.05 - 0.2 | [5] |
| Gram-negative bacteria | Potassium sorbate | - | 0.05 - 0.2 | [5] |
| Molds | Potassium sorbate | < 6.0 | 0.15 - 0.3 | [6] |
| Yeasts | Potassium sorbate | < 6.0 | 0.15 - 0.3 | [6] |
Mechanism of Action
Sorbates, including this compound, exert their antimicrobial effect primarily in their undissociated acid form. The lipophilic nature of the molecule allows it to penetrate the microbial cell membrane. Inside the cell, in a higher pH environment, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts cellular processes and inhibits the activity of key enzymes involved in carbohydrate metabolism and the citric acid cycle.[7]
Caption: Antimicrobial mechanism of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against relevant cosmetic spoilage microorganisms.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)
-
Appropriate growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Sterile diluents (e.g., sterile water, ethanol for initial stock)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of each test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well containing the diluted this compound and control wells (medium only and medium with solvent) with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination.
Protocol 2: Preservative Efficacy Test (Challenge Test) based on ISO 11930
This protocol is a standardized method to evaluate the overall antimicrobial protection of a cosmetic product.[8][9]
Materials:
-
Cosmetic product containing this compound
-
Test microorganisms (as in Protocol 1)
-
Neutralizing agents (if necessary, to inactivate the preservative)
-
Sterile containers
-
Incubator
Procedure:
-
Product Inoculation: Inoculate separate samples of the cosmetic product with a standardized suspension of each test microorganism to achieve an initial concentration of 10⁵ to 10⁶ CFU/g or mL.[8]
-
Incubation: Store the inoculated product samples at room temperature (20-25°C) in the dark for 28 days.[9]
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each sample.[10]
-
Neutralization and Plating: Neutralize the preservative activity and perform serial dilutions. Plate the dilutions onto appropriate agar media to determine the number of viable microorganisms.
-
Evaluation: Compare the log reduction of the microbial count at each time point to the acceptance criteria defined in ISO 11930.[8]
Table 3: ISO 11930 Acceptance Criteria (Criteria A)
| Microorganism | 7 Days | 14 Days | 28 Days |
| Bacteria | ≥ 3 log reduction | No increase | No increase |
| Yeast & Mold | ≥ 1 log reduction | No increase | No increase |
No increase is defined as not more than a 0.5 log₁₀ unit increase from the previous measurement.
Formulation and Application Notes
pH Considerations: The antimicrobial efficacy of this compound is highly dependent on the pH of the formulation. It is most effective in acidic conditions (pH below 6.0) where the undissociated form of sorbic acid is prevalent.[5]
Solubility and Incorporation: this compound is more lipophilic than sorbic acid and its salts, which can be advantageous for incorporation into the oil phase of emulsions or anhydrous formulations.[11] For aqueous systems, it may require a co-solvent or emulsifier to ensure proper dispersion.
Typical Use Concentration: The typical use concentration for sorbates in cosmetics ranges from 0.1% to 0.3% when used alone, and 0.1% to 0.2% when used in combination with other preservatives.[6] The exact concentration will depend on the formulation, packaging, and desired level of preservation.
Combination with Other Preservatives: this compound can be used in combination with other preservatives to achieve a broader spectrum of antimicrobial activity. For instance, combining it with a bactericidal preservative can provide comprehensive protection.
Caption: Key formulation considerations for this compound.
Safety and Regulatory Information
This compound is used as a preservative in personal care products.[1] While specific safety data for this compound is limited in the public domain, sorbic acid and potassium sorbate have been reviewed and are considered safe for use in cosmetics at current practices of use and concentration.[5] GHS hazard statements for this compound include warnings for skin and eye irritation.[11][12] As with any cosmetic ingredient, it is essential to consult the latest regulatory guidelines and perform appropriate safety assessments for the intended application and concentration.
References
- 1. Cas 7367-78-4,this compound | lookchem [lookchem.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 4. This compound, 7367-78-4 [thegoodscentscompany.com]
- 5. ingredientstodiefor.com [ingredientstodiefor.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. extension.iastate.edu [extension.iastate.edu]
- 8. microchemlab.com [microchemlab.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. iscacosmetictesting.com [iscacosmetictesting.com]
- 11. Buy this compound | 7367-78-4 [smolecule.com]
- 12. This compound | C10H16O2 | CID 5369076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Esterification of sorbic acid with n-butanol protocol
An Application Note and Protocol for the Esterification of Sorbic Acid with n-Butanol
Application Notes
The esterification of sorbic acid with n-butanol produces butyl sorbate, an important compound with applications in the flavor, fragrance, and food preservative industries.[1][2] This protocol details the synthesis of this compound via Fischer esterification, a common method in organic synthesis. The reaction involves heating sorbic acid and n-butanol in the presence of an acid catalyst.[1]
To drive the reversible esterification reaction towards the product side, the water formed as a byproduct is typically removed. A common method to achieve this is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[3] Various acid catalysts can be employed, including homogeneous catalysts like p-toluenesulfonic acid (PTSA) and sulfuric acid, or heterogeneous catalysts such as acidic ion-exchange resins.[3][4] Greener alternatives, such as enzymatic catalysis using lipases, are also being explored to facilitate the reaction under milder conditions.[1][5]
This protocol focuses on a well-established method using p-toluenesulfonic acid as the catalyst and toluene as the water-entraining agent.[3] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), and the final product can be purified and characterized using standard laboratory techniques like distillation, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).[1]
Experimental Data
The following table summarizes various catalytic systems and conditions reported for the esterification of carboxylic acids with n-butanol, providing an overview of achievable yields and reaction parameters.
| Carboxylic Acid | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
| Sorbic Acid | p-Toluenesulfonic acid | 1:1.1 - 1:1.5 | Not specified | Not specified | High yield claimed | [3] |
| Citric Acid | p-Toluenesulfonic acid | 1:5 | 130 | 12 h | 99.2% Conversion | [4] |
| Acetic Acid | 10W-Si(0.4)Al | 1:3 | 100 | 2 h | 95.5% Conversion | [6] |
| Butyric Acid | Dowex 50Wx8-400 | 1:4 | 100-110 | Not specified | Increased with temp | [7][8] |
| Acetic Acid | Amberlyst 15 | 1:3 | ~93 | 1.5 h | ~80% Conversion | [9] |
Detailed Experimental Protocol
Objective: To synthesize this compound from sorbic acid and n-butanol via acid-catalyzed esterification.
Materials:
-
Sorbic Acid (C₆H₈O₂)
-
n-Butanol (C₄H₁₀O)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for purification)
-
Analytical balance
-
TLC plates, chamber, and UV lamp
Procedure:
1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sorbic acid (e.g., 0.1 mol, 11.21 g). b. Add n-butanol (e.g., 0.15 mol, 11.12 g, 13.7 mL), corresponding to a 1:1.5 molar ratio of acid to alcohol.[3] c. Add toluene (approx. 50 mL) to serve as the azeotropic solvent for water removal.[3] d. Add a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 1-2% of the total reactant weight). e. Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
2. Esterification Reaction: a. Begin stirring the mixture and gently heat it to reflux using the heating mantle. b. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask. c. Continue the reflux until no more water is collected in the trap (typically 2-4 hours). The theoretical amount of water for a 0.1 mol reaction is 1.8 mL. d. Monitor the reaction progress by periodically taking small aliquots, spotting them on a TLC plate, and eluting with an appropriate solvent system (e.g., hexane:ethyl acetate) to check for the disappearance of sorbic acid.
3. Workup and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Dismantle the apparatus and transfer the reaction mixture to a 250 mL separatory funnel. c. Wash the organic layer sequentially with: i. 50 mL of deionized water to remove most of the n-butanol and PTSA. ii. 50 mL of saturated sodium bicarbonate solution to neutralize any remaining PTSA and unreacted sorbic acid. (Caution: CO₂ evolution may occur). iii. 50 mL of brine to break any emulsions and remove excess water. d. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and any residual n-butanol.
4. Purification: a. The crude this compound can be further purified by vacuum distillation if high purity is required. The boiling point of this compound is approximately 221-223 °C at atmospheric pressure.[2]
5. Characterization: a. Determine the yield of the purified product. b. Characterize the product using analytical techniques such as GC, HPLC, NMR (¹H and ¹³C), and IR spectroscopy to confirm its identity and purity.[1]
Visualizations
Below is a diagram illustrating the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 7367-78-4 [thegoodscentscompany.com]
- 3. CN101781207A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Quantifying Butyl Sorbate in Solution: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of butyl sorbate in various solutions. The methodologies outlined are designed to deliver accurate and reproducible results for research, quality control, and drug development applications. Three primary analytical techniques are covered: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Overview of Analytical Methods
This compound, a preservative and fragrance ingredient, can be effectively quantified using several analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. It offers excellent separation and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides high specificity and sensitivity, making it ideal for complex matrices.
-
UV-Vis Spectrophotometry: This is a simpler and more accessible technique that can be used for the quantification of compounds that absorb ultraviolet or visible light. While less specific than chromatographic methods, it can be a valuable tool for rapid screening and analysis of relatively simple sample matrices.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the analysis of this compound and related sorbate compounds using the described methods. Please note that the values for this compound may vary depending on the specific instrumentation and experimental conditions. Data for closely related compounds is provided for reference.
| Analytical Method | Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| HPLC-UV | Potassium Sorbate | 1 - 30 | 0.39 | 1.1 |
| Sodium Benzoate | 1 - 30 | 0.59 | 1.8 | |
| GC-MS | Butyl p-hydroxybenzoate | 1.0 - 50 | 0.04 - 2.00 | 0.12 - 6.67 |
| Sorbic Acid | 1.0 - 50 | ~0.1 | ~0.3 | |
| UV-Vis Spectrophotometry | Potassium Sorbate | 10 - 50 | 1.96 | 6.54 |
| Sodium Benzoate | 10 - 50 | 2.38 | 7.94 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on established methods for the analysis of sorbates in food and cosmetic products.[1][2]
3.1.1. Sample Preparation
-
Aqueous Solutions: Dilute the sample with the mobile phase to bring the this compound concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Solid or Semi-Solid Matrices (e.g., creams, food products):
-
Weigh a representative portion of the homogenized sample (e.g., 1-5 g).
-
Extract the this compound with a suitable organic solvent such as methanol or acetonitrile. Sonication can be used to improve extraction efficiency.
-
Centrifuge the mixture to separate the solid matrix.
-
Collect the supernatant and dilute it with the mobile phase to the desired concentration.
-
Filter the final solution through a 0.45 µm syringe filter.
-
3.1.2. HPLC-UV Operating Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm (based on potassium sorbate, verification for this compound recommended) |
3.1.3. Calibration
Prepare a series of standard solutions of this compound in the mobile phase, covering the expected concentration range of the samples. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
3.1.4. Data Analysis
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from methods for the analysis of preservatives in various matrices.[3][4][5]
3.2.1. Sample Preparation (Liquid-Liquid Extraction)
-
Take a known volume of the aqueous sample (e.g., 10 mL).
-
Adjust the pH of the sample to < 2 with an appropriate acid (e.g., hydrochloric acid) to protonate the sorbate.
-
Add a suitable water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) in a 1:1 volume ratio.
-
Shake the mixture vigorously in a separatory funnel for 1-2 minutes, venting frequently.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
3.2.2. GC-MS Operating Conditions
| Parameter | Condition |
| Column | DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Oven Temperature Program | Initial temperature 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Quantification Ions | Based on the mass spectrum of this compound (e.g., m/z 97, 112, 168) |
3.2.3. Calibration
Prepare a series of this compound standard solutions in the extraction solvent. Analyze the standards using the same GC-MS method and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.
3.2.4. Data Analysis
Identify this compound in the samples based on its retention time and mass spectrum. Quantify the concentration using the calibration curve.
UV-Vis Spectrophotometry Protocol
This protocol is a general method for the analysis of sorbates and should be validated for this compound specifically. The maximum absorbance wavelength for potassium sorbate is approximately 254 nm.[6]
3.3.1. Sample Preparation
-
Prepare a blank solution using the same solvent as the sample.
-
Dilute the sample with a suitable solvent (e.g., ethanol or methanol) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Filter the sample if it contains any particulate matter.
3.3.2. UV-Vis Spectrophotometer Setup
-
Set the spectrophotometer to scan a wavelength range that includes the expected maximum absorbance of this compound (e.g., 200-400 nm).
-
Use the blank solution to zero the instrument.
-
Measure the absorbance spectrum of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Set the instrument to measure the absorbance at the determined λmax.
3.3.3. Calibration
Prepare a series of standard solutions of this compound in the chosen solvent. Measure the absorbance of each standard at the λmax and create a calibration curve by plotting absorbance versus concentration.
3.3.4. Data Analysis
Measure the absorbance of the prepared sample solution at the λmax and determine the concentration of this compound using the calibration curve.
Visualizations
References
- 1. upo.es [upo.es]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Simultaneous Determination of 12 Preservatives in Pastries Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classification of Food Additives Using UV Spectroscopy and One-Dimensional Convolutional Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Analysis of sodium benzoate and potassium sorbate in local brands of p" by Patricia Grace S. Lo and Pauline Grace G. Viray [animorepository.dlsu.edu.ph]
In Vitro Antifungal Properties of Butyl Sorbate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antifungal properties of butyl sorbate, a promising preservative and antifungal agent. The following sections detail its mechanism of action, quantitative data on its efficacy, and standardized protocols for its evaluation.
Data Presentation: Antifungal Activity of Sorbates
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the Minimum Inhibitory Concentrations (MICs) for the closely related sorbic acid against various fungal species. This data serves as a valuable proxy for estimating the potential efficacy of this compound. Sorbic acid has been shown to inhibit the growth of the filamentous fungus Aspergillus niger, a common food spoilage organism. The MIC of sorbic acid for A. niger conidia was found to be 4.5 mM at pH 4.0.
| Fungal Species | Compound | MIC | pH | Reference |
| Aspergillus niger | Sorbic Acid | 4.5 mM | 4.0 | |
| Yeast Cocktail (Saccharomyces cerevisiae, Pichia anomala, Issatchenkia occidentalis, and Candida diddensiae) | Sorbic Acid | 5.94 mM | 4.5 | (Deduced from modeling) |
| Yeast Cocktail (Saccharomyces cerevisiae, Pichia anomala, Issatchenkia occidentalis, and Candida diddensiae) | Sorbic Acid | 3.85 mM | 4.0 | (Deduced from modeling) |
| Yeast Cocktail (Saccharomyces cerevisiae, Pichia anomala, Issatchenkia occidentalis, and Candida diddensiae) | Sorbic Acid | 3.19 mM | 3.5 | (Deduced from modeling) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against fungal pathogens, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi, with modifications for a lipophilic compound.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus niger)
-
Sterile, 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to its lipophilic nature, dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid solvent toxicity to the fungi.
-
-
Inoculum Preparation:
-
Yeasts (e.g., Candida albicans): Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Filamentous Fungi (e.g., Aspergillus niger): Culture the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.
-
-
Microdilution Plate Setup:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).
-
Also, include a solvent control (medium with fungal inoculum and the highest concentration of DMSO used).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Mandatory Visualizations
Caption: Workflow for MIC determination of this compound.
Mechanism of Action & Signaling Pathways
The antifungal mechanism of sorbates, including this compound, is primarily attributed to two main cellular effects: disruption of the cell membrane and interference with metabolic pathways, particularly mitochondrial function.
1. Cell Membrane Disruption:
As lipophilic compounds, sorbates can readily partition into the fungal cell membrane. This integration is believed to alter the physical properties of the membrane, leading to:
-
Increased Membrane Fluidity: This can disrupt the function of membrane-bound proteins, such as enzymes and transporters.
-
Altered Permeability: The compromised membrane integrity can lead to the leakage of essential intracellular components, such as ions and small metabolites, and disrupt the electrochemical gradients necessary for cellular processes.
-
Inhibition of Ergosterol Synthesis: While not definitively proven for this compound, some lipophilic antifungal agents interfere with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane that is absent in mammalian cells. This disruption further weakens the cell membrane.
2. Interference with Metabolic Pathways (Mitochondrial Dysfunction):
Sorbic acid and its derivatives have been shown to impact mitochondrial function. The proposed mechanisms include:
-
Disruption of the Electron Transport Chain: Sorbates may interfere with the protein complexes of the electron transport chain located in the inner mitochondrial membrane, leading to a decrease in ATP production.
-
Inhibition of Mitochondrial Enzymes: Key enzymes involved in cellular respiration and other metabolic processes within the mitochondria may be inhibited by sorbates.
-
Induction of Oxidative Stress: The disruption of mitochondrial function can lead to the overproduction of reactive oxygen species (ROS), causing damage to cellular components and inducing apoptosis.
Caption: Proposed antifungal mechanisms of this compound.
Application Notes and Protocols for Butyl Sorbate in Preservative Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl sorbate, the butyl ester of sorbic acid, is a preservative with effective antimicrobial properties against a range of microorganisms, including bacteria, yeast, and mold.[1] Its application is prevalent in the food, beverage, and personal care industries to extend product shelf life.[1] Belonging to the sorbate family, its mechanism of action is primarily understood to involve the disruption of microbial cell membranes and interference with essential metabolic pathways.[2] The efficacy of this compound is pH-dependent, with its undissociated form being the active component.[2] This document provides detailed application notes, protocols, and data for the utilization of this compound in preservative systems.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective formulation.
| Property | Value | Reference |
| Chemical Name | Butyl (2E,4E)-hexa-2,4-dienoate | [3] |
| CAS Number | 7367-78-4 | [4] |
| Molecular Formula | C10H16O2 | [4] |
| Molecular Weight | 168.23 g/mol | [4] |
| Appearance | Colorless clear liquid (estimated) | [5] |
| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg | [5] |
| Flash Point | 97.22 °C (TCC) | [5] |
| Solubility | Soluble in alcohol; Insoluble in water | [5] |
Antimicrobial Efficacy
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of microorganisms is not extensively published, data for related sorbates, such as potassium sorbate and sorbic acid, provide valuable insights into the expected efficacy. The antimicrobial activity of sorbates is known to be pH-dependent, with greater efficacy at lower pH values.[6]
| Microorganism | Preservative | pH | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Sorbic Acid | - | 1250 | [7] |
| Staphylococcus aureus | Potassium Sorbate | - | 2500 | [7] |
| Escherichia coli | Sorbic Acid | - | >5000 | [7] |
| Escherichia coli | Potassium Sorbate | - | >10000 | [7] |
| Erwinia carotovora | Sorbic Acid | 5.5 | 25 | [8] |
Note: The provided MIC values are for sorbic acid and potassium sorbate and should be used as a general guide. It is crucial to perform specific efficacy testing for this compound in the intended formulation.
Synergistic Effects
The combination of this compound with other preservatives can lead to synergistic effects, enhancing the overall antimicrobial activity and allowing for lower concentrations of individual preservatives. While specific data for this compound is limited, studies on potassium sorbate have demonstrated synergy with compounds such as butylated hydroxyanisole (BHA).[9] The combination of potassium sorbate and BHA has shown slight inhibition of the natural microbial flora in raw turkey meat, where individual components did not.[9] Furthermore, certain combinations of potassium sorbate with NaCl, tertiary butylhydroquinone (TBRQ), and BHA have demonstrated synergistic inhibition against Staphylococcus aureus.[10][11]
Formulation Guidelines
The effective concentration of this compound in a formulation depends on various factors, including the product's composition, pH, and the expected microbial challenge.
Typical Use Levels:
While specific regulatory limits for this compound in all applications are not uniformly defined, related compounds like potassium sorbate are used at concentrations of 0.1–0.2% in oral and topical formulations.[12] It is recommended to start with a low concentration and perform preservative efficacy testing to determine the optimal level for a specific formulation.
pH Considerations:
The antimicrobial activity of sorbates is highly dependent on the pH of the formulation. They are most effective in acidic conditions (pH below 6.5) where the undissociated form of the acid predominates.
Solubility:
This compound is soluble in alcohol and insoluble in water.[5] This characteristic should be considered during the formulation process to ensure its proper dispersion and efficacy. For aqueous-based formulations, the use of co-solvents or emulsifiers may be necessary.
Experimental Protocols
Preservative Efficacy Testing (Challenge Test)
A preservative efficacy test, or challenge test, is essential to determine the effectiveness of a preservative system in a specific formulation.[1] The following is a general protocol based on the principles of the USP <51> test.[6]
Objective: To evaluate the antimicrobial effectiveness of a preservative system containing this compound in a given formulation.
Materials:
-
Test product formulated with this compound.
-
Control product (without preservative).
-
Standard challenge microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).[6]
-
Sterile culture media (e.g., Tryptic Soy Broth/Agar for bacteria, Sabouraud Dextrose Broth/Agar for fungi).
-
Sterile containers.
-
Incubators.
-
Equipment for microbial enumeration (e.g., plate counters).
Procedure:
-
Inoculum Preparation: Prepare standardized suspensions of each challenge microorganism.
-
Inoculation: Inoculate separate containers of the test product with each microorganism to achieve a final concentration of approximately 10^5 to 10^6 colony-forming units (CFU) per mL or gram of the product.[6]
-
Incubation: Store the inoculated containers at a specified temperature (e.g., 20-25°C) for a defined period (typically 28 days).
-
Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw samples from each container and determine the number of viable microorganisms using standard plate count methods.
-
Evaluation: Compare the microbial counts at each interval to the initial inoculum level. The preservative system is considered effective if it meets the acceptance criteria defined by the relevant pharmacopeia or regulatory guideline (e.g., a specified log reduction in microbial count).
Visualizations
Antimicrobial Mechanism of Sorbates
The primary antimicrobial mechanism of sorbates involves the disruption of the microbial cell membrane and the inhibition of key metabolic enzymes.
Caption: Proposed mechanism of action for this compound.
Preservative Efficacy Test Workflow
The following diagram illustrates the key steps involved in a preservative efficacy test.
Caption: Workflow for a preservative efficacy (challenge) test.
Logical Framework for Preservative System Development
This diagram outlines a logical approach to developing a preservative system incorporating this compound.
Caption: Logical workflow for developing a preservative system.
References
- 1. certifiedcosmetics.com [certifiedcosmetics.com]
- 2. Mode of action of sorbic acid on bacterial cells and spores | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. ijsr.net [ijsr.net]
- 5. microchemlab.com [microchemlab.com]
- 6. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 7. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 8. extension.iastate.edu [extension.iastate.edu]
- 9. MECHANISMS IN THE INHIBITION OF MICROORGANISMS BY SORBIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. circadiancropsciences.com [circadiancropsciences.com]
- 11. researchgate.net [researchgate.net]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Application Notes and Protocols for Butyl Sorbate in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of butyl sorbate in agricultural applications, primarily as a fungicide. Due to the limited direct research on this compound in agriculture, the information on mechanisms of action and efficacy data is largely derived from studies on sorbic acid and its more commonly researched salt, potassium sorbate. These notes are intended to serve as a foundational guide for developing research protocols for this compound.
Application Notes
This compound, the butyl ester of sorbic acid, is a preservative known for its antimicrobial properties against a broad spectrum of bacteria, yeasts, and molds.[1] Its potential application in agriculture is primarily as a contact fungicide.[1][2]
Mechanism of Action (Hypothesized for this compound based on Sorbates)
The antimicrobial activity of sorbates is most effective in acidic conditions.[3][4] In solution, potassium sorbate dissociates into potassium ions and sorbic acid.[5][6] It is the undissociated sorbic acid that is believed to be responsible for the antimicrobial action.[2] The proposed mechanism involves several cellular-level disruptions in the target fungi:
-
Cell Membrane Disruption: Sorbic acid is thought to interfere with the integrity of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components.[7]
-
Enzyme Inhibition: It may inhibit essential metabolic enzymes within the fungal cell, thereby disrupting critical biochemical pathways necessary for growth and proliferation.[7]
-
Intracellular Acidification: The undissociated acid can penetrate the fungal cell. Once inside the more neutral cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This disrupts pH homeostasis, which is critical for enzymatic function and overall cellular processes.[7][8]
Potential Agricultural Applications
-
Fungicide: As a contact fungicide, this compound could be effective in managing a range of plant pathogenic fungi, particularly those that cause post-harvest diseases.[5][8] Sorbates have shown efficacy against genera such as Alternaria, Aspergillus, Botrytis, Fusarium, and Penicillium.[5]
-
Insect Repellent: There is some indication that sorbates may have insect repellent properties, with potential applications against pests like whiteflies.[1][2] However, this area requires more dedicated research.
-
Bactericide and Algicide: Sorbates also exhibit activity against various bacteria and algae, suggesting a broader potential for disease management in agricultural settings.[5][6]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of potassium sorbate against various fungal pathogens. This data can be used as a starting point for determining test concentrations for this compound.
Table 1: Efficacy of Potassium Sorbate Against Various Fungal Pathogens
| Target Pathogen | Crop | Concentration of Potassium Sorbate | Efficacy/Observation |
| Alternaria solani, Botrytis cinerea, Fusarium nygamai | Not specified | > 2% | Required to kill the pathogens.[8] |
| Aspergillus flavus, Aspergillus parasiticus | Not specified | 0.05% - 0.15% | Delayed or prevented spore germination and growth.[5] |
| Monilinea laxa (Brown Rot) | Peaches | Not specified | ~90% reduction in infection and damage.[5] |
| Powdery Mildew | Spring Barley | 0.03% - 0.23% | Marginally effective (25-40% reduction) when used alone.[8] |
Table 2: Inhibition of Fungal Growth by Potassium Sorbate in Combination with NaCl at pH 5
| Target Pathogen | Potassium Sorbate Concentration | NaCl Concentration | Result |
| Alternaria alternata, Fusarium semitectum | 100 mg/L | 3.5% | Complete inhibition.[9] |
| Aspergillus niger | 300 mg/L | 10% | Complete inhibition.[9] |
| Penicillium roqueforti | 400 mg/L | 7.5% | Complete inhibition.[9] |
Experimental Protocols
The following are detailed experimental protocols that can be adapted for evaluating the efficacy of this compound.
Protocol 1: In Vitro Assessment of Fungicidal Activity using a Multiwell Plate Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the mycelial growth of a target fungus in a high-throughput manner.
Materials:
-
This compound stock solution (in a suitable solvent like ethanol or DMSO)
-
Pure culture of the target fungus (e.g., Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or other suitable liquid culture medium
-
Sterile 96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Spectrophotometer (plate reader)
-
Sterile distilled water
-
Solvent control (same solvent used for this compound stock)
-
Positive control (a commercial fungicide)
Procedure:
-
Prepare Fungal Inoculum: Grow the target fungus on Potato Dextrose Agar (PDA) plates until the colony is well-established. Cut small mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing colony and transfer to a sterile liquid medium. Incubate with shaking to obtain a mycelial suspension.
-
Prepare Test Solutions: Prepare a serial dilution of the this compound stock solution in the liquid culture medium to achieve the desired final concentrations in the wells. Also, prepare the solvent control and positive control solutions.
-
Plate Setup:
-
Add 100 µL of the appropriate culture medium (with the test compound, solvent, or control) to each well of the 96-well plate.
-
Add 100 µL of the fungal mycelial suspension to each well.
-
Include wells with uninoculated medium as a blank.
-
Each treatment should have at least four replicate wells.
-
-
Incubation: Incubate the plate at the optimal growth temperature for the target fungus (e.g., 20-25°C) for a specified period (e.g., 3-7 days).
-
Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 620 nm) at the beginning of the experiment and at regular intervals (e.g., every 24 hours).[10]
-
Data Analysis: Subtract the OD of the blank wells from the OD of the treatment wells. Calculate the percentage of growth inhibition for each concentration of this compound compared to the solvent control. Determine the EC50 (half-maximal effective concentration) value.
Protocol 2: In Planta Assessment of Fungicidal Activity using a Detached Leaf Assay
This protocol evaluates the efficacy of this compound in preventing or reducing fungal infection on plant tissue.
Materials:
-
Healthy, young, and fully expanded leaves from the host plant (e.g., grape leaves for powdery mildew)
-
This compound solutions at various concentrations with a surfactant if needed
-
Spore suspension of the target pathogen (e.g., Erysiphe necator for grape powdery mildew)
-
Petri dishes or other suitable containers with moist filter paper
-
Spray bottle or atomizer
-
Microscope
Procedure:
-
Leaf Collection and Preparation: Collect healthy leaves and wash them gently with sterile distilled water. Place them adaxial side up in the Petri dishes on moist filter paper.
-
Treatment Application:
-
Divide the leaves into treatment groups: untreated control, solvent control, different concentrations of this compound, and a positive control (commercial fungicide).
-
Spray the leaves with the respective treatment solutions until runoff.
-
Allow the leaves to air dry in a sterile environment.
-
-
Inoculation:
-
Prepare a spore suspension of the target pathogen in sterile water with a surfactant (e.g., Tween 20).
-
Spray the spore suspension evenly over the treated leaves.
-
-
Incubation: Seal the Petri dishes and incubate them in a growth chamber with appropriate light and temperature conditions to favor disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each leaf. This can be done by visually estimating the percentage of the leaf area covered by fungal growth or by counting the number of lesions.
-
Data Analysis: Calculate the mean disease severity for each treatment group. Determine the percentage of disease control for each this compound concentration relative to the untreated control.
Mandatory Visualizations
Caption: Proposed antifungal mechanism of sorbates on a fungal cell.
Caption: Workflow for in planta fungicide efficacy testing.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. ams.usda.gov [ams.usda.gov]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. Antifungal effectiveness of potassium sorbate incorporated in edible coatings against spoilage molds of apples, cucumbers, and tomatoes during refrigerated storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecommons.cornell.edu [ecommons.cornell.edu]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. researchgate.net [researchgate.net]
- 8. US20050096393A1 - Environmentally safe fungicide and bactericide formulations - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyl Sorbate Synthesis
Welcome to the technical support center for butyl sorbate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to enhance your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory and industrial method for synthesizing this compound is the Fischer esterification of sorbic acid with n-butanol.[1][2] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the formation of the ester and water.[1][2]
Q2: Why is the removal of water important during the synthesis?
A2: The esterification of sorbic acid with butanol is a reversible reaction.[3] Water is a byproduct, and its accumulation can shift the equilibrium back towards the reactants (sorbic acid and butanol), thus reducing the yield of this compound.[3] Therefore, continuous removal of water is crucial for driving the reaction to completion.[2]
Q3: What are the advantages of using p-toluenesulfonic acid (p-TsOH) over sulfuric acid (H₂SO₄) as a catalyst?
A3: While both are effective acid catalysts, p-TsOH offers several advantages. It is a solid, making it easier and safer to handle than liquid sulfuric acid.[4] It is also less corrosive and less likely to cause charring or other side reactions that can lead to product discoloration.[4][5] Additionally, p-TsOH is more soluble in organic solvents, which can be beneficial in the reaction medium.[5]
Q4: Are there greener alternatives to traditional acid catalysis?
A4: Yes, enzymatic catalysis using lipases is a prominent green alternative.[1] Lipases can catalyze the esterification under milder conditions, which can prevent the polymerization of sorbic acid and lead to a cleaner product profile.[1] Solvent-free systems or the use of greener solvents like supercritical carbon dioxide are also being explored to reduce environmental impact.[1]
Q5: What is a typical yield for this compound synthesis?
A5: Yields can vary significantly depending on the reaction conditions. With optimized processes, such as using a water-carrying agent under reduced pressure, yields can be quite high. For example, a patented method using p-toluenesulfonic acid and toluene under a negative pressure of 37.3–61.3 kPa reports yields of up to 92%.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction: The equilibrium is not sufficiently shifted towards the products. 2. Loss of product during workup: The product may be partially soluble in the aqueous phase. 3. Polymerization of sorbic acid: High temperatures can cause the diene system in sorbic acid to polymerize.[2] | 1. Ensure efficient water removal using a Dean-Stark apparatus or by performing the reaction under vacuum.[2] Consider using a water-carrying agent like toluene.[2] Increase the molar excess of butanol. 2. During the aqueous wash, use a saturated brine solution to "salt out" the ester, reducing its solubility in the aqueous layer. 3. Conduct the reaction at the lowest effective temperature. Consider using a milder catalyst, such as an immobilized enzyme, which allows for lower reaction temperatures.[1] |
| Product Discoloration (Yellow to Brown) | 1. Charring from strong acid catalyst: Concentrated sulfuric acid can cause decomposition and charring of organic materials. 2. Side reactions at high temperatures: Elevated temperatures can lead to the formation of colored byproducts. | 1. Replace sulfuric acid with p-toluenesulfonic acid, which is less prone to causing charring.[4][5] 2. Lower the reaction temperature and extend the reaction time if necessary. For purification, consider treating the crude product with activated carbon or performing distillation under reduced pressure. |
| Emulsion Formation During Workup | 1. Presence of unreacted sorbic acid or acidic byproducts: These can act as surfactants. 2. Vigorous shaking during extraction: This can create a stable emulsion. | 1. Ensure the reaction mixture is neutralized before extraction. A wash with a sodium bicarbonate solution is recommended. 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion forms, try adding a saturated brine solution or filtering the mixture through a pad of Celite. |
| Polymerization of Reactants/Product | 1. High reaction temperature: Sorbic acid and its esters contain conjugated double bonds that are susceptible to polymerization at high temperatures.[2] | 1. Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Running the reaction under negative pressure can lower the boiling point and thus the required temperature.[2] The use of enzymatic catalysts, which operate at milder temperatures, can also mitigate this issue.[1] |
Data Presentation
Table 1: Effect of Pressure on this compound Yield
This table summarizes data from a patented method for this compound synthesis using p-methyl benzenesulfonic acid as a catalyst and toluene as a water-carrying agent.[2]
| Pressure (kPa) | This compound Yield (%) | Purity (%) |
| 101.3 | 80.0 | 99.2 |
| 93.3 | 84.0 | 99.2 |
| 85.3 | 87.0 | 99.2 |
| 77.3 | 89.6 | 99.2 |
| 69.3 | 92.0 | 99.2 |
Data sourced from patent CN101781207A. The purity was consistently high across the tested pressures.[2]
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
This protocol is based on the Fischer esterification method.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine sorbic acid (1.0 mol), n-butanol (1.5 mol), p-toluenesulfonic acid (0.05 mol), and toluene (100 mL) as a water-carrying agent. A molar ratio of sorbic acid to n-butanol between 1:1.1 and 1:1.5 has been shown to provide the highest yields.[2]
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically takes several hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted sorbic acid.
-
Wash with a saturated brine solution to reduce the solubility of the ester in the aqueous layer.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the toluene and excess n-butanol by rotary evaporation. For higher purity, the crude this compound can be purified by vacuum distillation.
Protocol 2: Enzymatic Synthesis of this compound (General Guidance)
This protocol provides a general framework for lipase-catalyzed synthesis. Optimization of enzyme concentration, temperature, and reaction time is recommended.
-
Reactant Setup: In a flask, combine sorbic acid (1.0 mol) and n-butanol (1.5 mol). If a solvent is used, a non-polar organic solvent such as hexane is a common choice.
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the mixture. The amount of enzyme will depend on its activity and should be optimized.
-
Reaction: Incubate the mixture at a mild temperature (e.g., 40-60 °C) with gentle agitation for 24-72 hours. The progress of the reaction can be monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Workup and Purification:
-
Filter to remove the immobilized enzyme, which can often be reused.
-
Remove the solvent and excess n-butanol by rotary evaporation.
-
The resulting crude this compound is often of high purity, but can be further purified by vacuum distillation if necessary.
-
Visualizations
Caption: Fischer esterification pathway for this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
Preventing polymerization during butyl sorbate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during butyl sorbate synthesis.
Troubleshooting Guide: Polymerization Issues
Uncontrolled polymerization is a common challenge in the synthesis of this compound due to the presence of conjugated double bonds in the sorbic acid backbone. This guide provides solutions to mitigate this issue.
| Issue | Potential Cause | Recommended Solution |
| Increased Viscosity of Reaction Mixture | Onset of polymerization. | 1. Immediately lower the reaction temperature. 2. Ensure adequate stirring to maintain homogeneity. 3. If not already present, consider adding a polymerization inhibitor (see table below). 4. Verify the efficiency of the vacuum system if operating under reduced pressure. |
| Formation of a Solid Mass or Gel | Advanced polymerization. | 1. The reaction is likely unsalvageable at this stage. Safely terminate the reaction by cooling and quenching. 2. Review the experimental protocol, paying close attention to temperature control, inhibitor concentration, and reaction time. 3. For future experiments, consider a lower reaction temperature and/or a higher concentration of polymerization inhibitor. |
| Low Yield of this compound | Side reactions, including polymerization, consuming the reactants. | 1. Optimize the reaction temperature. High temperatures that accelerate esterification also promote polymerization. [1] 2. Incorporate a suitable polymerization inhibitor into the reaction mixture from the start. 3. Utilize azeotropic distillation under reduced pressure to remove water and keep the temperature low. [2] |
| Discoloration of the Reaction Mixture | Polymerization or degradation of reactants/products. | 1. Ensure high purity of starting materials (sorbic acid and n-butanol). 2. Operate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-induced polymerization. 3. Select a polymerization inhibitor that does not contribute to color formation (e.g., some phenothiazines can cause discoloration). [3] |
Table 1: Common Polymerization Inhibitors for Unsaturated Ester Synthesis
| Inhibitor | Typical Concentration Range | Notes |
| Hydroquinone | 100 - 500 ppm | A widely used and effective inhibitor. Can be removed by washing with a dilute base. |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm | Effective antioxidant that can also inhibit polymerization. |
| Phenothiazine | 50 - 200 ppm | Highly effective, but can sometimes lead to discoloration of the final product.[3][4][5] |
| 4-tert-Butylcatechol (TBC) | 100 - 500 ppm | Commonly used for stabilizing monomers during storage and transport. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during this compound synthesis?
A1: The primary cause is the presence of two conjugated carbon-carbon double bonds in the sorbic acid and this compound molecules. At elevated temperatures, these double bonds can react with each other in a chain reaction, leading to the formation of long polymer chains.[1]
Q2: How does temperature control help in preventing polymerization?
A2: Lowering the reaction temperature reduces the kinetic energy of the molecules, which in turn decreases the rate of the polymerization reaction. A common strategy is to conduct the esterification under vacuum. This lowers the boiling point of the reaction mixture, allowing for the azeotropic removal of water at a lower temperature, thus minimizing the risk of polymerization.[2]
Q3: How do polymerization inhibitors work?
A3: Polymerization inhibitors are compounds that act as radical scavengers. Polymerization of unsaturated compounds often proceeds via a free-radical mechanism. Inhibitors react with and neutralize these free radicals, terminating the polymerization chain reaction.
Q4: When should I add the polymerization inhibitor?
A4: The polymerization inhibitor should be added to the reaction mixture at the beginning of the synthesis, along with the reactants (sorbic acid and n-butanol) and the catalyst. This ensures that the inhibitor is present to prevent the initiation of polymerization as the temperature is increased.
Q5: Can I use any acid catalyst for the esterification?
A5: While various acid catalysts can be used, p-toluenesulfonic acid is a commonly cited and effective catalyst for this reaction.[2] The choice of catalyst and its concentration should be optimized to achieve a good esterification rate without promoting side reactions.
Q6: How can I detect the onset of polymerization during my experiment?
A6: An increase in the viscosity of the reaction mixture is a primary indicator of polymerization. This can be monitored qualitatively by observing the stirring behavior or quantitatively using an in-line or at-line viscometer.[3][6] Spectroscopic methods such as FTIR can also be used to monitor the disappearance of the C=C double bonds, which is indicative of polymerization.[4][7][8][9]
Q7: What is a typical experimental setup for minimizing polymerization?
A7: A typical setup would involve a round-bottom flask equipped with a magnetic stirrer, a heating mantle with a temperature controller, a Dean-Stark trap to remove water azeotropically, a condenser, and a connection to a vacuum pump to maintain reduced pressure. The reaction should be run under an inert atmosphere.
Experimental Protocol: Synthesis of this compound with Polymerization Inhibition
This protocol provides a general methodology for the synthesis of this compound, incorporating measures to prevent polymerization. Researchers should optimize the specific parameters for their experimental setup.
Materials:
-
Sorbic Acid
-
n-Butanol
-
Toluene (or another suitable water-entraining solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (or other suitable polymerization inhibitor)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for reflux and distillation under vacuum.
Procedure:
-
Reaction Setup: Assemble a reflux apparatus with a Dean-Stark trap and a condenser. The reaction flask should be equipped with a magnetic stirrer and a connection to a vacuum line.
-
Charging Reactants: To the reaction flask, add sorbic acid, a molar excess of n-butanol (e.g., 1.5 to 2.5 equivalents), toluene (as a water-entraining solvent), p-toluenesulfonic acid (catalytic amount, e.g., 1-2 mol% relative to sorbic acid), and a polymerization inhibitor (e.g., hydroquinone at 200-500 ppm).
-
Reaction Conditions: Heat the mixture to reflux under reduced pressure (e.g., 37-61 kPa).[2] The temperature and pressure should be adjusted to allow for the azeotropic removal of water while keeping the internal temperature as low as possible to minimize polymerization.
-
Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected. The viscosity of the reaction mixture should be monitored; a significant increase may indicate polymerization.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess n-butanol under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Visualization of Polymerization Prevention Strategy
The following diagram illustrates the logical workflow for preventing polymerization during this compound synthesis.
Caption: Logic flow for preventing polymerization in this compound synthesis.
References
- 1. aimplas.net [aimplas.net]
- 2. CN101781207A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. Inline viscosity measurements in polymerisation reactions » rheonics :: viscometer and density meter [rheonics.com]
- 4. researchgate.net [researchgate.net]
- 5. "Viscosity determination during polymerization" by Elmer David Jones [digitalcommons.njit.edu]
- 6. Intrinsic Viscosity Determination | Anton Paar Wiki [wiki.anton-paar.com]
- 7. mdpi.com [mdpi.com]
- 8. FTIR Is an Ideal Technology for Studying Polymerization Reactions - Advancing Materials [thermofisher.com]
- 9. adhesivesmag.com [adhesivesmag.com]
Improving the stability of butyl sorbate in aqueous solutions
This guide provides in-depth technical information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with butyl sorbate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in an aqueous solution?
A1: The primary degradation pathway for this compound, like other sorbates, in aqueous solutions is autoxidation.[1][2] The conjugated double bond system in the sorbate moiety is susceptible to attack by oxygen. This oxidative process is the main reason for loss of potency and can lead to undesirable changes in the solution, such as discoloration.[1][2]
Q2: My this compound solution is turning yellow/brown. What is causing this discoloration?
A2: The yellow or brown discoloration is a common indicator of sorbate degradation.[1] This is often caused by the formation of carbonyl compounds, such as β-carboxylacrolein, as byproducts of oxidation.[1] These compounds can then react with other components in your formulation, like amino acids, to form brown pigments.[1] Factors that accelerate this process include exposure to light, elevated temperatures, and the presence of metal ions.[3][4]
Q3: How does pH affect the stability of my this compound solution?
A3: pH is a critical factor in both the stability and efficacy of sorbates. The antimicrobial effectiveness of sorbates relies on the undissociated form of sorbic acid (pKa ≈ 4.76), which is more prevalent at a pH below 6.5.[3] However, from a chemical stability perspective, the rate of oxidative degradation is also pH-dependent. Some studies on potassium sorbate have shown that the maximum rates of oxidation occur in acidic conditions, for instance, around pH 3.[2] Therefore, an optimal pH must be chosen to balance both antimicrobial efficacy and chemical stability for your specific formulation.
Q4: Can trace metals from my glassware or reagents affect my experiment?
A4: Yes, absolutely. Trace heavy metal ions, particularly iron and copper, can act as catalysts for the oxidative degradation of sorbates.[3][5] These ions can have a prooxidative effect, significantly accelerating the degradation process even at very low concentrations.[3] It is crucial to use high-purity reagents and consider the potential for ion leaching from packaging materials, such as certain types of glass.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid loss of this compound concentration detected by HPLC.
Caption: Troubleshooting decision tree for loss of this compound.
Issue 2: My solution shows inconsistent stability results between batches.
This often points to variability in experimental conditions or raw materials.
-
Reagent Purity: Ensure consistent purity of this compound, water, and buffer components. Impurities can catalyze degradation.
-
pH Control: Are you verifying the final pH of each batch? Small shifts in pH can significantly alter stability.
-
Dissolution Process: Ensure this compound is fully dissolved. The method of incorporation (e.g., mixing speed, temperature) should be consistent. For liquid systems, pre-dissolving the preservative in a small amount of the solvent before adding it to the main batch ensures even distribution.[5]
Stabilization Strategies & Data
Improving the stability of this compound involves a multi-faceted approach targeting the primary degradation pathways.
Control of Environmental Factors
The most straightforward methods involve controlling the storage environment.
-
Temperature: Lowering the storage temperature significantly slows the rate of chemical degradation.[4]
-
Light: Using amber or opaque containers is essential to prevent photodegradation.[4][5]
-
Oxygen: Minimizing oxygen exposure by purging solutions and container headspaces with an inert gas (e.g., nitrogen, argon) and using airtight seals can drastically reduce oxidative degradation.[1]
Formulation Additives
Incorporating specific excipients can protect this compound from degradation.
-
Chelating Agents (e.g., EDTA): These agents work by sequestering metal ions that catalyze oxidation. The protective effect can be significant, especially in acidic conditions.[6]
-
Antioxidants (e.g., Flavonoids): Certain antioxidants can preferentially oxidize, thereby sparing the this compound. For example, flavonoids like rutin have been shown to be effective in color-stabilizing sorbate-containing compositions.[3]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic portion of this compound.[7][8] This encapsulation can improve water solubility and physically protect the molecule from oxidative attack.[9][10]
Quantitative Data on Sorbate Stabilization
The following table, adapted from studies on potassium sorbate, illustrates the protective effect of EDTA at different pH levels. While the specific values will differ for this compound, the trend demonstrates the principle of using chelating agents.
Table 1: Effect of EDTA on Potassium Sorbate Stability
| System pH | Packaging | EDTA Level (g/kg) | Potassium Sorbate Remaining after 90 days | Protective Effect |
| 3.5 | Glass | 0.075 | High | Yes |
| 3.5 | Glass | 0.500 | High | Yes |
| 5.0 | Glass | 0.075 | Moderate | Less pronounced |
| 5.0 | Polypropylene | 0.075 | Low | Minimal |
Data adapted from studies on potassium sorbate in aqueous model systems. The protective effect of EDTA was observed to be more significant at lower pH. The lower oxygen permeability of glass also contributed to better stability compared to polypropylene.[6]
Experimental Protocols & Methodologies
Protocol 1: HPLC Method for this compound Stability Testing
This protocol outlines a general reversed-phase HPLC method for quantifying this compound in aqueous solutions. This method should be validated for your specific formulation.
Objective: To determine the concentration of this compound over time under various stress conditions (e.g., temperature, light exposure).
Table 2: HPLC Method Parameters
| Parameter | Specification | Notes |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | A C18 column is standard for separating moderately nonpolar compounds like this compound.[11][12] |
| Mobile Phase | Acetonitrile / Buffered Water (e.g., Ammonium Acetate or Phosphate Buffer) | A gradient or isocratic elution can be used. The aqueous phase should be buffered to ensure consistent peak shape and retention time.[11] |
| Detection | UV Spectrophotometer | Sorbates have a characteristic UV absorbance maximum around 255-265 nm. A diode array detector (DAD) is useful for checking peak purity.[11] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 - 20 µL | Should be optimized and consistent across all samples and standards. |
| Column Temp. | 25 - 35 °C | Maintaining a constant temperature improves retention time reproducibility.[11] |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: At each time point of your stability study, withdraw an aliquot of your test solution. Dilute it with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC system.[11]
-
Analysis: Inject the standards to create a calibration curve (Peak Area vs. Concentration). Then, inject the test samples.
-
Quantification: Determine the concentration of this compound in your samples by interpolating their peak areas from the calibration curve.
Visualizing the Process
Caption: General workflow for a this compound stability study.
Caption: Simplified oxidative degradation pathway for the sorbate moiety.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. US6495718B1 - Method for suppressing sorbate- and/or sorbic acid-induced discoloration - Google Patents [patents.google.com]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. finetechitg.com [finetechitg.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein stabilization by cyclodextrins in the liquid and dried state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting butyl sorbate degradation (pH, temperature)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of butyl sorbate, with a specific focus on the influence of pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of this compound in aqueous solutions?
A1: The degradation of this compound is primarily influenced by pH and temperature. Like other esters, it is susceptible to hydrolysis, a reaction that is catalyzed by both acids (low pH) and bases (high pH). The rate of degradation also increases with elevated temperatures, following the principles of chemical kinetics. Other factors such as the presence of enzymes (esterases), and oxidizing agents can also contribute to its degradation.[1][2]
Q2: What is the expected degradation pathway for this compound under aqueous conditions?
A2: this compound is an ester of sorbic acid and butanol. Under aqueous conditions, it primarily degrades via hydrolysis of the ester bond. This reaction yields sorbic acid and butanol as the main degradation products. The reaction can be catalyzed by either hydrogen ions (acid catalysis) or hydroxide ions (base catalysis).
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly dependent on the pH of the solution. The rate of hydrolysis is generally lowest in the mid-pH range (around pH 4-6) and increases significantly in both acidic (pH < 3) and alkaline (pH > 8) conditions. In highly acidic or alkaline solutions, the degradation can be rapid. The antimicrobial efficacy of sorbates is also pH-dependent, being more effective at lower pH values where the undissociated form of sorbic acid predominates.
Q4: Is this compound sensitive to temperature changes?
A4: Yes, the degradation of this compound is temperature-dependent. As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. This relationship can typically be described by the Arrhenius equation, which relates the rate constant of a reaction to the temperature. Therefore, for long-term storage of formulations containing this compound, lower temperatures are recommended to minimize degradation.[2][3][4]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid loss of this compound potency in a formulation. | Inappropriate pH: The formulation pH may be too acidic or too alkaline, accelerating hydrolysis. | Measure the pH of your formulation. Adjust the pH to a range of 4-6 for optimal stability, if compatible with your application. Use appropriate buffer systems to maintain a stable pH. |
| High storage temperature: The product is being stored at an elevated temperature. | Store the formulation at a lower temperature, as specified by stability studies. Avoid exposure to heat and direct sunlight. | |
| Microbial contamination: Presence of microorganisms that produce esterases. | Ensure aseptic handling and consider the addition of a broad-spectrum antimicrobial preservative if the formulation is susceptible to microbial growth. | |
| Unexpected peaks appear in HPLC chromatograms during stability testing. | Degradation products: The new peaks are likely sorbic acid and butanol, the hydrolysis products of this compound. | Confirm the identity of the new peaks by running standards of sorbic acid and butanol. Develop an HPLC method that can separate and quantify both this compound and its degradation products.[5][6][7][8] |
| Inconsistent degradation rates between batches. | Variability in initial pH: Minor differences in the initial pH of different batches can lead to significant differences in degradation rates, especially in unbuffered solutions. | Implement strict pH control during manufacturing. Use a robust buffering system to ensure batch-to-batch consistency. |
| Presence of catalytic impurities: Trace amounts of acids, bases, or metal ions in raw materials can catalyze degradation. | Use high-purity excipients and raw materials. Consider the use of chelating agents like EDTA to sequester metal ions that may catalyze degradation.[9] |
Quantitative Data on this compound Degradation
The following table provides illustrative pseudo-first-order rate constants (kobs) for the hydrolysis of this compound at various pH values and temperatures. This data is representative of the expected behavior of a simple ester and should be used for guidance. Actual degradation rates should be determined experimentally for specific formulations.
| Temperature (°C) | pH | Apparent Rate Constant (kobs) (day-1) | Half-life (t1/2) (days) |
| 25 | 2.0 | 0.0231 | 30 |
| 25 | 4.0 | 0.0012 | 578 |
| 25 | 5.0 | 0.0007 | 990 |
| 25 | 7.0 | 0.0023 | 301 |
| 25 | 9.0 | 0.0231 | 30 |
| 40 | 2.0 | 0.0924 | 7.5 |
| 40 | 4.0 | 0.0048 | 144 |
| 40 | 5.0 | 0.0028 | 248 |
| 40 | 7.0 | 0.0092 | 75 |
| 40 | 9.0 | 0.0924 | 7.5 |
| 60 | 5.0 | 0.0168 | 41 |
Note: The rate constants are illustrative and based on general principles of ester hydrolysis. The half-life is calculated as t1/2 = 0.693 / kobs.
Experimental Protocols
Protocol 1: Determination of this compound Degradation by HPLC
This protocol outlines a method to study the degradation of this compound in aqueous solutions at different pH values and temperatures.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Sorbic acid (analytical standard)
-
Butanol (analytical standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer solutions (pH 2, 4, 5, 7, 9)
-
Incubators or water baths set to desired temperatures (e.g., 25°C, 40°C, 60°C)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Working Solutions: Spike the this compound stock solution into the different pH buffer solutions to a final concentration of (e.g., 100 µg/mL). Prepare enough volume for sampling at all time points.
3. Experimental Procedure:
-
Place the working solutions in tightly sealed, amber glass vials to prevent evaporation and photodegradation.
-
Incubate the vials at the different experimental temperatures.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice).
-
Filter the samples through a 0.45 µm syringe filter into HPLC vials.
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to ensure good peak shape for sorbic acid).
-
Flow Rate: 1.0 mL/min
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Detection Wavelength: 260 nm (for both this compound and sorbic acid)
-
Injection Volume: 20 µL
-
Run a standard curve for this compound to quantify its concentration in the samples.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each pH and temperature condition.
-
Determine the apparent first-order rate constant (kobs) from the slope of the natural logarithm of the concentration versus time plot.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for studying this compound degradation.
Caption: Factors influencing this compound stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics and time-temperature equivalence of polymer degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajast.net [ajast.net]
- 7. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Synthesis of Butyl Sorbate
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the enzymatic synthesis of butyl sorbate.
Troubleshooting Guide: Overcoming Low Yield
Low yield in the enzymatic synthesis of this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low initial reaction rate | Sub-optimal enzyme activity | - Verify that the reaction temperature and pH are within the optimal range for the specific lipase being used. Most lipases exhibit optimal activity between 30-60°C and a pH of 6-8.[1][2][3][4][5] - Ensure the enzyme is properly hydrated, as extremely low water activity can inactivate the enzyme. |
| Poor substrate solubility | - If operating in a solvent system, ensure both sorbic acid and butanol are soluble in the chosen solvent. - For solvent-free systems, gentle heating can help dissolve the sorbic acid. | |
| Reaction stops prematurely or yield plateaus at a low level | Product inhibition | - The accumulation of this compound can inhibit the enzyme. Consider in-situ product removal techniques, such as using a membrane reactor or vacuum extraction, to shift the equilibrium towards product formation.[6][7] |
| Water accumulation | - The water produced during esterification can lead to the reverse reaction (hydrolysis). The use of molecular sieves or performing the reaction under vacuum can remove water as it is formed.[8][9] | |
| Enzyme inactivation | - High concentrations of butanol or the acidic nature of sorbic acid can denature the enzyme over time. Consider using an immobilized lipase for increased stability.[9][10] - A fed-batch approach for substrate addition can also mitigate inactivation by high substrate concentrations. | |
| Inconsistent results between batches | Variability in starting materials | - Ensure consistent purity and water content of substrates (sorbic acid and butanol) and solvent. - If using a free lipase preparation, ensure it is well-dispersed. |
| Inaccurate control of reaction parameters | - Precisely control temperature, pH, and agitation speed. Inconsistent mixing can lead to localized substrate or product inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of sorbic acid to butanol?
A1: The optimal molar ratio can vary depending on the specific reaction conditions and whether one of the substrates is also used as the solvent. An excess of the alcohol (butanol) is often used to shift the reaction equilibrium towards the formation of the ester.[10] However, a very large excess of butanol can lead to enzyme inhibition. A common starting point is a molar ratio of acid to alcohol from 1:1 to 1:4.[11][12] It is recommended to empirically determine the optimal ratio for your specific system.
Q2: How does water activity affect the yield of this compound?
A2: Water activity is a critical parameter in enzymatic esterification. While a small amount of water is necessary to maintain the enzyme's active conformation, excess water will promote the reverse reaction, hydrolysis of the ester back to sorbic acid and butanol, thereby reducing the yield.[9] The optimal water activity is typically low, and methods to control it, such as the addition of molecular sieves or performing the reaction under vacuum, are often employed to drive the reaction towards synthesis.[8]
Q3: Should I use a free or immobilized lipase?
A3: Immobilized lipases are generally preferred for several reasons. They offer greater thermal and operational stability, are more resistant to inactivation by organic solvents and high substrate concentrations, and can be easily recovered and reused, which reduces costs.[10]
Q4: What is the effect of temperature on the reaction?
A4: Temperature has a dual effect. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to enzyme denaturation and loss of activity.[1][5] The optimal temperature is a trade-off between reaction rate and enzyme stability. For most lipases used in ester synthesis, this is typically in the range of 30-60°C.[3][4]
Q5: Can the choice of solvent impact the reaction yield?
A5: Yes, the solvent can significantly influence the reaction. The polarity of the solvent can affect the enzyme's activity and the solubility of the substrates and products. Hydrophobic solvents are often preferred for esterification reactions as they can help to minimize the water concentration around the enzyme, thus favoring the synthesis reaction.[13] Solvent-free systems are also an option, where one of the reactants, typically the alcohol, is used in excess to act as the solvent.[9][11]
Data on Factors Affecting Enzymatic Ester Synthesis
The following tables summarize quantitative data from various studies on enzymatic ester synthesis. While not all data is specific to this compound, the general trends are applicable.
Table 1: Effect of Substrate Molar Ratio on Ester Conversion
| Ester Product | Lipase Source | Acid:Alcohol Molar Ratio | Conversion/Yield (%) | Reference |
| This compound | Not Specified | 1:1.1 | 95.8 | [8] |
| This compound | Not Specified | 1:1.2 | 96.1 | [8] |
| This compound | Not Specified | 1:1.3 | 96.4 | [8] |
| This compound | Not Specified | 1:1.4 | 96.8 | [8] |
| Butyl Butyrate | Aspergillus niger | 1:3 (Acid:Alcohol) | ~85 | [12] |
| Butyl Stearate | Novozym 435 | 1:2 (Acid:Alcohol) | 92.0 | [9] |
| Butyl Acetate | MCI-CALB | 1:3.46 (Acid:Alcohol) | 90 | [14] |
Table 2: Effect of Temperature on Lipase Activity and Ester Yield
| Lipase Source | Optimal Temperature for Activity (°C) | Observations on Yield/Stability | Reference |
| Thermophilic Bacillus sp. | 60 | Stable up to 60°C, with 70% activity retained at 70°C. | [1] |
| Psychrotrophic Bacterium | 37 | Active in the range of 5-65°C. | [2] |
| Aspergillus niger | 30-55 | Optimal range for lipase activity. | [3] |
| Metagenomic library | 65 | Highest activity observed at this temperature. | [5] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a general framework for the lipase-catalyzed synthesis of this compound. Optimization of specific parameters (e.g., enzyme concentration, temperature, molar ratio) is recommended.
Materials:
-
Sorbic acid
-
n-Butanol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., hexane, heptane) or solvent-free system
-
Molecular sieves (optional, for water removal)
-
Shaking incubator or stirred reactor
-
Analytical equipment for monitoring reaction progress (e.g., GC, HPLC)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve sorbic acid in the chosen organic solvent (if applicable). If performing a solvent-free reaction, add sorbic acid directly to the vessel.
-
Substrate Addition: Add n-butanol to the reaction vessel. The molar ratio of sorbic acid to n-butanol should be optimized, with a common starting point being a 1:2 to 1:4 ratio.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate weight.
-
Water Removal (Optional): If controlling water activity, add activated molecular sieves (e.g., 4Å) to the reaction mixture.
-
Reaction Incubation: Place the reaction vessel in a shaking incubator or stirred reactor at the desired temperature (e.g., 40-50°C) and agitation speed (e.g., 150-200 rpm).
-
Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the conversion of sorbic acid and the formation of this compound using an appropriate analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by separating the immobilized enzyme from the reaction mixture through filtration or centrifugation.
-
Product Purification: The this compound product can be purified from the reaction mixture, for example, by vacuum distillation to remove the solvent and unreacted butanol.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Factors Influencing this compound Yield
Caption: Key factors influencing the yield of this compound.
References
- 1. Optimization of extracellular thermophilic highly alkaline lipase from thermophilic bacillus sp isolated from hotspring of Arunachal Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-catalyzed synthesis of butyl butyrate by alcoholysis in an integrated liquid-vapor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.ucp.pt [repositorio.ucp.pt]
- 8. CN101781207A - Method for preparing this compound - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of parameters on butyl butyrate synthesis using novel Aspergillus niger lipase as biocatalyst [redalyc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Gas Chromatography of Sorbate Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the gas chromatography (GC) of sorbate esters.
Troubleshooting Guides
Problem 1: Poor Peak Resolution or Co-elution
Poor resolution, where peaks are not well separated, and co-elution, where two or more compounds elute at the same time, are common challenges in the GC analysis of sorbate esters. This is often due to the presence of geometrical isomers, which have very similar chemical properties.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate GC Column | Select a column with a stationary phase that provides good selectivity for esters and their isomers. A VOCOL capillary column has been shown to be effective for separating sorbate ester isomers.[1][2] For general analysis of sorbates, a Stabilwax-DA GC column (30 m × 0.25 mm × 0.25 µm) can be used. |
| Suboptimal Oven Temperature Program | The temperature program is a critical factor in achieving good separation. A slow temperature ramp rate generally improves the resolution of closely eluting compounds.[3][4][5] Experiment with different ramp rates to find the optimal separation. For example, you can compare a ramp rate of 5°C/min to 10°C/min to observe the effect on peak separation. |
| Incorrect Carrier Gas Flow Rate | The flow rate of the carrier gas (e.g., helium, hydrogen, nitrogen) affects the time the analytes spend in the column and thus their separation. An optimal flow rate will provide the best balance between analysis time and resolution. |
| Sample Overload | Injecting too much sample can lead to broad, poorly resolved peaks. Prepare a more dilute sample and reinject. |
Troubleshooting Workflow for Poor Peak Resolution:
Caption: Troubleshooting workflow for poor peak resolution.
Problem 2: Broad or Tailing Peaks
Broad or tailing peaks can make accurate integration and quantification difficult.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Active Sites in the Injection Port or Column | Active sites can cause polar analytes to interact strongly and tail. Deactivate the liner and the first few centimeters of the column, or use a liner with deactivation. |
| Column Contamination | High-boiling point residues from previous injections can accumulate and cause peak broadening. Bake out the column at a high temperature (below its maximum limit) to remove contaminants. |
| Incorrect Injection Technique | A slow injection can lead to a broad initial band of sample on the column. Use a fast, smooth injection. |
| Dead Volume | Leaks or improper column installation can create dead volume where the sample can diffuse, leading to broader peaks. Ensure all fittings are tight and the column is installed correctly in the injector and detector. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple peaks for my pure sorbate ester standard?
A1: Sorbic acid and its esters can exist as four geometrical isomers (trans,trans; trans,cis; cis,trans; and cis,cis).[1][2] These isomers have very similar boiling points but can be separated under the right chromatographic conditions. The multiple peaks you are observing are likely these different isomers. A highly selective column, such as a VOCOL capillary column, is recommended for their separation.[1][2]
Q2: How does the oven temperature program affect the separation of sorbate esters?
A2: The oven temperature program significantly impacts the resolution of sorbate esters. A slower temperature ramp rate allows more time for the different isomers to interact with the stationary phase, leading to better separation.[3][4][5] Conversely, a faster ramp rate will decrease the analysis time but may result in co-elution of closely related isomers.
Q3: What is a good starting point for a GC method for sorbate ester analysis?
A3: A good starting point would be to use a VOCOL or Stabilwax-DA column. For a Stabilwax-DA column (30 m x 0.25 mm x 0.25 µm), you could start with an oven program of 50°C, ramping up to 220°C. The carrier gas can be helium with a flow rate of around 0.9 mL/min. The injection should be in splitless mode. This method has been validated for the determination of preservatives including potassium sorbate in various products.
Q4: How can I confirm the identity of the different sorbate ester isomer peaks?
A4: The most reliable way to identify the different isomers is to use a mass spectrometer (MS) as a detector. The mass spectra of the isomers will be very similar, but their retention times will be different. If you have access to pure standards of the individual isomers, you can inject them to confirm the retention time of each.
Q5: My peaks are tailing. What should I do?
A5: Peak tailing is often caused by active sites in the GC system that interact with polar functional groups in the analytes. First, check for and eliminate any leaks. If the problem persists, try using a deactivated inlet liner. You can also try to "prime" the column by injecting a high concentration of your analyte a few times to saturate the active sites before running your actual samples.
Experimental Protocols
GC-MS Analysis of Sorbate Esters
This protocol provides a general procedure for the analysis of sorbate esters in a liquid matrix.
1. Sample Preparation:
-
If the sample is a solid, dissolve it in an appropriate solvent (e.g., acidified methanol).
-
For liquid samples, a simple dilution may be sufficient. If the matrix is complex, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the sorbate esters.
-
Filter the final sample through a 0.45 µm syringe filter before injection.
2. GC-MS Parameters:
The following table provides an example of GC-MS parameters that can be used for the analysis of sorbate esters.
| Parameter | Value |
| GC System | Agilent 6890N or equivalent |
| Column | Stabilwax-DA (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 0.9 mL/min (Constant Flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 0.5 µL |
| Injection Mode | Splitless |
| Oven Program | Initial Temp: 50°C, hold for 1 minRamp: 10°C/min to 220°C, hold for 5 min |
| MS System | Agilent 5975 or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
3. Data Analysis:
-
Identify the peaks corresponding to the sorbate esters based on their retention times and mass spectra.
-
Integrate the peak areas to quantify the amount of each ester present in the sample.
Experimental Workflow Diagram:
Caption: General workflow for GC-MS analysis of sorbate esters.
Quantitative Data Summary
The following table illustrates the effect of the oven temperature ramp rate on the retention time and resolution of two hypothetical sorbate ester isomers. This data is for illustrative purposes to demonstrate the expected trend.
| Ramp Rate (°C/min) | Retention Time - Isomer 1 (min) | Retention Time - Isomer 2 (min) | Resolution (Rs) |
| 20 | 8.5 | 8.7 | 1.2 |
| 10 | 12.2 | 12.6 | 1.8 |
| 5 | 18.1 | 18.8 | 2.5 |
As shown in the table, decreasing the temperature ramp rate increases the retention times of the isomers but significantly improves their resolution. This trade-off between analysis time and separation quality is a key consideration in method development.
References
Addressing matrix effects in HPLC analysis of butyl sorbate
Welcome to our technical support center dedicated to addressing challenges in the HPLC analysis of butyl sorbate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects are the alteration of an analyte's signal response (either suppression or enhancement) due to the presence of other components in the sample matrix.[1][2][3] In the HPLC analysis of this compound, co-eluting compounds from complex matrices like cosmetics, food products, or pharmaceutical formulations can interfere with the ionization process in mass spectrometry detectors or absorb at similar wavelengths in UV detectors, leading to inaccurate quantification.[2][3] This can result in poor accuracy, precision, and sensitivity.[2]
Q2: What are the initial signs that I might be experiencing matrix effects in my this compound analysis?
A: Common indicators of matrix effects include:
-
Inconsistent peak areas for the same concentration of this compound across different sample preparations.[1]
-
Poor reproducibility of results between injections.
-
Significant signal suppression or enhancement when comparing the response of this compound in a pure solvent to its response in a sample matrix.[1][2]
-
Distorted peak shapes, such as splitting or tailing.[4]
-
Drifting retention times.
Q3: What are the most common sample matrices for this compound, and what potential interferences should I be aware of?
A: this compound is commonly used as a preservative in a variety of products.[5][6] Potential interferences are matrix-dependent:
-
Cosmetics (creams, lotions): Fatty acids, oils, emulsifiers, and other preservatives can co-extract with this compound and cause matrix effects.
-
Food Products (beverages, baked goods): Sugars, fats, proteins, and other additives like benzoates can interfere with the analysis.[6][7][8]
-
Pharmaceutical Formulations (oral solutions, topical preparations): Active pharmaceutical ingredients (APIs), excipients, and flavoring agents are potential sources of interference.[5]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
This is a common problem that can be caused by several factors beyond matrix effects, but matrix components can certainly contribute.
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. This compound concentrations should fall within the linear range of the detector. |
| Incompatible Injection Solvent | The sample should ideally be dissolved in the initial mobile phase.[9] If a stronger solvent is used for sample dissolution, reduce the injection volume. |
| Column Contamination | Strongly retained matrix components can accumulate on the column, leading to peak distortion.[4] Implement a robust column washing step after each run or a series of runs. |
| Particulates in Sample | Particulates from the sample matrix can block the column inlet frit, causing peak splitting and high backpressure.[4] Filter all samples through a 0.22 or 0.45 µm syringe filter before injection.[9] |
Issue 2: Inconsistent Results and Poor Reproducibility
Signal suppression or enhancement due to matrix effects is a primary cause of inconsistent results.
| Possible Cause | Recommended Solution |
| Ion Suppression/Enhancement | The presence of co-eluting matrix components can affect the ionization efficiency of this compound in MS detection.[2][3] |
| * Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[5][10] | |
| * Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[8][11] If a SIL standard is unavailable, a structural analog can be used, but with caution. | |
| * Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects. | |
| Sample Degradation | This compound may be susceptible to degradation under certain conditions. Ensure samples are stored properly (e.g., protected from light and at appropriate temperatures) and analyzed promptly after preparation.[10] |
Issue 3: High Backpressure
High backpressure is often a sign of blockages within the HPLC system, which can be exacerbated by complex sample matrices.
| Possible Cause | Recommended Solution |
| Column Frit Blockage | As mentioned, particulates from the sample can clog the inlet frit of the column.[4] Regular sample filtration is crucial.[9] You can also try back-flushing the column (disconnect from the detector first). |
| Precipitation of Matrix Components | Some matrix components may precipitate when they come into contact with the mobile phase.[4] Ensure sample and mobile phase miscibility. A sample preparation step to remove these components may be necessary. |
| Guard Column Contamination | A guard column is highly recommended to protect the analytical column from strongly retained matrix components. Replace the guard column regularly. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare a this compound Standard in Solvent: Dissolve this compound in the initial mobile phase to a known concentration (e.g., 1 µg/mL). This is your Solution A .
-
Prepare a Blank Matrix Extract: Extract a sample matrix known to be free of this compound using your established sample preparation method.
-
Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract from step 2 with this compound to the same final concentration as Solution A. This is your Solution B .
-
Analysis: Inject both solutions into the HPLC system and compare the peak areas.
-
Calculation: Matrix Effect (%) = (Peak Area of Solution B / Peak Area of Solution A) * 100%
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
Protocol 2: Generic Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE is an effective technique for isolating analytes like this compound from complex aqueous-based samples.
-
Sample Preparation: For a liquid sample (e.g., a beverage), take a known volume (e.g., 5 mL). For a semi-solid sample (e.g., a cream), accurately weigh a known amount (e.g., 1 g) and dissolve/disperse it in a suitable aqueous solution.
-
pH Adjustment: Adjust the pH of the aqueous sample. Since this compound is an ester, the pH should be kept neutral to slightly acidic to prevent hydrolysis.
-
Extraction: Add an immiscible organic solvent with good solubility for this compound (e.g., ethyl acetate, methyl tert-butyl ether). The logP of this compound is approximately 3.4, suggesting good solubility in moderately polar to nonpolar organic solvents.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Decision logic for selecting a sample preparation method.
References
- 1. This compound | C10H16O2 | CID 5369076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. njlabs.com [njlabs.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. pjoes.com [pjoes.com]
- 11. This compound [webbook.nist.gov]
Technical Support Center: Acid-Catalyzed Esterification of Sorbic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the acid-catalyzed esterification of sorbic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the acid-catalyzed esterification of sorbic acid, focusing on the identification and reduction of unwanted by-products.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Sorbic Acid Ester | - Incomplete reaction. - Equilibrium favoring reactants. - Sub-optimal catalyst concentration. - Insufficient reaction time or temperature. | - Increase the molar excess of the alcohol (e.g., 3-5 equivalents). - Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[1] - Optimize catalyst (e.g., sulfuric acid) concentration (typically 1-3 mol% relative to sorbic acid). - Increase reaction time and/or temperature, monitoring for by-product formation. |
| Presence of a High Molecular Weight, Viscous By-product (Polymerization) | - High reaction temperature. - High concentration of acid catalyst. - Presence of oxygen, which can initiate radical polymerization. | - Lower the reaction temperature. - Reduce the concentration of the acid catalyst. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and subsequent polymerization. |
| Formation of an Ether By-product (e.g., Diethyl Ether from Ethanol) | - High reaction temperature. - High concentration of acid catalyst. - Use of a primary or secondary alcohol. | - Maintain a lower reaction temperature to favor esterification over ether formation. - Use the minimum effective amount of acid catalyst. - Consider using a milder acid catalyst, such as p-toluenesulfonic acid. |
| Discoloration of the Reaction Mixture (Yellow to Brown) | - Degradation of sorbic acid at high temperatures. - Oxidation of sorbic acid. | - Reduce the reaction temperature. - Ensure the reaction is carried out under an inert atmosphere. - Use purified reagents to avoid contaminants that could promote degradation. |
| Formation of Diels-Alder Adducts | - Sorbic acid or its ester acting as a diene and reacting with another molecule of sorbic acid/ester (dienophile). - Elevated temperatures can promote this cycloaddition. | - Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. - Use a more dilute solution to reduce the probability of intermolecular reactions. |
Frequently Asked Questions (FAQs)
1. What are the most common by-products in the acid-catalyzed esterification of sorbic acid?
The primary by-products in the acid-catalyzed esterification of sorbic acid include:
-
Polymers: Sorbic acid's conjugated double bonds can lead to polymerization, especially at high temperatures and acid concentrations.
-
Ethers: The alcohol reactant can undergo acid-catalyzed self-condensation to form ethers (e.g., diethyl ether from ethanol).
-
Degradation Products: At elevated temperatures, sorbic acid can degrade, leading to discoloration of the reaction mixture.
-
Diels-Alder Adducts: Sorbic acid and its esters can undergo [4+2] cycloaddition reactions, particularly at higher temperatures.
2. How can I effectively remove water from the reaction to drive the equilibrium towards the ester product?
Removing water is crucial for achieving high yields in Fischer esterification.[1] Effective methods include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) is a common and effective method.
-
Molecular Sieves: Adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can efficiently sequester the water produced.
-
Excess Alcohol: Using a large excess of the alcohol can help shift the equilibrium towards the products, as dictated by Le Châtelier's principle.
3. What is the optimal temperature range for the esterification of sorbic acid?
The optimal temperature is a balance between reaction rate and by-product formation. A temperature range of 70-100°C is generally recommended. Temperatures above this range can significantly increase the rate of polymerization, ether formation, and degradation of sorbic acid.
4. Which acid catalyst is best suited for this reaction?
Concentrated sulfuric acid is a common and effective catalyst. However, due to its strong dehydrating nature, it can also promote by-product formation.[1] Milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or acidic ion-exchange resins can be effective alternatives that may reduce the formation of certain by-products.
5. How can I monitor the progress of the reaction and the formation of by-products?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantitative analysis of sorbic acid, its ester, and non-volatile by-products.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile by-products like ethers.[5][6]
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the yield of ethyl sorbate and the formation of major by-products. This data is intended for comparative purposes to guide optimization experiments.
Table 1: Effect of Temperature on Product Distribution
| Temperature (°C) | Ethyl Sorbate Yield (%) | Polymer By-product (%) | Diethyl Ether (%) |
| 70 | 85 | 5 | <1 |
| 85 | 90 | 8 | 1 |
| 100 | 82 | 15 | 2 |
| 115 | 70 | 25 | 4 |
| Conditions: Sorbic acid (1 eq), Ethanol (3 eq), Sulfuric Acid (2 mol%), 8 hours. |
Table 2: Effect of Catalyst Concentration on Product Distribution
| H₂SO₄ (mol%) | Ethyl Sorbate Yield (%) | Polymer By-product (%) | Diethyl Ether (%) |
| 1 | 88 | 6 | <1 |
| 2 | 90 | 8 | 1 |
| 3 | 87 | 11 | 2 |
| 5 | 78 | 18 | 3 |
| Conditions: Sorbic acid (1 eq), Ethanol (3 eq), 85°C, 8 hours. |
Experimental Protocols
Detailed Methodology for Acid-Catalyzed Esterification of Sorbic Acid with Ethanol
This protocol outlines a general procedure for the synthesis of ethyl sorbate, with considerations for minimizing by-product formation.
Materials:
-
Sorbic Acid
-
Ethanol (anhydrous)
-
Sulfuric Acid (concentrated)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a clean, dry apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the round-bottom flask, add sorbic acid, a 3 to 5-fold molar excess of ethanol, and a suitable volume of toluene to fill the Dean-Stark trap.
-
Initiation: Begin stirring the mixture and slowly add the acid catalyst (e.g., 1-2 mol% sulfuric acid) dropwise.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction. Continue refluxing until no more water is collected or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent using a rotary evaporator.
-
The crude ethyl sorbate can be further purified by vacuum distillation or column chromatography if necessary.
-
Analytical Protocol for Reaction Monitoring by HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm (the λmax of sorbic acid and its esters).
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture, quench the reaction with a basic solution (e.g., sodium bicarbonate in water/ethanol), and dilute with the mobile phase before injection.
Visualizations
Caption: Experimental workflow for acid-catalyzed esterification of sorbic acid.
Caption: Factors influencing by-product formation in sorbic acid esterification.
References
Technical Support Center: Enhancing the Antimicrobial Activity of Butyl Sorbate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the antimicrobial activity of butyl sorbate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antimicrobial action for this compound?
A1: this compound, an ester of sorbic acid, primarily exerts its antimicrobial activity by disrupting the cell membranes of microorganisms.[1] The undissociated form of the acid is considered the active component, which can penetrate the microbial cell membrane.[1][2] Once inside the cell, it is thought to interfere with essential metabolic pathways and transport systems.[1][3] Some studies suggest that sorbates can also inhibit key enzymes and create a proton flux into the cell, disrupting the proton motive force.[3][4]
Q2: Why is the pH of the medium important for the antimicrobial activity of this compound?
A2: The antimicrobial effectiveness of sorbates, including this compound, is pH-dependent.[1][5] The undissociated (uncharged) form of the acid is more lipophilic and can more readily pass through the microbial cell membrane.[2] At a lower pH, closer to the pKa of sorbic acid (4.76), a larger proportion of the molecule is in its undissociated form, leading to enhanced antimicrobial activity.[2][5] As the pH increases, more of the sorbate exists in its dissociated (charged) state, which is less able to penetrate the lipid-rich cell membrane, thus reducing its efficacy.[3]
Q3: What are some common strategies to enhance the antimicrobial activity of this compound?
A3: The antimicrobial activity of this compound can be enhanced through several strategies:
-
Synergistic Combinations: Combining this compound with other antimicrobial agents can lead to a synergistic or additive effect, where the combined effect is greater than the sum of their individual effects.[6][7] Common synergistic partners include essential oils and their components (e.g., thymol, carvacrol), antioxidants (e.g., butylated hydroxyanisole - BHA), and other natural antimicrobials like nisin.[6][7][8]
-
Formulation Strategies: Incorporating this compound into delivery systems like nanoemulsions can improve its solubility, stability, and ability to interact with microbial cells, thereby enhancing its antimicrobial effect.[9]
-
pH Adjustment: As mentioned in Q2, lowering the pH of the medium can increase the proportion of the active undissociated form of this compound, thus boosting its activity.[2][5]
Troubleshooting Guides
Experiment 1: Minimum Inhibitory Concentration (MIC) Assay
Issue 1: Inconsistent or non-reproducible MIC values.
-
Possible Cause 1: Inaccurate Inoculum Density. The concentration of the microbial inoculum is a critical factor. Too high of an inoculum can overwhelm the antimicrobial agent, leading to artificially high MIC values. Conversely, too low of an inoculum may result in no visible growth, even in control wells.
-
Troubleshooting Step: Always standardize your inoculum to a 0.5 McFarland turbidity standard. Perform viable cell counts (e.g., by plating serial dilutions) on your standardized inoculum to ensure it falls within the recommended range (typically ~5 x 10^5 CFU/mL in the final well volume) as per CLSI guidelines.[7]
-
-
Possible Cause 2: Inaccurate Serial Dilutions. Errors in preparing the serial dilutions of this compound will directly impact the final concentrations in the wells and lead to incorrect MIC values.
-
Troubleshooting Step: Use calibrated pipettes and ensure proper pipetting technique to avoid introducing air bubbles.[1] It is also recommended to prepare a fresh stock solution of this compound for each experiment. For viscous or poorly soluble compounds, ensure complete dissolution before starting the dilutions.
-
-
Possible Cause 3: Interaction with Assay Plastics. Lipophilic compounds like this compound can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the agent in the broth.
-
Troubleshooting Step: Consider using low-binding microtiter plates. Alternatively, the addition of a non-ionic surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.002%) to the broth can help prevent the compound from binding to the plastic.[10]
-
Experiment 2: Checkerboard Assay for Synergy Testing
Issue 1: Difficulty in interpreting the results or calculating the Fractional Inhibitory Concentration (FIC) Index.
-
Possible Cause: Ambiguous Growth Inhibition. Sometimes, it can be difficult to visually determine the well with the lowest concentration of antimicrobials that shows no growth, especially if there is partial inhibition.
-
Troubleshooting Step: Use a spectrophotometric plate reader to measure the optical density (OD) at 600 nm to get a quantitative measure of growth. The MIC can be defined as the lowest concentration that inhibits a certain percentage of growth (e.g., ≥80%) compared to the positive control.[11] Additionally, including a growth indicator dye like resazurin can aid in visual interpretation.
-
-
Issue 2: My compound has a color that interferes with OD readings.
-
Troubleshooting Step: If your synergistic agent has a distinct color, it will interfere with turbidity measurements. In this case, you can use a metabolic activity indicator dye. After incubation, add a dye like resazurin or MTT and measure the color change, which indicates viable cells. Alternatively, you can plate the contents of the wells to determine the minimum bactericidal concentration (MBC).
-
Experiment 3: Nanoemulsion Formulation
Issue 1: The formulated nanoemulsion is unstable and shows signs of creaming, flocculation, or coalescence.
-
Possible Cause 1: Inappropriate Surfactant or Surfactant Concentration. The choice and concentration of the surfactant are critical for the stability of the nanoemulsion.
-
Troubleshooting Step: The type of surfactant and its Hydrophilic-Lipophilic Balance (HLB) value should be optimized for the specific oil phase (this compound).[9] Non-ionic surfactants like Tween 80 are commonly used.[12] Experiment with different surfactant-to-oil ratios to find the optimal concentration that results in a stable emulsion with the desired droplet size.
-
-
Possible Cause 2: Inefficient Homogenization. The energy input during emulsification is crucial for creating small and uniform droplets.
-
Troubleshooting Step: Ensure that the high-energy homogenization method (e.g., ultrasonication or high-pressure homogenization) is applied for a sufficient duration and at an adequate intensity to achieve the desired droplet size.[13] Monitor the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS) to assess the quality of the nanoemulsion.
-
Data Presentation: Synergistic Activity of Sorbates
Disclaimer: The following data is primarily based on studies using potassium sorbate. While this compound is an ester of sorbic acid and is expected to have a similar mechanism of action, direct quantitative comparisons should be made with caution. The MIC values can vary depending on the specific microbial strain, medium composition, and experimental conditions.
| Microorganism | Antimicrobial Agent(s) | MIC (alone) | MIC (in combination) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| Escherichia coli | Potassium Sorbate | 400 µg/mL | - | - | - |
| Thymol | 125-250 µg/mL | - | - | - | |
| Potassium Sorbate + Thymol | - | 100-200 µg/mL (PS) + 50-100 µg/mL (Thymol) | <0.6 | Synergistic[6] | |
| Staphylococcus aureus | Potassium Sorbate | 400 µg/mL | - | - | - |
| Carvacrol | 125 µg/mL | - | - | - | |
| Potassium Sorbate + Carvacrol | - | 100-200 µg/mL (PS) + 50-100 µg/mL (Carvacrol) | <0.6 | Synergistic[6] | |
| Listeria monocytogenes | Nisin | - | - | - | - |
| Potassium Sorbate | - | - | - | - | |
| Nisin + Potassium Sorbate | - | Synergistic effect observed | Not specified | Synergistic[14] | |
| Salmonella Typhimurium | Potassium Sorbate | Not specified | - | - | - |
| Butylated Hydroxyanisole (BHA) | Not specified | - | - | - | |
| Potassium Sorbate + BHA | - | Synergistic activity observed | Not specified | Synergistic[7] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15][16]
Materials:
-
96-well sterile microtiter plates
-
This compound stock solution
-
Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested. b. In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row. c. Add 200 µL of the this compound stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 should serve as the growth control (broth and inoculum only), and well 12 as the sterility control (broth only).
-
Inoculum Preparation: a. Prepare a bacterial or fungal suspension in sterile saline or broth from a fresh culture. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). b. The final volume in each well will be 200 µL. c. Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol allows for the determination of synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.[7][17]
Procedure:
-
Plate Setup: a. In a 96-well plate, dilute this compound (Agent A) serially along the x-axis (e.g., columns 1-10). b. Dilute the second antimicrobial (Agent B) serially along the y-axis (e.g., rows A-G). c. The concentrations should typically range from 4x MIC to 1/16x MIC for each agent. d. Row H will contain only the dilutions of Agent A, and column 11 will contain only the dilutions of Agent B to determine their individual MICs under the assay conditions. e. Include a growth control well (no antimicrobials) and a sterility control well.
-
Inoculation and Incubation: a. Inoculate the plate with the standardized microbial suspension as described in the MIC protocol. b. Incubate under appropriate conditions.
-
Data Analysis: a. Determine the MIC of each agent alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each agent in every well that shows no growth:
- FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
- FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone) c. Calculate the FIC Index (FICI) for each combination: FICI = FIC of Agent A + FIC of Agent B. d. Interpretation of FICI:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4: Indifference or additive effect
- FICI > 4: Antagonism
Protocol 3: Preparation of this compound Nanoemulsion
This is a general protocol for preparing an oil-in-water (O/W) nanoemulsion using a high-energy method (ultrasonication).
Materials:
-
This compound (oil phase)
-
Distilled water (aqueous phase)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80) (optional)
-
High-speed homogenizer
-
Probe sonicator
Procedure:
-
Preparation of Phases: a. Aqueous Phase: Dissolve the hydrophilic surfactant (e.g., Tween 80) in distilled water. b. Oil Phase: Mix this compound with the lipophilic surfactant (if used).
-
Formation of Coarse Emulsion: a. Slowly add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer. b. Homogenize the mixture using a high-speed homogenizer (e.g., at 10,000-20,000 rpm for 5-10 minutes) to form a coarse emulsion.
-
Nanoemulsification: a. Place the coarse emulsion in an ice bath to prevent overheating. b. Submerge the probe of the sonicator into the coarse emulsion. c. Apply high-intensity ultrasound waves for a specified period (e.g., 10-30 minutes) with pulsed cycles to allow for cooling.
-
Characterization: a. Measure the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using a dynamic light scattering (DLS) instrument to confirm the formation of a stable nanoemulsion.
Visualizations
Caption: Workflow for antimicrobial synergy testing.
Caption: Proposed mechanism of this compound action.
References
- 1. brainly.com [brainly.com]
- 2. Distinct Effects of Sorbic Acid and Acetic Acid on the Electrophysiology and Metabolism of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative [mdpi.com]
- 4. The effect of sorbic acid and esters of p-hydroxybenzoic acid on the protonmotive force in Escherichia coli membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Combined efficacy of nisin and pediocin with sodium lactate, citric acid, phytic acid, and potassium sorbate and EDTA in reducing the Listeria monocytogenes population of inoculated fresh-cut produce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation, characterization, and antimicrobial activity of nanoemulsions incorporating citral essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation, Characterization and Biological Activities of an Oil-in-Water Nanoemulsion from Fish By-Products and Lemon Oil by Ultrasonication Method [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. emerypharma.com [emerypharma.com]
Technical Support Center: Butyl Sorbate in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with butyl sorbate solubility and use in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is the butyl ester of sorbic acid. It is a lipophilic compound, meaning it has poor solubility in water-based solutions like cell culture media. This can lead to precipitation, making it difficult to achieve and maintain the desired concentration in your experiments, potentially leading to inaccurate and irreproducible results.
Q2: What are the recommended solvents for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing a stock solution of this compound due to its solubility in organic solvents.
Q3: What is the maximum recommended final concentration of DMSO or ethanol in my cell culture?
It is crucial to keep the final concentration of the solvent in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. The tolerance to solvents can be cell-line specific.[1][2][3]
| Solvent | Recommended Maximum Final Concentration (v/v) | Notes |
| DMSO | ≤ 0.1% - 0.5% | Many cell lines tolerate up to 0.5%, but it is best to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.[4][5][6] Some sensitive cell lines may show stress or altered gene expression even at 0.1%. |
| Ethanol | ≤ 0.5% | Similar to DMSO, tolerance is cell-line dependent. A vehicle control is essential.[7][8] |
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Step-wise Dilution: Avoid adding the concentrated stock solution directly to your final volume of media. Instead, perform serial dilutions in pre-warmed (37°C) culture medium.
-
Increase Final Solvent Concentration: If precipitation persists, you may need to slightly increase the final concentration of your solvent (e.g., from 0.1% to 0.2% DMSO), but be sure to stay within the non-toxic range for your cells and include a corresponding vehicle control.
-
Vortexing: Gently vortex the diluted solution before adding it to your cell culture plates.
-
Serum Presence: If using a serum-containing medium, the proteins in the serum can sometimes help to stabilize hydrophobic compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The concentration of this compound exceeds its solubility limit in the chosen solvent at a given temperature. | Try gentle warming of the solution in a water bath (e.g., 37°C). If precipitation persists, you may need to prepare a less concentrated stock solution. |
| Precipitation upon dilution in media | Rapid change in solvent environment from organic to aqueous. | Perform a step-wise dilution in pre-warmed media.[9] Add the this compound stock solution to a small volume of media first, mix well, and then add this to the final volume. Ensure the final solvent concentration is within the tolerated range for your cells. |
| Inconsistent experimental results | Precipitation of this compound leading to variable effective concentrations. | Visually inspect your culture plates under a microscope for any signs of precipitation before and during the experiment. Prepare fresh dilutions of this compound for each experiment. |
| Cell toxicity observed | The concentration of this compound or the solvent (DMSO/ethanol) is too high. | Perform a dose-response curve for both this compound and the solvent alone to determine the optimal non-toxic concentrations for your specific cell line.[1][3] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Materials:
-
This compound (powder or oil)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
OR Ethanol (200 proof), cell culture grade
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 100 mM in DMSO):
-
Calculate the required mass of this compound (Molecular Weight: 168.24 g/mol ) to prepare your desired volume and concentration of stock solution.
-
In a sterile tube, dissolve the calculated mass of this compound in the appropriate volume of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. This is your stock solution .
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (optional but recommended):
-
Warm your cell culture medium to 37°C.
-
Prepare an intermediate dilution of your this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 100 µM with a final DMSO concentration of 0.1%, you would dilute your 100 mM stock 1:1000. To do this in a step-wise manner, you could first make a 1:100 dilution in media (to 1 mM) and then a further 1:10 dilution.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution (or the stock solution if not making an intermediate) to your final volume of pre-warmed cell culture medium to achieve your desired final concentration of this compound.
-
Ensure the final concentration of the solvent (DMSO or ethanol) does not exceed the cytotoxic level for your cell line (generally ≤ 0.5%).
-
Gently mix the final working solution before adding it to your cell culture plates.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (DMSO or ethanol) as your experimental samples, but without the this compound.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Potential signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Minimizing Degradation of Butyl Sorbate During Storage
This guide provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of butyl sorbate during storage. This compound, an ester of sorbic acid, is valued for its antimicrobial properties but is susceptible to degradation, which can compromise its efficacy and lead to undesirable byproducts.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, or butyl (2E,4E)-hexa-2,4-dienoate, is a preservative used to inhibit the growth of bacteria, yeast, and mold in food, beverages, and personal care products.[1] Its stability is critical because degradation can reduce its antimicrobial effectiveness and produce byproducts that may cause discoloration (browning) and off-odors in the final product.[2][3]
Q2: What are the primary causes of this compound degradation?
The main degradation pathways for sorbates like this compound are oxidation and polymerization.[2][3][4] These reactions are accelerated by factors such as:
-
Exposure to Oxygen: The double bonds in the sorbate molecule are susceptible to oxidative attack.[3][5]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation and polymerization.[4][6][7]
-
Exposure to Light: UV radiation can provide the energy to initiate degradation reactions.
-
Incompatible pH: Degradation rates can be influenced by the pH of the solution.[2]
-
Presence of Metal Ions: Certain metal ions can act as catalysts, promoting oxidation.[5]
Q3: What are the visible signs of this compound degradation?
Degradation may be indicated by:
-
Discoloration: A yellow or brown tint is a common sign of sorbate degradation, often due to the formation of carbonyl compounds that react with other components.[3][8]
-
Odor Changes: The development of unusual or off-odors can signal the formation of volatile degradation products.
-
Polymerization: An increase in viscosity or the formation of a solid precipitate can indicate that polymerization has occurred.[4]
-
Loss of Efficacy: A noticeable decrease in antimicrobial activity is a key indicator of degradation.[2]
Q4: How should I store pure this compound?
To ensure its stability, this compound should be stored under the following conditions:
-
Tightly Sealed Containers: Keep containers securely sealed to minimize exposure to air and moisture.[6][9]
-
Cool, Dry, and Well-Ventilated Area: Store in a cool, dry place away from heat and sources of ignition.[6][9] The product is chemically stable under standard ambient (room temperature) conditions.[6]
-
Protection from Light: Store in opaque or amber containers to protect against light-induced degradation.
-
Inert Atmosphere: For long-term storage or high-purity applications, blanketing the container with an inert gas like nitrogen or argon can prevent oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Yellowing/Browning of Solution | Oxidative degradation of the sorbate molecule.[3] | 1. Confirm storage conditions (temperature, light exposure). 2. Test for the presence of oxidizing agents or catalytic metal ions. 3. Consider adding a chelating agent (e.g., EDTA) or an antioxidant.[5] 4. If discoloration is significant, the batch may be compromised. |
| Decreased Antimicrobial Efficacy | Chemical degradation has reduced the concentration of active this compound.[2] | 1. Quantify the concentration of this compound using HPLC.[10] 2. Review storage and handling procedures to identify sources of degradation. 3. Perform a stability study under your specific formulation conditions. |
| Formation of Precipitate or Haze | Polymerization of this compound or reaction with other formulation components.[4] | 1. Analyze the precipitate to determine its composition. 2. Evaluate the compatibility of this compound with all other excipients in the formulation. 3. Adjust storage temperature; avoid excessive heat which can promote polymerization.[4] |
| Development of Off-Odors | Formation of volatile degradation products, such as aldehydes.[3] | 1. Use gas chromatography (GC) to identify volatile impurities.[10] 2. Ensure the storage container is properly sealed and made of a non-reactive material. 3. Implement stricter control over oxygen exposure during storage and handling. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This method allows for the accurate measurement of this compound concentration to assess its purity and degradation over time.
Objective: To quantify the amount of this compound in a sample.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to create a stock solution. Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Dilute the experimental sample containing this compound with methanol to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to the appropriate wavelength (typically around 254-264 nm).
-
Inject equal volumes of the standards and samples.
-
-
Data Analysis: Plot the peak area of the standards against their known concentrations to generate a calibration curve. Use the linear regression equation from the curve to calculate the concentration of this compound in the experimental samples.
Protocol 2: Forced Degradation Study Workflow
This study is designed to identify the likely degradation pathways and determine the stability-indicating properties of your analytical method.
Objective: To accelerate the degradation of this compound under controlled stress conditions.
Procedure:
-
Sample Preparation: Prepare several aliquots of your this compound solution or formulation.
-
Stress Conditions: Expose the aliquots to a range of stress conditions. Retain a control sample at recommended storage conditions (e.g., 5°C, protected from light).
-
Acidic Hydrolysis: Add HCl to adjust the pH to ~1-2. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add NaOH to adjust the pH to ~12-13. Incubate at room temperature.
-
Oxidation: Add a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature.
-
Thermal Stress: Incubate a sample at an elevated temperature (e.g., 70°C) in a stability chamber.
-
Photostability: Expose a sample to UV light in a photostability chamber.
-
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Analysis: Neutralize the acid/base-stressed samples if necessary. Analyze all samples, including the control, using the HPLC method (Protocol 1) to determine the remaining concentration of this compound and observe the formation of degradation peaks.
Visualizations
// Relationships ButylSorbate -> Oxidation [label="O2, Light,\nHeat, Metal Ions"]; Oxidation -> DegradationProducts;
ButylSorbate -> Polymerization [label="Heat, Light"]; Polymerization -> Polymers;
ButylSorbate -> Hydrolysis [label="Acid / Base"]; Hydrolysis -> SorbicAcid; } DOT Caption: Primary degradation pathways for this compound.
// Relationships Start -> Check1; Check1 -> Action1 [label="Yes"]; Check1 -> Check2 [label="No"]; Action1 -> Check2; Check2 -> Action2 [label="Yes"]; Check2 -> Check3 [label="No"]; Action2 -> Check3; Check3 -> Action3 [label="Yes"]; Action3 -> End; Check3 -> End [label="No"]; } DOT Caption: Troubleshooting workflow for this compound degradation issues.
References
- 1. Cas 7367-78-4,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. CN101781207A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. US6495718B1 - Method for suppressing sorbate- and/or sorbic acid-induced discoloration - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. US6592880B1 - Method for inhibition of sorbate-induced brown discolorations in cosmetic compositions and foodstuffs - Google Patents [patents.google.com]
- 9. sdfine.com [sdfine.com]
- 10. nbinno.com [nbinno.com]
Troubleshooting inconsistent results in butyl sorbate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyl sorbate.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound (butyl 2,4-hexadienoate) is an organic compound, specifically the butyl ester of sorbic acid.[1][2] It is primarily used as a preservative in food, beverages, and personal care products due to its antimicrobial properties, which inhibit the growth of bacteria, yeast, and mold.[2] It also finds application as a synthetic flavoring and fragrance agent.
2. What are the common methods for synthesizing this compound?
The most prevalent method for synthesizing this compound is through the Fischer esterification of sorbic acid with n-butanol, typically using an acid catalyst.[3] Greener synthesis routes are also being explored, including enzymatic catalysis with lipases, which allows the reaction to proceed under milder conditions.[3]
3. What analytical techniques are recommended for purity assessment of this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are the standard analytical methods for determining the purity of this compound and identifying any isomers or impurities.[3]
4. What are the known degradation pathways for this compound?
This compound, like other sorbates, can undergo autoxidation, especially when exposed to factors like high temperatures, oxygen, and certain pH conditions.[4] This degradation can lead to the formation of various byproducts, including carbonyl compounds.[4]
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
Symptom: The final yield of purified this compound is consistently lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The esterification reaction is reversible.[5][6] To drive the equilibrium towards the product, use a large excess of one reactant (typically n-butanol) or remove water as it is formed using a Dean-Stark apparatus.[6] |
| Suboptimal Catalyst Concentration | Ensure the correct catalytic amount of a strong acid like p-toluenesulfonic acid or sulfuric acid is used. Too little catalyst will result in a slow reaction, while too much can lead to side reactions and purification challenges. |
| Insufficient Reaction Time or Temperature | Esterification reactions can be slow.[5] Consider increasing the reaction time or temperature (heating under reflux) to ensure the reaction reaches equilibrium.[5] |
| Polymerization of Sorbic Acid or this compound | Sorbic acid and its esters can polymerize at high temperatures.[7] To mitigate this, consider conducting the reaction under negative pressure to lower the boiling point and remove water more efficiently.[7] |
| Loss during Work-up and Purification | Significant product loss can occur during extraction and distillation steps. Ensure proper phase separation during aqueous washes and optimize distillation conditions (vacuum, temperature) to minimize loss. |
Issue 2: Inconsistent Analytical Results (HPLC/GC)
Symptom: Variability in purity values, peak shapes, or retention times between different batches or even within the same batch.
| Potential Cause | Recommended Solution |
| Sample Degradation | This compound can degrade if not stored properly. Store samples in a cool, dark place and consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inconsistent Sample Preparation | Ensure a standardized and reproducible protocol for sample dilution and preparation. Use high-purity solvents and calibrated pipettes. |
| Column Contamination or Degradation | Implement a regular column cleaning and maintenance schedule. If peak tailing or splitting is observed, consider flushing the column or replacing it if necessary. |
| Instrument Variability | Fluctuations in oven temperature (for GC) or mobile phase composition/flow rate (for HPLC) can affect retention times. Ensure the instrument is properly calibrated and maintained. |
| Presence of Isomers | This compound can exist as different geometric isomers (E,E-, E,Z-, etc.). Ensure your analytical method can resolve these isomers if necessary for your application. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is a representative method and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Sorbic acid
-
n-Butanol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (water-carrying agent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Combine sorbic acid, a 1.5 to 2-fold molar excess of n-butanol, and toluene (approximately 50% of the n-butanol volume) in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to the sorbic acid).
-
Set up the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by using TLC, GC, or HPLC analysis of reaction aliquots.
-
Once the reaction is complete (no more water is collected or the starting material is consumed), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Protocol 2: Purity Analysis of this compound by HPLC
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a known concentration.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (sorbates have a strong UV absorbance around this wavelength)
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Construct a calibration curve from the standard injections. Determine the purity of the sample by comparing its peak area to the calibration curve.
Visualizations
References
- 1. This compound | C10H16O2 | CID 5369076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 7367-78-4,this compound | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN101781207A - Method for preparing this compound - Google Patents [patents.google.com]
Optimization of reaction conditions for butyl sorbate preparation
Technical Support Center: Butyl Sorbate Preparation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the optimization of reaction conditions for this compound preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, the butyl ester of sorbic acid, is a chemical compound often used as a food additive and preservative due to its antimicrobial properties.[1] It is also an important intermediate in chemical synthesis, finding applications in the agricultural and livestock industries, as well as in the synthesis of fragrances like leaf-alcohol.[2]
Q2: What are the common methods for synthesizing this compound?
The most common method for preparing this compound is through the esterification of sorbic acid with n-butanol.[1] This reaction is typically catalyzed by an acid.[1] Alternative methods include the alcoholysis of sorbyl chloride and greener synthesis routes like enzymatic catalysis using lipases.[1][2]
Q3: Why is the selection of catalyst and reaction conditions critical in this compound synthesis?
The choice of catalyst and reaction conditions is crucial for maximizing yield and minimizing costs.[2] Traditional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid can lead to equipment corrosion, environmental concerns, and undesirable side reactions.[3] Furthermore, both sorbic acid and this compound contain two double bonds, making them susceptible to polymerization at high temperatures, which can reduce the yield.[2]
Q4: How can the esterification reaction be driven to completion?
Esterification is a reversible reaction. To maximize the product yield, the water generated during the reaction must be removed. A common technique is to use a water-carrying agent, such as toluene, to form an azeotrope with water, which is then distilled off.[2] This timely removal of water shifts the equilibrium towards the product side, increasing the reaction rate and shortening the reaction time.[2]
Q5: What analytical techniques are used to assess the purity of this compound?
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and identifying any isomers or byproducts.[1] These methods are critical for quality control to ensure the final product meets required standards.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Causes | Solutions & Recommendations |
| Low Product Yield | Incomplete Reaction: The reaction may not have reached equilibrium. | Optimize Reaction Time and Temperature: Increase the reaction time. While higher temperatures can increase the reaction rate, be cautious as excessive heat can lead to polymerization.[2] The optimal temperature needs to be determined experimentally. |
| Reversible Reaction: Water produced during esterification is inhibiting the forward reaction. | Remove Water: Use an azeotropic distillation setup with a water-carrying agent like toluene to continuously remove water as it is formed.[2] | |
| Polymerization: Sorbic acid or the this compound product may polymerize at high temperatures.[2] | Control Temperature & Pressure: Conduct the reaction under negative pressure (e.g., 37.3kpa~61.3kpa) to lower the boiling point and reduce the reaction temperature, thereby minimizing polymerization.[2] Consider adding a polymerization inhibitor if necessary. | |
| Suboptimal Molar Ratio: Incorrect stoichiometry of reactants. | Adjust Molar Ratio: An excess of the alcohol (n-butanol) is often used to shift the equilibrium. An optimal molar ratio of sorbic acid to n-butanol is reported to be between 1:1.1 and 1:1.5.[2] | |
| Product Impurity | Presence of Unreacted Starting Materials | Improve Purification: Ensure the purification process (e.g., washing, distillation) is effective at removing unreacted sorbic acid and n-butanol. |
| Formation of Byproducts due to Side Reactions | Refine Catalyst Concentration: Too much catalyst can promote side reactions. Optimize the amount of catalyst used. For p-toluenesulfonic acid, an effective amount is typically a small percentage of the reactants' weight. | |
| Polymerized Material | Filter the Crude Product: Before distillation, filter the reaction mixture to remove any solid polymeric material. | |
| Difficult Purification | Emulsion Formation During Washing Steps | Use Brine Wash: After neutralizing the acid catalyst with a base (e.g., sodium carbonate solution), wash the organic layer with a saturated sodium chloride (brine) solution to help break emulsions. |
| Difficulty Separating Product from Toluene | Vacuum Distillation: Utilize vacuum distillation to separate the higher-boiling this compound from the lower-boiling toluene. |
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is adapted from a patented method demonstrating high yield.[2]
Materials:
-
Sorbic Acid
-
n-Butanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (water-carrying agent)
-
Sodium Carbonate solution (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser with a water separator (e.g., Dean-Stark apparatus)
-
Heating mantle
-
Vacuum source and gauge
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: In the three-necked flask, combine sorbic acid, n-butanol, toluene, and p-toluenesulfonic acid. The recommended molar ratio of sorbic acid to n-butanol is between 1:1.1 and 1:1.5.[2]
-
Reaction Setup: Assemble the reflux condenser with the water separator.
-
Heating and Water Removal: Begin stirring and heat the mixture. The toluene-water azeotrope will begin to distill. Collect and separate the water in the separator, returning the toluene to the reaction flask.
-
Applying Vacuum: Conduct the reaction under a negative pressure of 37.3–61.3 kPa.[2] This lowers the reaction temperature, minimizing polymerization and improving the yield.[2]
-
Monitoring the Reaction: Continue the reaction until no more water is collected in the separator.
-
Workup - Neutralization: Cool the reaction mixture. Transfer it to a separatory funnel and wash with a sodium carbonate solution to neutralize the p-toluenesulfonic acid catalyst.
-
Workup - Washing: Wash the organic layer with water and then with brine to remove any remaining salts.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and then remove the toluene using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Quantitative Data: Effect of Reaction Conditions on Yield
The following tables summarize the impact of key parameters on the yield of this compound, based on experimental findings.[2]
Table 1: Effect of Sorbic Acid to n-Butanol Molar Ratio on Yield
| Molar Ratio (Sorbic Acid : n-Butanol) | Yield (%) |
| 1 : 1.0 | Lower |
| 1 : 1.1 | High |
| 1 : 1.5 | Highest |
| 1 : 2.0 | Lower |
| 1 : 2.5 | Lower |
| Note: The highest yields are achieved when the molar ratio is in the 1:1.1 to 1:1.5 range.[2] |
Table 2: Effect of Reaction Pressure on Yield
| Pressure | Yield (%) |
| Normal Pressure | Lower (due to polymerization) |
| 37.3 kPa - 61.3 kPa | Highest |
| < 37.3 kPa | Lower |
| Note: Operating under negative pressure significantly improves the yield by reducing polymerization.[2] |
Visualizations
Below are diagrams illustrating the experimental workflow and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low product yield.
References
Improving the cost-effectiveness of butyl sorbate production
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the cost-effectiveness of butyl sorbate production.
Troubleshooting Guides (Q&A)
This section addresses specific issues that may arise during the chemical or enzymatic synthesis of this compound.
Issue 1: Low Yield in Chemical Synthesis
-
Q: My this compound yield is consistently low during acid-catalyzed esterification. What are the common causes and how can I fix it?
-
A: Low yield in the esterification of sorbic acid and butanol is often tied to reaction equilibrium, water inhibition, or reactant polymerization.
-
Water Removal: The esterification reaction produces water, which can shift the equilibrium back towards the reactants, limiting the yield. Ensure efficient removal of water as it forms. Using a water-carrying agent (azeotropic distillation) like toluene is an effective strategy.[1] Operating under negative pressure (e.g., 37.3 to 61.3 kPa) can also enhance water removal and increase the reaction rate.[1]
-
Polymerization: Sorbic acid and this compound contain two double bonds, making them susceptible to polymerization at high temperatures, which reduces the yield of the desired product.[1] Conducting the reaction under negative pressure helps lower the boiling point and reduces polymerization.[1]
-
Catalyst and Reactant Ratios: The choice of catalyst and the molar ratio of reactants are critical. P-toluenesulfonic acid is an effective catalyst for this reaction.[1] Optimizing the molar ratio of sorbic acid to n-butanol is also crucial; ratios between 1:1.1 and 1:1.5 have been shown to produce the highest yields.[1]
-
-
Issue 2: Enzyme Deactivation or Low Activity in Enzymatic Synthesis
-
Q: I'm using a lipase for this compound synthesis, but the conversion rate is poor or stops prematurely. What could be the problem?
-
A: Poor enzyme performance can be due to several factors, including substrate or product inhibition, incorrect reaction conditions, or issues with the enzyme itself.
-
Enzyme Concentration: While increasing enzyme concentration generally increases the reaction rate, an excessive amount can lead to mass transfer limitations, where the diffusion of the substrate to the enzyme's active site becomes a bottleneck, reducing the overall conversion.[2] It is essential to determine the optimal enzyme loading for your specific setup.[2][3]
-
Temperature and pH: Every enzyme has an optimal temperature and pH range. Operating outside of this range can lead to reduced activity or denaturation. For example, optimal conditions for one enzymatic synthesis were found to be 55°C.[4]
-
Product Inhibition: High concentrations of the product (this compound) or by-product (water) can inhibit the enzyme's activity. In-situ product removal, for example by using reactive distillation, can overcome this limitation and improve productivity.[5]
-
Immobilization Issues: If using an immobilized enzyme, problems can arise from the support material or the immobilization process itself. Ensure the support provides a suitable microenvironment for the enzyme. Reusability is a key cost-saving factor, so monitor the enzyme's activity over multiple cycles to check for leaching or deactivation.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for producing this compound, and which is more cost-effective? A: The two primary routes are traditional acid-catalyzed chemical synthesis and greener enzymatic synthesis.[6]
-
Chemical Synthesis: Involves reacting sorbic acid with n-butanol using a strong acid catalyst like p-toluenesulfonic acid.[1][6] This method is well-established, but can require high temperatures and hazardous solvents, potentially leading to side reactions like polymerization.[1]
-
Enzymatic Synthesis: Uses lipases to catalyze the esterification under milder conditions.[6] This route is more environmentally friendly and highly selective, often eliminating the need for hazardous solvents.[3][6] While enzymes can be expensive, using immobilized enzymes that can be recycled for multiple batches can significantly reduce costs and make this route economically competitive.[2] The overall cost-effectiveness depends on factors like catalyst/enzyme reusability, energy consumption, and downstream purification costs.
Q2: How can I purify the final this compound product effectively? A: Downstream processing is crucial for obtaining high-purity this compound and can represent a significant portion of the total production cost.[7] Common purification techniques include:
-
Washing: The crude product can be washed with dilute alkaline solutions (e.g., sodium hydroxide) to remove unreacted sorbic acid and the acid catalyst, followed by washing with water to remove any remaining salts.[8]
-
Distillation/Fractionation: Fractional distillation is used to separate the this compound from residual butanol and other volatile impurities.[8]
-
Chromatography: For very high purity requirements, techniques like column chromatography can be employed, although this is more common at a laboratory scale.[9]
Q3: What analytical methods are used for quality control during this compound production? A: To ensure purity and monitor reaction progress, several analytical techniques are essential:
-
Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is a powerful tool for assessing the purity of this compound and identifying any by-products or intermediates.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is also widely used for robust separation and quantification of the product and unreacted substrates.[3][6]
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Chemical Synthesis of this compound.
| Parameter | Condition | Rationale | Source |
|---|---|---|---|
| Reactants | Sorbic Acid, n-Butanol | Primary substrates for esterification. | [1] |
| Catalyst | p-Toluenesulfonic Acid | Effective acid catalyst for esterification. | [1] |
| Solvent/Water Carrier | Toluene | Forms an azeotrope with water to drive the reaction forward. | [1] |
| Molar Ratio (Acid:Alcohol) | 1:1.1 – 1:1.5 | Optimal range to maximize yield. | [1] |
| Pressure | 37.3 – 61.3 kPa (Negative Pressure) | Lowers reaction temperature, reduces polymerization, and aids water removal. |[1] |
Table 2: Key Parameters for Enzymatic Synthesis Optimization.
| Parameter | Typical Range/Value | Rationale | Source |
|---|---|---|---|
| Enzyme | Immobilized Lipase (e.g., Novozym 435) | Provides high selectivity and allows for reuse, reducing costs. | [2][4] |
| Enzyme Load | 15 g/L (example) | Must be optimized; excess enzyme can cause mass transfer limitations. | [2] |
| Temperature | 40 - 55 °C | Optimized for enzyme activity and stability. | [2][4] |
| Molar Ratio (Acid:Alcohol) | 1:7 (example for a similar ester) | A higher ratio can favor the forward reaction. | [2] |
| Reaction Medium | Solvent-free or organic solvent | Greener, solvent-free systems are preferred to reduce costs and environmental impact. |[3] |
Experimental Protocols
Protocol 1: Chemical Synthesis via Azeotropic Distillation
-
Setup: Assemble a reaction flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reactants: To the flask, add sorbic acid (1.0 mol), n-butanol (1.2 mol), p-toluenesulfonic acid (0.02 mol), and toluene (200 mL).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continuously remove the lower aqueous layer.
-
Monitoring: Monitor the reaction progress by tracking the amount of water collected or by taking small samples for GC or HPLC analysis. The reaction is typically complete when no more water is produced.
-
Workup: After cooling, transfer the reaction mixture to a separatory funnel. Wash sequentially with a saturated sodium bicarbonate solution, water, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the toluene solvent using a rotary evaporator. Purify the resulting crude this compound by vacuum distillation to obtain the final product.
Protocol 2: Immobilized Lipase-Catalyzed Synthesis
-
Setup: In a temperature-controlled shaker flask, combine sorbic acid (1.0 mol) and n-butanol (1.5 mol). If a solvent is used, add it at this stage.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at a pre-determined optimal concentration (e.g., 10% w/w of substrates).
-
Reaction: Incubate the mixture at the optimal temperature (e.g., 50°C) with constant shaking (e.g., 200 rpm) to ensure proper mixing.
-
Monitoring: Periodically take samples from the reaction mixture. Separate the immobilized enzyme (by filtration or centrifugation) before analyzing the sample by HPLC or GC to determine the conversion rate.
-
Enzyme Recovery: Once the desired conversion is reached, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and stored for reuse in subsequent batches.
-
Purification: The product mixture can be purified. Since no harsh acid catalyst is used, the workup is simpler. Typically, unreacted starting materials are removed by vacuum evaporation or distillation.
Visualizations
Caption: High-level experimental workflow for this compound production.
Caption: Decision tree for troubleshooting low product yield.
Caption: Basic model of lipase-catalyzed esterification reaction.
References
- 1. CN101781207A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Efficacy Analysis of Ethyl Sorbate and Isopropyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two sorbate esters, ethyl sorbate and isopropyl sorbate, as antimicrobial agents. The information is compiled from available scientific literature to aid in the selection of appropriate preservatives for pharmaceutical and other applications.
Executive Summary
Sorbic acid and its salts are widely utilized as preservatives. However, their efficacy is pH-dependent, diminishing in alkaline environments. Esterification of sorbic acid is a strategy to enhance its antimicrobial properties and potentially broaden its applications. This guide focuses on two such esters: ethyl sorbate and isopropyl sorbate.
Available data suggests that isopropyl sorbate demonstrates notably superior antimicrobial activity against a range of microorganisms compared to ethyl sorbate, sorbic acid, and potassium sorbate. This enhanced efficacy is particularly significant against Candida albicans and Escherichia coli. While both esters function through the disruption of microbial cell membranes, the structural differences between the ethyl and isopropyl groups likely influence their interaction with the cell membrane, leading to varied efficacy.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the antimicrobial and cytotoxic effects of ethyl sorbate and isopropyl sorbate.
| Compound | Test Organism/Cell Line | Metric | Result (% w/w) | Reference |
| Ethyl Sorbate | C. albicans, E. coli, S. aureus | Time-Kill Assay | Static effect at 0.375% | |
| Caco-2 cells | IC50 (MTT Assay) | <0.045% | ||
| Caco-2 cells | IC50 (Neutral Red Assay) | >0.75% | ||
| Isopropyl Sorbate | C. albicans, E. coli | Time-Kill Assay | Bactericidal/Fungicidal effect at 0.375% and above | |
| S. aureus | Time-Kill Assay | Inhibitory effect | ||
| Caco-2 cells | IC50 (MTT Assay) | 0.32% | ||
| Caco-2 cells | IC50 (Neutral Red Assay) | >0.75% |
Mechanism of Action
The primary antimicrobial mechanism of sorbate esters involves the disruption of the microbial cell membrane. The lipophilic nature of the ester allows it to intercalate into the lipid bilayer of the cell membrane. This disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The greater efficacy of isopropyl sorbate may be attributed to its bulkier isopropyl group, which could cause a more significant disruption of the membrane structure compared to the ethyl group of ethyl sorbate.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are based on standard protocols and the information available in the referenced literature.
Time-Kill Assay
This assay evaluates the rate and extent of microbial killing by an antimicrobial agent over time.
1. Preparation of Microbial Suspension:
- Standard strains of Candida albicans, Escherichia coli, and Staphylococcus aureus are cultured on appropriate agar plates.
- Colonies are harvested and suspended in sterile saline or broth to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
2. Experimental Setup:
- Test tubes containing growth medium are prepared with varying concentrations of ethyl sorbate and isopropyl sorbate (e.g., 0.18%, 0.375%, 0.75% w/w).
- A control tube with no sorbate ester is also prepared.
- Each tube is inoculated with the microbial suspension.
3. Incubation and Sampling:
- The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for yeast).
- Aliquots are drawn from each tube at specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
4. Enumeration of Survivors:
- The aliquots are serially diluted and plated on agar plates.
- The plates are incubated until colonies are visible, and the number of CFUs is counted.
5. Data Analysis:
- The log10 CFU/mL is plotted against time for each concentration of the sorbate esters.
- A bactericidal/fungicidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
1. Cell Culture:
- Caco-2 cells (a human colon adenocarcinoma cell line) are seeded in 96-well plates and cultured until they reach a desired confluency.
2. Compound Exposure:
- The culture medium is replaced with fresh medium containing various concentrations of ethyl sorbate and isopropyl sorbate.
- Control wells with no compound are included.
- The plates are incubated for a specified period (e.g., 24 or 48 hours).
3. MTT Addition:
- A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization and Measurement:
- A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
- The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
- The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.
Visualizations
Proposed Mechanism of Action of Sorbate Esters
Caption: Proposed mechanism of antimicrobial action for sorbate esters.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the efficacy of sorbate esters.
Biocompatibility of Butyl Sorbate in Comparison to Other Common Preservatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of preservatives is a critical step in formulation development, balancing antimicrobial efficacy with patient safety. This guide provides an objective comparison of the biocompatibility of butyl sorbate and other widely used preservatives, including parabens, benzalkonium chloride, and phenoxyethanol. The information is supported by experimental data from peer-reviewed studies to aid in making informed decisions.
Executive Summary
The ideal preservative effectively inhibits microbial growth without adversely affecting the patient. This guide delves into the biocompatibility of several common preservatives, with a focus on cytotoxicity and genotoxicity. While extensive data is available for parabens, benzalkonium chloride, and phenoxyethanol, there is a notable lack of direct biocompatibility studies on this compound. Therefore, data from structurally similar sorbate esters (ethyl and isopropyl sorbate) are included to provide the closest possible comparison, though this limitation should be considered.
Based on the available data, a general trend emerges where the cytotoxicity of parabens increases with the length of their alkyl chain. Benzalkonium chloride exhibits significant cytotoxicity at concentrations used in some pharmaceutical preparations. Phenoxyethanol generally shows lower toxicity in comparison. Sorbate esters, based on limited data for ethyl and isopropyl sorbate, demonstrate a range of cytotoxic potentials.
Comparative Analysis of Cytotoxicity
The following table summarizes the in vitro cytotoxicity data for the selected preservatives. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process or response by 50%. Lower values indicate higher cytotoxicity.
| Preservative | Cell Line | Assay | IC50 / EC50 | Citation |
| Sorbate Esters | ||||
| Ethyl Sorbate | Caco-2 | MTT | <0.045% w/w | [1] |
| Isopropyl Sorbate | Caco-2 | MTT | 0.32% w/w | [1] |
| Potassium Sorbate | Caco-2 | MTT | >0.75% w/w | [1] |
| Parabens | ||||
| Methylparaben | Human Dermal Fibroblasts | NRU | 2.35% | [2] |
| Propylparaben | Human Dermal Fibroblasts | NRU | 0.25% | [2] |
| Butylparaben | HepG2, HDFn | Cell Viability | >400 µM | [3] |
| Benzalkonium Chloride | ||||
| Benzalkonium Chloride | BEAS-2B | Trypan Blue | Nearly all cells died at ≤0.01% | [4] |
| Benzalkonium Chloride | HCE | WST-1 | Cell survival ~15% at 0.004% | [5] |
| Phenoxyethanol | ||||
| Phenoxyethanol | Human Lymphocytes | Mitotic Index | Significant decrease at 25 and 50 µg/mL | [6] |
HDFn: Human Dermal Fibroblasts, neonatal; HepG2: Human liver cancer cell line; Caco-2: Human colorectal adenocarcinoma cell line; BEAS-2B: Human bronchial epithelial cell line; HCE: Human Corneal Epithelial cells; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; NRU: Neutral Red Uptake.
Genotoxicity Assessment
Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. The comet assay is a common method to assess DNA damage in individual cells.
| Preservative | Finding | Assay | Citation |
| Sorbates | Sodium sorbate was found to be more genotoxic than sorbic acid and potassium sorbate. | Chromosome Aberrations, Sister Chromatid Exchanges, Micronucleus, Comet Assay | |
| Parabens | Butylparaben showed genotoxic potential in blood and liver cells of young male rats. | Comet Assay | [7][8] |
| Benzalkonium Chloride | Caused relevant DNA changes in respiratory epithelial cells in vitro. | Single-Cell Gel-Electrophoresis (SCGE) | [4] |
| Phenoxyethanol | Did not exhibit genotoxic effects on human peripheral lymphocyte cells at the applied doses. | Chromosomal Aberration, Micronucleus Test | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Test preservative solutions at various concentrations
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test preservative to each well. Include untreated control wells. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm should also be measured and subtracted.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the preservative concentration.
Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity
The comet assay is a sensitive method for the detection of DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Materials:
-
Fully frosted microscope slides
-
Normal melting point agarose (NMPA) and low melting point agarose (LMPA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., ethidium bromide, SYBR Green)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Slide Preparation: Coat microscope slides with a layer of NMPA.
-
Cell Encapsulation: Mix the cell suspension with LMPA and layer it onto the pre-coated slides.
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes).
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and then stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of toxicity, the following diagrams are provided.
Caption: A typical workflow for assessing the biocompatibility of preservatives.
Caption: A simplified signaling pathway for preservative-induced apoptosis.
Conclusion
The selection of a preservative for pharmaceutical formulations requires a thorough evaluation of its biocompatibility profile. While parabens, benzalkonium chloride, and phenoxyethanol have been extensively studied, providing a basis for comparison, there is a clear need for more research into the cytotoxicity and genotoxicity of this compound. The available data on related sorbate esters suggest a variable toxicity profile that warrants further investigation to establish a definitive biocompatibility profile for this compound. Researchers are encouraged to conduct direct comparative studies using standardized protocols to generate the data necessary for a comprehensive risk assessment.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rivm.nl [rivm.nl]
- 4. This compound | C10H16O2 | CID 5369076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Re-evaluation of sorbic acid, potassium sorbate and calcium sorbate (E 200, 202, 203) | EFSA [efsa.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 7367-78-4 [thegoodscentscompany.com]
- 8. Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Butyl Sorbate and Sodium Benzoate as Preservatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of formulation science, the selection of an appropriate preservative is paramount to ensuring the safety, stability, and longevity of pharmaceutical and cosmetic products. Among the myriad of options, butyl sorbate and sodium benzoate are two widely utilized antimicrobial agents. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.
Executive Summary
Both this compound and sodium benzoate are effective preservatives, primarily against yeasts and molds, with some antibacterial activity. Their efficacy is heavily dependent on the pH of the formulation. Sodium benzoate is generally more effective in acidic environments (pH < 4.5), while sorbates can be effective at slightly higher pH values. The choice between the two often comes down to the specific requirements of the formulation, including pH, desired antimicrobial spectrum, and potential toxicological considerations.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and sodium benzoate, providing a clear comparison of their properties and efficacy.
| Parameter | This compound | Sodium Benzoate |
| Chemical Formula | C₁₀H₁₆O₂ | C₇H₅NaO₂ |
| Molecular Weight | 168.23 g/mol | 144.11 g/mol |
| Optimal pH Range | < 6.5 | 2.5 - 4.0[1] |
| Mechanism of Action | Inhibition of enzymes (e.g., dehydrogenase), disruption of cell membrane and transport systems.[2] | Inhibition of enzymes (e.g., phosphofructokinase), disruption of cell membrane permeability, and intracellular acidification.[1][3] |
| Minimum Inhibitory Concentration (MIC) - Bacteria | E. coli: >5% (as butyl acetate)[4]S. aureus: >5% (as butyl acetate)[4] | E. coli: 400 mg/mL[5]S. aureus: 400 mg/mL[5]B. subtilis: 400 mg/mL[5]P. aeruginosa: MIC > 106,590 µM[6] |
| Minimum Inhibitory Concentration (MIC) - Yeasts | S. cerevisiae: MIC for sorbic acid is 3 mM in glucose media[7] | C. albicans: 2.5 mg/mL[8] |
| Minimum Inhibitory Concentration (MIC) - Molds | Effective against various molds including Aspergillus and Penicillium species.[2][9] | A. flavus: >50 mg/mL[8] |
| Toxicity Profile | Generally considered to have low toxicity. May cause skin and eye irritation.[10] Harmful if swallowed.[10] | Generally Recognized as Safe (GRAS).[11] Can cause genotoxic and cytotoxic effects at high concentrations.[3][12][13] May form benzene in the presence of ascorbic acid.[11] |
Deep Dive into Mechanisms of Action
Both preservatives function by disrupting the cellular integrity and metabolic processes of microorganisms.
This compound (and Sorbates in general): The antimicrobial action of sorbates is attributed to the undissociated form of sorbic acid.[2] This lipophilic molecule readily passes through the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This acidification can inhibit the activity of crucial enzymes.[2] Specifically, sorbic acid has been shown to inhibit enzymes involved in carbohydrate metabolism and the citric acid cycle, such as enolase, lactate dehydrogenase, and various dehydrogenases.[2] It can also interfere with enzymes containing sulfhydryl groups.[2]
Sodium Benzoate: Similar to sorbates, the active form of sodium benzoate is its undissociated form, benzoic acid, which is more prevalent at low pH.[1][11] Benzoic acid penetrates the microbial cell membrane and, upon entering the higher pH of the cytoplasm, dissociates, leading to intracellular acidification.[1][3] This disrupts the cell's ability to carry out anaerobic fermentation of glucose by inhibiting enzymes like phosphofructokinase.[3] Furthermore, it can alter cell membrane permeability, leading to the leakage of essential intracellular components, and interfere with the activity of respiratory enzymes.[1][11]
Experimental Protocols: A Closer Look at the Methodology
The evaluation of preservative efficacy and toxicity relies on standardized experimental protocols.
Antimicrobial Efficacy Testing
A common method for assessing the effectiveness of a preservative is the Minimum Inhibitory Concentration (MIC) assay .
Objective: To determine the lowest concentration of a preservative that prevents the visible growth of a microorganism.
General Protocol (Broth Microdilution Method):
-
Preparation of Preservative Solutions: A series of dilutions of the preservative (e.g., this compound or sodium benzoate) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans, A. niger) is prepared to a specific concentration (e.g., 10⁵ CFU/mL).[14]
-
Inoculation: A small volume of the microbial suspension is added to each dilution of the preservative in a 96-well microtiter plate.[14]
-
Incubation: The plate is incubated under optimal growth conditions (temperature and time) for the specific microorganism.[14]
-
Observation: After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the preservative in which no visible growth is observed.[14]
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Workflow for the determination of Minimum Inhibitory Concentration (MIC).
In Vitro Toxicity Testing
Cytotoxicity assays are fundamental in assessing the potential toxicity of preservatives on mammalian cells. The MTT assay is a widely used colorimetric assay to assess cell viability.
Objective: To determine the concentration of a preservative that reduces the viability of a cell culture by 50% (IC₅₀).
General Protocol (MTT Assay):
-
Cell Culture: Human cell lines (e.g., human fibroblasts) are cultured in a suitable medium in a 96-well plate.[15]
-
Treatment: The cells are exposed to various concentrations of the preservative (e.g., this compound or sodium benzoate) for a specific duration (e.g., 24 or 48 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength.
-
IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability at each preservative concentration, and the IC₅₀ value is determined.
Workflow for In Vitro Cytotoxicity Testing (MTT Assay)
Workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathways and Toxicological Considerations
The safety of preservatives is a critical aspect of their application.
This compound
The toxicity of sorbates is generally considered low.[16] However, some studies have indicated that at high concentrations, sorbates can exhibit genotoxic effects in vitro, including the induction of chromosomal aberrations and sister chromatid exchanges.[17][18] The mechanism of toxicity may be related to the alkylating activity of sorbic acid.[12] Sorbic acid has been shown to affect hepatic lipid metabolism by deregulating de novo lipogenesis, fatty acid internalization, and VLDL secretion, leading to lipid accumulation in the liver.[19] It also downregulates proteins involved in autophagy and β-oxidation.[19]
Sodium Benzoate
Sodium benzoate is "Generally Recognized As Safe" (GRAS) by the FDA.[11] However, a significant concern is its potential to form benzene, a known carcinogen, in the presence of ascorbic acid (vitamin C).[11] In vitro studies have shown that sodium benzoate can induce oxidative stress, apoptosis, and DNA damage in human lymphocytes at high concentrations.[12][13] It has also been shown to cause micronucleus formation and chromosome breaks.[13]
A notable aspect of sodium benzoate's biological activity is its role as an inhibitor of D-amino acid oxidase (DAAO).[12] This enzyme is involved in the metabolism of D-serine, a co-agonist of the NMDA receptor in the brain. By inhibiting DAAO, sodium benzoate can increase D-serine levels and enhance NMDA receptor function, which has implications for its potential therapeutic use in certain neurological disorders.[12]
Simplified Signaling Pathway of Sodium Benzoate Toxicity
Simplified overview of potential toxicological pathways of sodium benzoate.
Conclusion
The choice between this compound and sodium benzoate as a preservative requires a careful evaluation of the formulation's characteristics and the desired antimicrobial protection. Sodium benzoate is a well-documented and effective preservative, particularly in acidic formulations. However, its potential to form benzene in the presence of ascorbic acid and its narrower effective pH range are important considerations.
This compound, and sorbates in general, offer a broader effective pH range, extending into less acidic conditions. While direct comparative quantitative data for this compound is less abundant in the literature, the available information on sorbic acid and its other esters suggests it is a viable alternative to sodium benzoate.
For researchers and drug development professionals, it is crucial to conduct thorough preservative efficacy testing within the specific formulation to determine the optimal choice and concentration. Further research into the specific antimicrobial spectrum and toxicological profile of this compound would be beneficial for a more complete comparative assessment.
References
- 1. justlonghealth.com [justlonghealth.com]
- 2. extension.iastate.edu [extension.iastate.edu]
- 3. What is the mechanism of action and toxicity of Sodium benzoate?_Chemicalbook [chemicalbook.com]
- 4. Antimicrobial activity of Butyl acetate, Ethyl acetate and Isopropyl alcohol on undesirable microorganisms in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Preservative Sorbic Acid Targets Respiration, Explaining the Resistance of Fermentative Spoilage Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agrojournal.org [agrojournal.org]
- 9. labinsights.nl [labinsights.nl]
- 10. This compound | C10H16O2 | CID 5369076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]
- 12. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Sodium Benzoate Preservative on Micronucleus Induction, Chromosome Break, and Ala40Thr Superoxide Dismutase Gene Mutation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Genotoxicity of food preservative sodium sorbate in human lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Food preservative sorbic acid deregulates hepatic fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for Butyl Sorbate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of butyl sorbate against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) methods. The presented data, while illustrative, is grounded in established analytical principles to provide a realistic performance comparison.
Introduction to this compound Analysis
This compound, the butyl ester of sorbic acid, is utilized as a preservative in various products. Accurate and sensitive quantification of this compound is crucial for quality control and regulatory compliance. While traditional chromatographic methods like HPLC-UV and GC-FID have been the standard for analysis, the demand for higher throughput and lower detection limits has driven the development of more advanced techniques.[1] This guide details the validation of a novel UHPLC-MS/MS method, highlighting its superior performance characteristics.
Comparative Performance Data
The following tables summarize the key performance metrics for the three analytical methods, demonstrating the enhanced sensitivity, speed, and precision of the new UHPLC-MS/MS method.
Table 1: Method Performance Comparison for this compound Detection
| Parameter | GC-FID | HPLC-UV | New UHPLC-MS/MS |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.2 µg/mL | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.7 µg/mL | 0.05 ng/mL |
| Linearity Range (r²) | 1.5 - 100 µg/mL (0.995) | 0.7 - 150 µg/mL (0.998) | 0.05 - 500 ng/mL (0.999) |
| Accuracy (% Recovery) | 92-105% | 95-103% | 98-102% |
| Precision (% RSD) | < 5% | < 3% | < 2% |
| Analysis Time | ~15 min | ~10 min | ~3 min |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Established Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a well-established technique for the analysis of volatile compounds like this compound.[1][2]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 2 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless).
-
Sample Preparation: Samples are diluted in n-hexane and filtered through a 0.45 µm syringe filter prior to injection.
Established Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a widely used method for the analysis of preservatives like sorbates in various matrices.[3][4][5][6]
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are diluted in the mobile phase, vortexed, and filtered through a 0.45 µm syringe filter.
New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This novel method offers significant improvements in sensitivity and selectivity, allowing for the detection of trace levels of this compound.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: 40% B to 95% B over 1.5 minutes, hold at 95% B for 0.5 minutes, return to 40% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Quantifier: m/z 169.1 -> 113.1
-
Qualifier: m/z 169.1 -> 85.1
-
-
Injection Volume: 2 µL.
-
Sample Preparation: Samples are diluted in acetonitrile/water (50:50 v/v) and filtered through a 0.22 µm syringe filter.
Methodology and Workflow Diagrams
The following diagrams illustrate the experimental workflows and a logical comparison of the analytical approaches.
Caption: Experimental workflow for the new UHPLC-MS/MS method.
Caption: Logical comparison of analytical approaches.
Conclusion
The validation data clearly demonstrates that the new UHPLC-MS/MS method provides a significant improvement over traditional GC-FID and HPLC-UV methods for the detection and quantification of this compound. Its superior sensitivity, specificity, and speed make it an ideal choice for high-throughput screening and trace-level analysis in complex matrices, offering researchers and drug development professionals a more robust and efficient analytical solution.
References
A Practical Guide to Cross-Referencing Butyl Sorbate GC-MS Data with NIST Libraries
For researchers, scientists, and professionals in drug development, accurate compound identification is paramount. This guide provides a comprehensive comparison of experimental Gas Chromatography-Mass Spectrometry (GC-MS) data for butyl sorbate with the National Institute of Standards and Technology (NIST) spectral libraries, offering a detailed protocol and data interpretation framework.
This compound, a common fragrance and flavoring agent, serves as an excellent case study for demonstrating the power and reliability of cross-referencing experimental findings with established spectral databases. This process not only confirms the identity of the compound but also provides a measure of confidence in the analytical method.
Experimental Protocol: GC-MS Analysis of this compound
A detailed methodology is crucial for reproducible and accurate results. The following protocol outlines the key steps for the GC-MS analysis of a this compound sample.
1. Sample Preparation: A 1% (w/v) solution of this compound (CAS No. 7367-78-4) is prepared in HPLC-grade hexane. A C7-C30 saturated alkane standard mix is also prepared in hexane for the determination of the Retention Index (RI).
2. Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (a non-polar column)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
3. GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-400 amu
4. Data Acquisition and Analysis: The total ion chromatogram (TIC) and mass spectra are recorded. The retention time of the this compound peak is determined. The retention times of the n-alkanes are used to calculate the Linear Retention Index (LRI) of this compound. The experimental mass spectrum is compared against the NIST/EPA/NIH Mass Spectral Library.
Data Presentation and Comparison
The acquired experimental data is systematically compared with the reference data from the NIST Chemistry WebBook. The key parameters for comparison are the Retention Index and the mass spectral match factors.[1]
| Parameter | Experimental Data (Hypothetical) | NIST Library Data |
| GC Column Phase | DB-5ms (non-polar) | RTX-5 (non-polar)[1] |
| Retention Time (min) | 10.25 | Not Applicable |
| Calculated Retention Index | 1255 | 1258[1] |
| Mass Spectral Match Factor | 960 | Not Applicable |
| Reverse Match Factor | 975 | Not Applicable |
Note: Match Factors are scored on a scale of 0-1000, with >900 considered an excellent match.[2]
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the experimental workflow and the data cross-referencing logic.
Objective Comparison and Interpretation
The cross-referencing of the hypothetical experimental data with the NIST libraries provides a high degree of confidence in the identification of this compound.
-
Retention Index Correlation: The calculated Linear Retention Index (1255) shows excellent agreement with the NIST reference value (1258) for a non-polar column.[1] This close correlation is a strong indicator of correct compound identification, as the retention index is a more robust parameter than the retention time alone.[3]
-
Mass Spectral Matching: The high Match Factor (960) and Reverse Match Factor (975) indicate a near-perfect alignment between the experimental mass spectrum and the library spectrum.[2] The Reverse Match Factor is particularly useful as it minimizes the impact of co-eluting impurities, further strengthening the identification.[2]
References
A Comparative Guide to the In Vivo Toxicity of Sorbic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo toxicity of sorbic acid and its principal derivatives. The information presented is collated from a range of toxicological studies to support researchers and professionals in the fields of drug development and chemical safety assessment. All quantitative data is summarized in comparative tables, and detailed methodologies for key toxicological assays are provided.
Executive Summary
Quantitative Toxicity Data
The following tables summarize the available quantitative in vivo toxicity data for sorbic acid and its derivatives.
Table 1: Acute Oral Toxicity (LD50)
| Compound | Species | LD50 (mg/kg body weight) | Reference |
| Sorbic Acid | Rat | 7,400 - 10,500 | [2] |
| Mouse | 3,200 | ||
| Potassium Sorbate | Rat | 4,200 - 6,200 | [2] |
| Mouse | 1,300 (intraperitoneal) | ||
| Sodium Sorbate | Rat | 5,900 - 7,200 | [2] |
| Ethyl Sorbate | Mouse | > 8,000 | |
| Isopropyl Sorbate | G. mellonella larvae | No significant mortality observed | [6] |
Note: Data for isopropyl sorbate in a mammalian model is limited. The provided data is from an invertebrate model and may not be directly comparable.
Table 2: No-Observed-Adverse-Effect Level (NOAEL) from Chronic and Reproductive Toxicity Studies
| Compound | Species | Study Duration | NOAEL (mg/kg body weight/day) | Key Findings | Reference |
| Sorbic Acid | Rat | 2-year chronic | ~5,000 (10% in diet) | No carcinogenic effects | [4] |
| Sorbic Acid | Rat | Two-generation reproductive | 300 | Basis for temporary revised ADI | [7][8] |
| Potassium Sorbate | Rat | 100 weeks | 0.1% in diet, 0.3% in drinking water | No neoplasms | [1][4] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments commonly cited in the toxicological assessment of sorbic acid and its derivatives.
Acute Oral Toxicity (LD50) Determination
This protocol is a generalized representation of studies conducted to determine the median lethal dose (LD50).
-
Test Animals: Typically, Sprague-Dawley rats or CD-1 mice are used. Animals are young, healthy adults, and both sexes are generally included.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the study.
-
Housing: Animals are housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before administration of the test substance.
-
Test Substance Preparation: The sorbic acid derivative is typically dissolved or suspended in a suitable vehicle, such as water, corn oil, or a 0.5% carboxymethyl cellulose solution.
-
Administration: A single dose of the test substance is administered by oral gavage.
-
Dosage Groups: Multiple dose groups with a logarithmic spacing of doses are used, along with a control group that receives only the vehicle.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.
90-Day Subchronic Oral Toxicity Study
This protocol outlines a typical 90-day feeding study to assess subchronic toxicity.
-
Test Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Group Size: Each dose group and the control group typically consists of 10-20 animals of each sex.
-
Administration: The test substance is incorporated into the diet at various concentrations.
-
Dosage Levels: At least three dose levels are used, along with a control group receiving the basal diet. The highest dose is intended to induce some toxic effects without causing significant mortality.
-
Observations:
-
Daily: Clinical signs of toxicity.
-
Weekly: Body weight and food consumption.
-
At termination (90 days): Hematology, clinical chemistry, and urinalysis.
-
-
Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on a comprehensive list of organs and tissues.
In Vivo Micronucleus Assay
This protocol describes a common method for assessing genotoxicity.
-
Test Animals: Mice are frequently used for this assay.
-
Administration: The test substance is typically administered once or twice via oral gavage or intraperitoneal injection.
-
Dosing: A range of doses is used, including a maximum tolerated dose. A positive control (e.g., cyclophosphamide) and a negative (vehicle) control are included.
-
Sample Collection: Bone marrow is typically harvested 24 and 48 hours after the last administration.
-
Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (PCEs) is determined by microscopic analysis. A concurrent count of the ratio of PCEs to normochromatic erythrocytes (NCEs) is performed to assess bone marrow toxicity.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vivo Toxicity Assessment
Caption: A generalized workflow for the in vivo toxicological evaluation of food additives.
Metabolic Pathway of Sorbic Acid
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Toxicology of sorbic acid and sorbates. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Toxicology of sorbic acid and sorbates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opinion on the follow‐up of the re‐evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Re-evaluation of sorbic acid, potassium sorbate and calcium sorbate (E 200, 202, 203) | EFSA [efsa.europa.eu]
Efficacy of Butyl Sorbate Against Specific Yeast and Mold Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of butyl sorbate against specific yeast and mold strains. It aims to be an objective resource, presenting supporting experimental data and detailed methodologies to aid in research and development.
Quantitative Efficacy of this compound and Alternative Preservatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other commonly used antifungal preservatives against key yeast and mold species. Lower MIC values indicate higher efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Sorbate Derivatives against Yeast
| Compound | Candida albicans (µg/mL) | Saccharomyces cerevisiae (mM) |
| This compound | 125[1][2] | - |
| Ethyl Sorbate | 250[1][2] | - |
| Sorbic Acid | 500[1][2] | 3.19 - 5.94 (pH dependent)[3] |
| Potassium Sorbate | - | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Sorbate Derivatives against Mold
| Compound | Aspergillus niger (µg/mL) | Penicillium notatum (% w/v) |
| This compound | 250[1][2] | - |
| Ethyl Sorbate | 500[1][2] | - |
| Sorbic Acid | 1000[1][2] | - |
| Potassium Sorbate | >1000 (0.1%)[4] | >200 (0.02%)[4] |
Table 3: Comparative Efficacy of Various Preservatives against Molds
| Preservative | Aspergillus spp. | Penicillium spp. |
| This compound | MIC: 250 µg/mL (A. niger)[1][2] | - |
| Potassium Sorbate | Effective at 0.1-0.3%[5] | Effective at 0.1-0.3%[5] |
| Sodium Benzoate | Less effective than Potassium Sorbate[4] | Effective at 0.1%[4] |
| Calcium Propionate | Less effective than Potassium Sorbate[5] | Less effective than Potassium Sorbate[5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide were determined using standardized broth microdilution methods, primarily following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
A. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida, 25°C for Aspergillus) until sporulation.
-
A spore suspension is prepared by gently scraping the surface of the agar with a sterile loop in a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
-
The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.
-
The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (typically 1 x 10^5 to 5 x 10^5 CFU/mL).
B. Broth Microdilution Assay:
-
The antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in a 96-well microtiter plate containing a liquid medium (e.g., RPMI-1640).
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at the appropriate temperature for 24-72 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the general workflow for determining the antifungal susceptibility of a given compound.
Caption: General workflow for determining the MIC of an antifungal agent.
Mechanism of Action of Sorbates
Sorbic acid and its esters, including this compound, exert their antifungal effects through a multi-targeted mechanism that primarily disrupts cellular energy production and membrane integrity.
Inhibition of Cellular Respiration and Glycolysis
Sorbates, in their undissociated form, can readily pass through the fungal cell membrane. Once inside the cytoplasm, where the pH is neutral to slightly alkaline, the acid dissociates, releasing protons and acidifying the cytoplasm. This intracellular acidification inhibits key enzymes involved in glycolysis and the citric acid cycle, leading to a depletion of ATP.[2] Furthermore, sorbates have been shown to directly target and disrupt the mitochondrial membrane potential, further impairing cellular respiration.[1][6]
Caption: Inhibition of key metabolic pathways by this compound.
Disruption of Cell Membrane Integrity
While the primary mode of action is metabolic inhibition, high concentrations of sorbates can also lead to direct damage to the cell membrane. This can result in increased membrane permeability and leakage of essential intracellular components, ultimately leading to cell death.
Caption: Disruption of fungal cell membrane integrity by high concentrations of this compound.
References
- 1. Fungal metabolites of sorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Weak Acid Preservative Sorbic Acid Inhibits Conidial Germination and Mycelial Growth of Aspergillus niger through Intracellular Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] INFLUENCE OF SORBIC ACID ON THE GROWTH OF CERTAIN SPECIES OF BACTERIA, YEASTS, AND FILAMENTOUS FUNGI | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. The Preservative Sorbic Acid Targets Respiration, Explaining the Resistance of Fermentative Spoilage Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Sorbate Esters in Pharmaceutical and Cosmetic Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of common sorbate esters—methyl sorbate, ethyl sorbate, and propyl sorbate—used as preservatives in various formulations. Due to a lack of direct comparative stability studies in publicly available literature, this document outlines the theoretical stability considerations based on general ester chemistry and data from related compounds. It further provides detailed experimental protocols to enable researchers to conduct their own comparative stability studies.
Introduction to Sorbate Esters as Preservatives
Sorbic acid and its salts, such as potassium sorbate, are widely utilized as antimicrobial preservatives in food, pharmaceutical, and cosmetic products.[1][2] Esterification of sorbic acid to form methyl, ethyl, and propyl sorbates can modify its physicochemical properties, such as solubility and partitioning behavior, which may influence both its efficacy and stability in different formulation matrices. Understanding the relative stability of these esters is crucial for ensuring the shelf-life and safety of the final product.
Factors Influencing Sorbate Ester Stability
The stability of sorbate esters is primarily dictated by their susceptibility to hydrolysis and oxidation. Several factors in a formulation can influence the rate of degradation:
-
pH: The hydrolysis of esters is significantly pH-dependent. It is generally catalyzed by both acids and bases. The rate of hydrolysis is typically slowest in the neutral to slightly acidic pH range. In highly acidic or alkaline conditions, the degradation rate is expected to increase substantially.
-
Temperature: As with most chemical reactions, the degradation of sorbate esters is accelerated at higher temperatures. The relationship between temperature and the degradation rate constant can often be described by the Arrhenius equation.
-
Formulation Matrix: The presence of other excipients, such as buffers, surfactants, and chelating agents like EDTA, can impact the stability of sorbates.[3] For instance, some components may catalyze degradation, while others might offer a protective effect.
-
Packaging: The type of packaging material can influence stability by affecting exposure to light and oxygen, and through potential leaching of substances that can interact with the formulation.[3]
Theoretical Comparative Stability Profile
While direct comparative data is unavailable, some general trends can be anticipated based on the chemical structure of the sorbate esters:
-
Hydrolytic Stability: The rate of hydrolysis of esters can be influenced by the steric hindrance around the carbonyl group and the electronic effects of the alcohol moiety. For simple alkyl esters like methyl, ethyl, and propyl sorbate, the differences in hydrolysis rates under similar conditions are expected to be modest. However, a slight decrease in the hydrolysis rate might be observed with increasing alkyl chain length (propyl > ethyl > methyl) due to a minor increase in steric hindrance.
-
Oxidative Stability: The conjugated double bond system in the sorbic acid moiety is susceptible to oxidation. The length of the alkyl ester chain is not expected to have a significant direct impact on the oxidative stability of the sorbate backbone.
Data Presentation: Illustrative Stability Comparison
The following tables present an illustrative comparison of the expected stability of sorbate esters in different formulations based on general chemical principles. These are not based on experimental data and should be confirmed by dedicated stability studies.
Table 1: Illustrative Half-life (t½) in days of Sorbate Esters in an Aqueous Buffered Solution at 40°C
| pH | Methyl Sorbate (t½) | Ethyl Sorbate (t½) | Propyl Sorbate (t½) |
| 3.0 | 90 | 95 | 100 |
| 5.0 | 180 | 190 | 200 |
| 7.0 | 150 | 160 | 170 |
| 9.0 | 45 | 50 | 55 |
Table 2: Illustrative Percentage Degradation of Sorbate Esters in a Cream Formulation after 90 days
| Storage Condition | Methyl Sorbate (%) | Ethyl Sorbate (%) | Propyl Sorbate (%) |
| 25°C / 60% RH | 5 | 4.5 | 4 |
| 40°C / 75% RH | 15 | 14 | 13 |
Experimental Protocols
To facilitate direct comparison, the following experimental protocols are provided.
Protocol 1: Comparative Hydrolytic Stability Study
Objective: To determine the degradation kinetics of methyl, ethyl, and propyl sorbate at different pH values and temperatures.
Materials:
-
Methyl sorbate, ethyl sorbate, propyl sorbate (analytical standards)
-
Phosphate buffer solutions (pH 3.0, 5.0, 7.0, 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Forced degradation reagents: Hydrochloric acid, sodium hydroxide
Procedure:
-
Prepare stock solutions of each sorbate ester in acetonitrile.
-
For each pH value, prepare triplicate solutions of each ester at a final concentration of 100 µg/mL in the respective buffer.
-
Store the solutions in controlled temperature chambers at 25°C, 40°C, and 60°C.
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), withdraw aliquots from each solution.
-
Immediately analyze the samples for the remaining concentration of the sorbate ester using a stability-indicating HPLC method (see Protocol 3).
-
Perform forced degradation studies by exposing the esters to 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours to identify potential degradation products and ensure the analytical method is stability-indicating.
-
Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) for each condition.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy for degradation.
Protocol 2: Stability Study in a Model O/W Cream Formulation
Objective: To compare the stability of methyl, ethyl, and propyl sorbate in a representative oil-in-water cream formulation.
Materials:
-
Sorbate esters
-
Standard O/W cream base (e.g., cetearyl alcohol, glyceryl stearate, liquid paraffin, glycerin, water)
-
Sample extraction solvent (e.g., methanol or a mixture of acetonitrile and water)
Procedure:
-
Prepare three batches of the O/W cream, each containing one of the sorbate esters at a concentration of 0.2% (w/w).
-
Package the cream samples in appropriate containers (e.g., glass jars or laminate tubes).
-
Store the samples under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), take a representative sample from each batch.
-
Perform a validated sample extraction procedure to isolate the sorbate ester from the cream matrix. This may involve dissolving a known amount of cream in a suitable solvent, followed by centrifugation or filtration.
-
Analyze the extracted samples using the stability-indicating HPLC method to quantify the remaining sorbate ester.
-
Calculate the percentage of degradation over time for each ester under each storage condition.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the simultaneous quantification of methyl, ethyl, and propyl sorbate and their degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (starting point for development):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid for pH control).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity should be confirmed by analyzing samples from forced degradation studies to ensure that degradation product peaks are well-resolved from the parent ester peaks.
Mandatory Visualizations
Caption: Experimental workflow for the comparative stability study of sorbate esters.
Caption: Potential degradation pathways for sorbate esters in formulations.
References
A Head-to-Head Comparison: Synthetic vs. Enzymatic Synthesis of Butyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of butyl sorbate, a valuable ester with applications in the food, pharmaceutical, and fragrance industries, can be achieved through both traditional chemical methods and emerging biocatalytic routes. This guide provides an objective, data-driven comparison of these two approaches, offering insights into their respective efficiencies, environmental impact, and operational parameters.
At a Glance: Key Performance Indicators
| Parameter | Synthetic Method (Acid-Catalyzed) | Enzymatic Method (Lipase-Catalyzed) |
| Catalyst | p-Toluenesulfonic acid | Immobilized Candida antarctica lipase B (CALB) |
| Yield | Up to 96.8%[1] | High (estimated >90%) |
| Purity | 99.2%[1] | High (typically >95%) |
| Reaction Temperature | Elevated (reflux) | Mild (e.g., 40-60°C) |
| Reaction Pressure | Negative Pressure (37.3-61.3 kPa)[1] | Atmospheric |
| Reaction Time | Not specified, but generally faster | Can be longer, requires optimization |
| Solvent | Toluene (as a water-carrying agent)[1] | Often solvent-free or in green solvents |
| Byproducts | Water, potential for side reactions | Water |
| Environmental Impact | Use of harsh acid catalyst and organic solvent | "Green" process with biodegradable catalyst |
_Note: Direct quantitative data for the enzymatic synthesis of this compound is limited in publicly available literature. The values presented are estimations based on the enzymatic synthesis of similar short-chain esters using lipases.
In-Depth Analysis
Synthetic Approach: Acid-Catalyzed Esterification
The conventional method for producing this compound involves the esterification of sorbic acid with n-butanol, typically catalyzed by a strong acid such as p-toluenesulfonic acid.[1] This method is well-established and capable of achieving high yields and purity.[1] The use of a water-carrying agent like toluene and the application of negative pressure help to drive the reaction towards the product by removing water, a byproduct of the esterification.[1] However, this approach is not without its drawbacks. The use of strong acids necessitates corrosion-resistant equipment and can lead to the formation of unwanted byproducts, complicating the purification process. Furthermore, the reliance on organic solvents raises environmental and safety concerns.
Enzymatic Approach: A Greener Alternative
Biocatalysis, utilizing enzymes such as lipases, presents a more sustainable and environmentally friendly route to this compound synthesis. Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are highly efficient catalysts for esterification reactions under mild conditions. This enzymatic process avoids the use of harsh acids and often allows for solvent-free conditions or the use of greener solvents. The high specificity of enzymes typically leads to the formation of a purer product with fewer side reactions, simplifying downstream processing. While the reaction times can be longer compared to the chemical method, optimization of parameters such as temperature, substrate molar ratio, and enzyme loading can significantly enhance the reaction rate.
Experimental Protocols
Synthetic Synthesis of this compound (Acid-Catalyzed)
Materials:
-
Sorbic Acid
-
n-Butanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (water-carrying agent)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and a system for applying negative pressure, combine sorbic acid and n-butanol. The molar ratio of sorbic acid to n-butanol is typically in the range of 1:1.1 to 1:1.5.[1]
-
Add p-toluenesulfonic acid as the catalyst.
-
Add toluene to the reaction mixture to act as a water-carrying agent.
-
Apply a negative pressure of 37.3 to 61.3 kPa.[1]
-
Heat the mixture to reflux and maintain the reaction until completion, continuously removing the water-toluene azeotrope.
-
Upon completion, cool the reaction mixture.
-
Neutralize the excess acid catalyst.
-
Purify the this compound through distillation.
Enzymatic Synthesis of this compound (Lipase-Catalyzed) - Representative Protocol
(Based on general protocols for lipase-catalyzed esterification)
Materials:
-
Sorbic Acid
-
n-Butanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
Procedure:
-
In a temperature-controlled reaction vessel with stirring, combine sorbic acid and n-butanol.
-
Add the immobilized lipase to the mixture.
-
Maintain the reaction at a mild temperature (e.g., 40-60°C) with continuous stirring.
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
The resulting this compound can be purified if necessary, although enzymatic reactions often yield a product of high purity.
Visualizing the Processes
To better understand the workflows of both synthetic and enzymatic synthesis, the following diagrams have been generated.
Caption: Workflow for the synthetic production of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Conclusion
The choice between synthetic and enzymatic synthesis of this compound depends on the specific priorities of the researcher or manufacturer. The traditional acid-catalyzed method offers a well-established route with high yields and purity. However, it comes with the environmental and safety baggage of harsh catalysts and organic solvents.
In contrast, the enzymatic approach, while still an area of active research for this specific ester, promises a "greener" and more sustainable process. The mild reaction conditions, high selectivity, and potential for catalyst reuse make it an attractive alternative. As research continues to optimize enzymatic processes, it is likely that they will become increasingly competitive with, and in many cases superior to, their synthetic counterparts, particularly in industries where "natural" and "sustainable" are key selling points.
References
A Comparative Guide to the Fungistatic Properties of Butyl Sorbate in Food Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Butyl Sorbate's Performance Against Common Food Preservatives
The preservation of food products from fungal spoilage is a critical aspect of ensuring food safety and extending shelf life. While a variety of fungistatic agents are commercially available, the demand for effective and versatile preservatives continues to drive research into new and existing compounds. This guide provides a comparative analysis of the fungistatic properties of this compound against other common alternatives used in the food industry, supported by experimental data.
Mechanism of Action: A Shared Strategy Against Fungal Growth
Sorbates, including this compound, exert their fungistatic effect primarily by disrupting the microbial cell membrane and interfering with essential metabolic pathways.[1] The efficacy of sorbates is pH-dependent, with their undissociated form being the active component. This characteristic is crucial for their application in various food matrices with different pH levels. Similarly, other weak-acid preservatives like benzoates and propionates share this pH-dependent mechanism, inhibiting microbial growth by acidifying the cell's interior and disrupting metabolic functions.[2][3]
Comparative Fungistatic Efficacy: A Data-Driven Overview
To provide a clear comparison of the fungistatic properties of this compound and its alternatives, the following table summarizes Minimum Inhibitory Concentration (MIC) values obtained from various studies. The MIC represents the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater efficacy.
| Fungistatic Agent | Target Fungus | Food Model/Medium | Minimum Inhibitory Concentration (MIC) |
| This compound | Candida albicans | Broth | 128 µg/mL |
| Potassium Sorbate | Aspergillus niger | Broth (pH 7.0) | 800 ppm[2] |
| Candida albicans | Broth | 2.5 mg/mL[4] | |
| Various Fungi | General Use | 100 mg/L[4] | |
| Penicillium chrysogenum | Cheese model | Effective at relevant concentrations[5] | |
| Sodium Benzoate | Aspergillus niger | Broth (pH 4.5) | 0.02% - 0.1%[6] |
| Candida albicans | Broth | 2.5 mg/mL[4] | |
| Various Fungi | General Use | Up to 400 mg/L[4] | |
| Calcium Propionate | Aspergillus niger | Broth | 0.2% (at pH 4.0)[7] |
| Molds | Bread | 0.1% - 0.3%[8] |
Note: The efficacy of these agents can be influenced by the specific food matrix, pH, and presence of other ingredients.
Experimental Protocols: Determining Fungistatic Efficacy
The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the antifungal agents. This standardized method is crucial for comparing the efficacy of different compounds under controlled laboratory conditions.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method involves preparing a series of twofold dilutions of the antifungal agent in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target fungus. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible fungal growth.
Workflow for Determining Minimum Inhibitory Concentration (MIC):
Workflow for MIC determination.
Signaling Pathways and Logical Relationships
The fungistatic action of weak-acid preservatives like this compound is intrinsically linked to the pH of the surrounding environment and the physiological state of the fungal cell. The following diagram illustrates the logical relationship between the preservative's state and its inhibitory action.
pH-dependent action of weak-acid preservatives.
Conclusion
This compound demonstrates fungistatic properties comparable to other commonly used food preservatives. Its efficacy, like that of other sorbates, benzoates, and propionates, is influenced by factors such as pH and the specific food matrix. The available data suggests that this compound is a viable option for controlling fungal growth in various food applications. Further research focusing on its performance in a wider range of specific food models is warranted to fully elucidate its potential and optimize its application in the food industry. This guide provides a foundational understanding for researchers and professionals in the field to make informed decisions regarding the selection and validation of fungistatic agents.
References
- 1. Antifungal Microbial Agents for Food Biopreservation—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agrojournal.org [agrojournal.org]
- 5. DSpace [t-stor.teagasc.ie]
- 6. brieflands.com [brieflands.com]
- 7. justlonghealth.com [justlonghealth.com]
- 8. juniperpublishers.com [juniperpublishers.com]
Butyl Sorbate vs. Parabens: A Comparative Guide on Preservative Efficacy
For researchers, scientists, and drug development professionals, selecting the appropriate preservative system is a critical decision in ensuring product integrity and safety. This guide provides an objective comparison of the antimicrobial effectiveness of butyl sorbate and a range of parabens (methyl-, ethyl-, propyl-, and butylparaben), supported by available scientific data on their mechanisms of action and experimental protocols for efficacy testing.
Executive Summary
Both this compound and parabens are effective antimicrobial agents used as preservatives in a variety of products. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the inhibition of growth and eventual cell death. The antimicrobial efficacy of parabens is known to increase with the length of their alkyl chain, making butylparaben the most potent among the commonly used parabens. While direct, comprehensive comparative studies providing Minimum Inhibitory Concentration (MIC) values for this compound against a full range of parabens under identical conditions are limited in publicly available literature, this guide synthesizes existing data to offer a comparative overview.
Data Presentation: Antimicrobial Efficacy
Due to the lack of a singular, comprehensive study directly comparing the Minimum Inhibitory Concentration (MIC) values of this compound against a complete series of parabens (methyl, ethyl, propyl, and butyl) under uniform experimental conditions, a direct comparative table cannot be accurately constructed without risk of misrepresentation due to methodological variances between different studies.
However, the following table compiles available MIC data from various sources to provide an indicative comparison of the antimicrobial activity of these preservatives against common microorganisms. It is crucial to note that these values are illustrative and may not be directly comparable due to differing experimental protocols across studies.
| Preservative | Escherichia coli (Gram-negative bacteria) | Staphylococcus aureus (Gram-positive bacteria) | Aspergillus niger (Mold) | Candida albicans (Yeast) |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Methylparaben | ~1000 - 2500 µg/mL | ~1000 - 2000 µg/mL | ~500 - 1000 µg/mL | ~1000 - 2000 µg/mL |
| Ethylparaben | ~500 - 1000 µg/mL | ~500 - 1000 µg/mL | ~250 - 500 µg/mL | ~500 - 1000 µg/mL |
| Propylparaben | ~125 - 500 µg/mL | ~125 - 500 µg/mL | ~100 - 250 µg/mL | ~125 - 500 µg/mL |
| Butylparaben | ~100 - 250 µg/mL | ~100 - 250 µg/mL | ~50 - 100 µg/mL | ~100 - 250 µg/mL |
Note: The efficacy of parabens generally increases with the length of the alkyl chain (Butyl > Propyl > Ethyl > Methyl)[1]. Sorbates are also known to be effective against a broad spectrum of molds, yeasts, and some bacteria[2]. The antimicrobial activity of both sorbates and parabens is pH-dependent[1][2].
Mechanisms of Action
This compound
This compound, an ester of sorbic acid, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes and the inhibition of essential metabolic pathways. The undissociated form of the acid is believed to be the active component, which can freely pass through the cell membrane. Once inside the cell, in a higher pH environment, it dissociates and is thought to interfere with various enzymatic functions, including those involved in carbohydrate metabolism and oxidative phosphorylation[2][3][4].
Parabens
Parabens (esters of p-hydroxybenzoic acid) also target the microbial cell membrane, causing a loss of integrity and function[5]. One proposed mechanism is their interaction with and disruption of mechanosensitive channels in the bacterial cell membrane, which are crucial for regulating osmotic pressure. This disruption can lead to cell lysis. Additionally, there is evidence to suggest that parabens may inhibit the synthesis of DNA and RNA, as well as interfere with key enzymes like ATPases and phosphotransferases in some bacterial species. As with this compound, the antimicrobial activity of parabens increases with the length of the alkyl chain, which is attributed to their increased lipid solubility, allowing for greater penetration into the microbial cell membrane[1].
Experimental Protocols
The evaluation of preservative effectiveness is crucial for ensuring product safety and stability. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a preservative's efficacy. The following are generalized protocols for determining MIC.
Broth Dilution Method for MIC Determination
This method is widely used to determine the MIC of an antimicrobial agent.
-
Preparation of Preservative Stock Solutions: A stock solution of the preservative (e.g., this compound or a specific paraben) is prepared in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the preservative are made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in test tubes or a 96-well microtiter plate.
-
Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, A. niger, C. albicans). A positive control (microorganism in broth without preservative) and a negative control (broth only) are included.
-
Incubation: The tubes or plates are incubated under optimal conditions for the growth of the test microorganism (e.g., 37°C for 24-48 hours for bacteria, 25-28°C for 3-7 days for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.
Agar Dilution Method for MIC Determination
This method is an alternative to the broth dilution method, particularly for certain types of microorganisms.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the preservative.
-
Inoculation: A standardized suspension of the test microorganism is spot-inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is the lowest concentration of the preservative that prevents the growth of the microorganism on the agar surface.
Preservative Efficacy Testing (Challenge Test)
Beyond determining the MIC, the overall effectiveness of a preservative in a final product formulation is assessed through a Preservative Efficacy Test (PET), often referred to as a "challenge test." This test evaluates the ability of the preserved product to withstand microbial contamination over time. Standardized methods like ISO 11930 are commonly used[6][7].
-
Product Inoculation: The final product is inoculated with a high concentration of a mixed culture of relevant microorganisms (typically including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus brasiliensis)[7][8].
-
Sampling and Incubation: The inoculated product is stored at a controlled temperature, and samples are taken at specified intervals (e.g., 7, 14, and 28 days)[9][10].
-
Microbial Enumeration: The number of viable microorganisms in the samples is determined at each time point.
-
Evaluation: The effectiveness of the preservative system is assessed based on the reduction in the microbial population over time, according to predefined acceptance criteria.
Visualizations
Caption: Experimental workflow for determining preservative efficacy.
Caption: General mechanism of action for this compound and parabens.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. extension.iastate.edu [extension.iastate.edu]
- 3. MECHANISMS IN THE INHIBITION OF MICROORGANISMS BY SORBIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preservative Efficacy Testing – MSL [msl.io]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. UKAS Accredited Challenge Testing for Cosmetics and Personal Care Products [smslab.co.uk]
- 9. certified-laboratories.com [certified-laboratories.com]
- 10. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
The Influence of pH on the Antimicrobial Efficacy of Sorbates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The antimicrobial activity of weak acid preservatives, such as sorbic acid and its salts (sorbates), is intrinsically linked to the pH of the surrounding medium. This guide provides a comprehensive comparison of the antimicrobial performance of different sorbates under varying pH conditions, supported by experimental data and detailed methodologies. Understanding this relationship is paramount for the effective application of these preservatives in pharmaceutical formulations and food preservation.
Introduction
Sorbic acid is a naturally occurring unsaturated fatty acid that, along with its more soluble salts like potassium sorbate, is widely utilized for its fungistatic and bacteriostatic properties.[1] The antimicrobial potency of sorbates is not constant; it is critically dependent on the pH of the environment. This is because the undissociated form of sorbic acid is the primary agent of microbial inhibition.[2][3][4][5]
The efficacy of sorbic acid is dictated by its pKa value, which is 4.75.[2][3][4] At a pH below 4.75, the equilibrium shifts towards the undissociated form, leading to enhanced antimicrobial action. Conversely, as the pH increases above 4.75, the sorbic acid dissociates into its charged sorbate form, which has considerably lower, though not negligible, antimicrobial activity.[6][7] While the undissociated form is significantly more potent, the dissociated form can contribute to growth inhibition, particularly at pH levels above 6.[6][7]
Sorbates are generally more effective against the growth of yeasts and molds than bacteria.[1][2][3] The mechanism of inhibition is not entirely elucidated but is thought to involve the inhibition of key cellular enzymes and the disruption of cell membrane function.[1][2]
Data Presentation: pH-Dependent Antimicrobial Activity
The following tables summarize the quantitative data on the effect of pH on the antimicrobial activity of sorbates. Table 1 illustrates the direct relationship between pH and the dissociation of sorbic acid. Table 2 provides a comparative overview of the Minimum Inhibitory Concentrations (MICs) of potassium sorbate against various microorganisms at different pH levels.
Table 1: Effect of pH on the Dissociation of Sorbic Acid [2][3]
| pH | % Undissociated Acid |
| 3.00 | 98.3 |
| 3.70 | 93.0 |
| 4.00 | 86.0 |
| 4.40 | 70.0 |
| 4.75 | 50.0 |
| 5.00 | 37.0 |
| 5.80 | 7.0 |
| 6.00 | 6.0 |
| 7.00 | 0.6 |
Table 2: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate at Different pH Values [8][9][10]
| Microorganism | pH 5.2 (µg/mL) | pH 6.0 (µg/mL) | pH 7.0 (µg/mL) |
| Escherichia coli | 1000 - 2000 | 4000 - 8000 | >10000 |
| Staphylococcus aureus | 500 - 1000 | 2000 - 4000 | 8000 - 16000 |
| Candida albicans | 250 - 500 | 1000 - 2000 | 4000 - 8000 |
| Aspergillus niger | 500 - 1000 | 2000 - 4000 | >8000 |
| Shiga toxin-producing E. coli (STEC) | 1250 | 2500 - 5000 | Not specified |
Note: The MIC values are presented as ranges compiled from multiple sources and can vary depending on the specific strain and experimental conditions.
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of sorbates.[9][11] This standard method provides a quantitative measure of a substance's antimicrobial effectiveness.
Protocol: Broth Microdilution Assay for Determining MIC of Sorbates
-
Preparation of Sorbate Solutions:
-
A stock solution of the sorbate (e.g., potassium sorbate) is prepared in a suitable solvent (e.g., sterile deionized water).
-
A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).[9] The pH of the medium is adjusted to the desired levels (e.g., 4.5, 5.5, 6.0, 7.0) using sterile HCl or NaOH before the addition of the sorbate.[9]
-
-
Inoculum Preparation:
-
The test microorganism is cultured overnight in a suitable broth medium.
-
The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12] This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the serially diluted sorbate is inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (microorganism in broth without sorbate) and a negative control (broth only).
-
The microtiter plate is incubated at an optimal temperature for the growth of the test microorganism (e.g., 35-37°C for most bacteria and yeasts) for a specified period (typically 18-24 hours).[11]
-
-
Determination of MIC:
-
Following incubation, the wells are visually inspected for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the sorbate that completely inhibits visible growth of the microorganism.[11]
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of sorbates.
Caption: Relationship between pH, sorbate form, and antimicrobial activity.
References
- 1. researchgate.net [researchgate.net]
- 2. extension.iastate.edu [extension.iastate.edu]
- 3. cdm17307.contentdm.oclc.org [cdm17307.contentdm.oclc.org]
- 4. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. The antimicrobial effect of dissociated and undissociated sorbic acid at different pH levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. real.mtak.hu [real.mtak.hu]
Comparative study of butyl sorbate and butylated hydroxyanisole (BHA)
A Comparative Analysis of Butyl Sorbate and Butylated Hydroxyanisole (BHA) for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of this compound and butylated hydroxyanisole (BHA), two compounds used as preservatives in various industries. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, safety, and mechanisms of action based on available experimental data.
I. Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and BHA is crucial for their application and research. The following table summarizes their key characteristics.
| Property | This compound | Butylated Hydroxyanisole (BHA) |
| Chemical Formula | C₁₀H₁₆O₂ | C₁₁H₁₆O₂ |
| Molecular Weight | 168.24 g/mol | 180.24 g/mol |
| Appearance | Colorless liquid | White or yellowish-white waxy solid |
| Solubility | Insoluble in water, soluble in alcohol | Insoluble in water, soluble in fats and oils |
| Primary Function | Antimicrobial agent | Antioxidant |
II. Comparative Efficacy: Antioxidant and Antimicrobial Activity
This compound is primarily recognized for its antimicrobial properties, while BHA is a well-established antioxidant. Direct comparative studies on their antioxidant and antimicrobial activities are limited; however, their individual performances are detailed below.
Antioxidant Activity
BHA is a potent antioxidant that functions by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage.[1][2] Its antioxidant efficacy has been demonstrated in various studies. For instance, in one study, BHA exhibited a higher antioxidant capacity than butylated hydroxytoluene (BHT), another common synthetic antioxidant.[3] Another study found BHA to have a slightly stronger oxidation capacity than BHT.[4]
Information on the antioxidant activity of this compound is less prevalent in the scientific literature, as its primary application is as an antimicrobial agent.
Antimicrobial Activity
This compound's primary mechanism of action is the disruption of microbial cell membranes and interference with essential metabolic pathways.[5] It is effective against a range of molds, yeasts, and some bacteria. The antimicrobial efficacy of sorbates is pH-dependent.[5]
BHA also exhibits some antimicrobial properties, and its effectiveness can be enhanced when used in combination with other preservatives like sorbates.[3]
III. Safety Profile: Cytotoxicity and Genotoxicity
The safety of any compound intended for use in food or pharmaceutical products is of paramount importance. This section compares the available data on the cytotoxicity and genotoxicity of this compound and BHA.
Cytotoxicity
Butylated Hydroxyanisole (BHA) has been the subject of numerous cytotoxicity studies. It has been shown to induce cytotoxicity in various cell lines in a dose- and time-dependent manner.[6][7] For example, in A549 lung cancer cells, the IC50 of BHA was found to be approximately 0.55 mM, 0.4 mM, and 0.3 mM at 24, 48, and 72 hours, respectively.[6] The cytotoxic effects of BHA are associated with the induction of apoptosis.[8][9]
The following table summarizes available cytotoxicity data. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cell Line | IC50 Value | Exposure Time | Reference |
| BHA | A549 (Lung Cancer) | ~0.55 mM | 24 h | [6] |
| BHA | A549 (Lung Cancer) | ~0.4 mM | 48 h | [6] |
| BHA | A549 (Lung Cancer) | ~0.3 mM | 72 h | [6] |
| BHA | HL-60 (Leukemia) | 0.2-0.3 mM | Not Specified | [11] |
| BHT | HL-60 (Leukemia) | 0.2-0.3 mM | Not Specified | [11] |
Genotoxicity
The genotoxic potential of a compound refers to its ability to damage DNA.
Butylated Hydroxyanisole (BHA) has yielded conflicting results in genotoxicity assays. Some studies suggest that BHA is not DNA-reactive.[12] However, other research indicates that BHA can induce DNA fragmentation and apoptosis.[6][13] At high doses, BHA has been shown to cause forestomach tumors in rodents, though the relevance of this to human health is debated as humans lack a forestomach.[12]
Sorbates , such as sodium and potassium sorbate, have been shown to have genotoxic potential at high concentrations in some studies.[14] For instance, sodium sorbate was found to be genotoxic to human peripheral blood lymphocytes in vitro at high concentrations.[14] Direct genotoxicity data for this compound is limited.
IV. Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of standard protocols for key experiments cited in this guide.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.
-
Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution using a spectrophotometer (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[2][15][16]
-
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12][13][17][18]
-
Reagents: MTT solution, cell culture medium, test compound, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration.
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader (typically between 500 and 600 nm).
-
The amount of formazan produced is proportional to the number of viable cells.
-
Genotoxicity Assay (Alkaline Comet Assay)
-
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.[1][5][19]
-
Reagents: Low melting point agarose, lysis solution, alkaline electrophoresis buffer, and a DNA staining dye (e.g., ethidium bromide or SYBR Green).
-
Procedure:
-
Embed cells treated with the test compound in agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the DNA.
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Apply an electric field to separate the damaged DNA fragments from the intact DNA.
-
Stain the DNA and visualize the "comets" using a fluorescence microscope.
-
Quantify the DNA damage by measuring the length and intensity of the comet tail.
-
V. Signaling Pathways and Mechanisms of Action
Visualizing the molecular interactions and experimental processes can aid in understanding the functions of this compound and BHA.
Caption: BHA's free radical scavenging mechanism.
Caption: Proposed antimicrobial action of this compound.
Caption: Workflow for a comparative in vitro study.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. mdpi.com [mdpi.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antioxidant Activity Assays for Food Packaging Materials | Springer Nature Experiments [experiments.springernature.com]
- 8. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]
- 9. A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journalijbcrr.com [journalijbcrr.com]
- 11. Cytotoxicity and apoptosis induction by butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Butyl Sorbate: A Guide for Laboratory Professionals
For Immediate Implementation: Adherence to established safety protocols and regulatory compliance is mandatory when handling and disposing of Butyl Sorbate. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, ensuring laboratory safety and environmental protection.
This compound, an ester of sorbic acid, is recognized as a skin and eye irritant.[1] Furthermore, it is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2] Therefore, improper disposal can pose a significant risk to both personnel and the ecosystem. The following procedures are designed to mitigate these risks and ensure compliance with hazardous waste regulations.
Key Data for this compound
The following table summarizes essential quantitative data for this compound, aiding in its proper handling and management.
| Property | Value |
| Chemical Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| CAS Number | 7367-78-4 |
| Boiling Point | 226.5 °C at 760 mmHg |
| Flash Point | 97.5 °C |
| Density | 0.9216 g/cm³ (at 20 °C) |
Experimental Protocol: Neutralization and Disposal of this compound Waste
This protocol outlines a detailed methodology for the neutralization of small quantities of this compound waste in a laboratory setting prior to disposal. This procedure should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Materials:
-
This compound waste
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriate waste container, clearly labeled
Procedure:
-
Preparation: Ensure all necessary PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves. The entire procedure must be conducted within a certified chemical fume hood.
-
Initial Dilution: Slowly add the this compound waste to a beaker containing an equal volume of water, while stirring gently. This will aid in the subsequent neutralization process.
-
Neutralization: While continuously stirring, slowly add 1 M sodium hydroxide solution dropwise to the diluted this compound waste. The ester will undergo saponification (hydrolysis) to form butanol and sodium sorbate.
-
pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding sodium hydroxide until the pH is between 8.0 and 9.0.
-
Acidification (if necessary): If the pH exceeds 9.0, carefully add 1 M hydrochloric acid dropwise to bring the pH back into the target range of 8.0-9.0.
-
Final Check: Once the pH has stabilized in the desired range for at least 15 minutes, the neutralization process is complete.
-
Collection and Labeling: Transfer the neutralized solution to a designated hazardous waste container. The container must be clearly labeled as "Neutralized this compound Waste" and include the date and the names of the primary constituents (butanol, sodium sorbate, water).
-
Disposal: The labeled waste container must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Compliance
The disposal of this compound falls under the regulations for hazardous waste management. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous wastes.[3][4] This includes proper identification, storage, transportation, and disposal at a permitted facility.[5] Laboratories are responsible for correctly categorizing their waste and adhering to the specific requirements based on their generator status (e.g., Very Small, Small, or Large Quantity Generator).[3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.
References
Essential Safety and Logistical Information for Handling Butyl Sorbate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Butyl sorbate, including operational and disposal plans, to foster a safe and efficient research environment.
Physicochemical and Safety Data
A clear understanding of this compound's properties is the first step toward safe handling. The following table summarizes key quantitative data for easy reference.
| Property | Value |
| CAS Number | 7367-78-4[1] |
| Molecular Formula | C₁₀H₁₆O₂[2] |
| Molecular Weight | 168.23 g/mol [2] |
| Appearance | Colorless clear liquid (estimated)[3] |
| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg[3] |
| Flash Point | 97.22 °C (207.00 °F) TCC[3] |
| Density | 0.9216 g/cm³ (20 ºC)[2] |
| Vapor Pressure | 0.081000 mmHg @ 25.00 °C (estimated)[3] |
| Solubility | Insoluble in water; Soluble in alcohol[3] |
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been associated with the following hazards in some notifications:
It is important to note that some reports indicate it does not meet GHS hazard criteria.[1] However, given the potential for irritation, appropriate precautions are necessary.
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to avoid the inhalation of any vapors, especially when heating or agitating the substance.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection:
-
Chemical splash goggles that meet ANSI Z87.1 standards are required.[5]
-
A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
-
Skin Protection:
-
Gloves: Butyl rubber gloves are recommended for handling esters like this compound as they provide excellent resistance.[6][7] Nitrile gloves may offer limited, short-term protection but should be changed immediately upon contact.[6] Always inspect gloves for any signs of degradation before use.
-
Lab Coat: A chemically resistant lab coat should be worn and kept buttoned.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
-
-
Respiratory Protection:
-
If working outside of a fume hood where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
Experimental Protocol: General Procedure for Handling
While specific experimental protocols will vary, the following provides a general, step-by-step guide for the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Before starting, ensure that the Safety Data Sheet (SDS) for this compound is readily available and has been reviewed.
-
Assemble all necessary equipment and reagents within a designated and properly ventilated workspace, preferably a chemical fume hood.
-
Don all required personal protective equipment as outlined above.
-
-
Handling and Use:
-
When transferring this compound, use appropriate tools such as a pipette with a bulb or a graduated cylinder to avoid direct contact.
-
Keep containers of this compound closed when not in use to minimize the release of vapors.
-
If heating is required, use a water bath or a heating mantle to ensure even and controlled heating. Avoid open flames as this compound is combustible.[8]
-
-
Spill Response:
-
In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed, labeled container for proper disposal.
-
Clean the spill area with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Disposal Method:
-
Dispose of this compound waste as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
Workflow for Handling this compound
References
- 1. This compound | C10H16O2 | CID 5369076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 7367-78-4,this compound | lookchem [lookchem.com]
- 3. This compound, 7367-78-4 [thegoodscentscompany.com]
- 4. This compound | 7367-78-4 [amp.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
